2-Bromo-5-fluoro-3-methoxypyridine
Description
BenchChem offers high-quality 2-Bromo-5-fluoro-3-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoro-3-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKXGGDBYFFAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoro-3-methoxypyridine
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-Bromo-5-fluoro-3-methoxypyridine is a key heterocyclic building block in contemporary medicinal chemistry, finding application as a crucial intermediate in the synthesis of complex drug candidates, particularly in oncology and neurology.[1] Its unique substitution pattern, featuring vicinal bromo and methoxy groups alongside a fluorine atom, offers multiple points for synthetic diversification through cross-coupling and nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of a robust and industrially scalable synthesis pathway for 2-Bromo-5-fluoro-3-methoxypyridine. We will delve into the strategic considerations underpinning the chosen route, provide detailed, step-by-step experimental protocols, and explore the mechanistic intricacies of each transformation. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically rigorous guide to the preparation of this valuable synthetic intermediate.
Strategic Overview of the Synthetic Approach
The synthesis of polysubstituted pyridines often presents significant challenges due to the regioselectivity of functionalization. The selected pathway for 2-Bromo-5-fluoro-3-methoxypyridine is a linear synthesis commencing from a readily available aminopyridine derivative. This strategy allows for the sequential and controlled introduction of the fluoro and bromo substituents onto a pre-functionalized methoxypyridine core.
The overall synthetic transformation can be visualized as follows:
Caption: High-level overview of the synthesis pathway.
This approach is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps.
Detailed Synthesis Pathway
Step 1: Synthesis of 2-Methoxy-5-fluoropyridine via Diazotization and Fluorination
The initial step involves the conversion of the amino group of 2-methoxy-5-aminopyridine into a diazonium salt, which is subsequently displaced by a fluorine atom. This is a variation of the Sandmeyer reaction, specifically the Balz-Schiemann reaction when using fluoroboric acid or its salts.
Reaction:
2-Methoxy-5-aminopyridine → 2-Methoxy-5-fluoropyridine
Mechanistic Insight:
The reaction proceeds via the formation of a diazonium salt by treating the starting amine with nitrous acid (generated in situ from a nitrite salt and a strong acid). The resulting diazonium salt is a good leaving group (N₂) and can be displaced by a fluoride ion from the fluorination reagent.
Caption: Workflow for the synthesis of 2-Methoxy-5-fluoropyridine.
Experimental Protocol:
-
Reagents and Equipment:
-
2-Methoxy-5-aminopyridine
-
Hydrochloric acid (or sulfuric acid, nitric acid)
-
Sodium nitrite (or nitrous acid)
-
Tetrafluoroboric acid (or sodium tetrafluoroborate)
-
Reaction vessel with cooling capabilities
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 2-methoxy-5-aminopyridine in the chosen acid in the reaction vessel.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt intermediate.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Add the fluorination reagent (e.g., tetrafluoroboric acid).
-
Gently heat the reaction mixture to 35-45 °C and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product if necessary.
-
Step 2: Bromination of 2-Methoxy-5-fluoropyridine
The second and final step is the regioselective bromination of the electron-rich pyridine ring of 2-methoxy-5-fluoropyridine to yield the target compound. The methoxy group is an activating group and directs the electrophilic substitution to the ortho and para positions. In this case, the C3 position is sterically accessible and electronically favored.
Reaction:
2-Methoxy-5-fluoropyridine → 2-Bromo-5-fluoro-3-methoxypyridine
Mechanistic Insight:
This reaction is an electrophilic aromatic substitution. The brominating agent (e.g., N-bromosuccinimide or liquid bromine) generates a bromonium ion (Br+) or a polarized bromine molecule that acts as the electrophile. The electron-donating methoxy group activates the pyridine ring towards electrophilic attack, directing the incoming bromine to the C3 position.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluoro-3-methoxypyridine: A Critical Intermediate for Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure, owing to its presence in numerous approved drugs and its capacity for diverse chemical modifications. The strategic introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic behavior. 2-Bromo-5-fluoro-3-methoxypyridine is a key building block, valued for its unique arrangement of bromo, fluoro, and methoxy groups that offer multiple avenues for synthetic elaboration in the creation of novel drug candidates, particularly in oncology and neurology.[1] This guide provides a comprehensive overview of the essential physicochemical properties of 2-Bromo-5-fluoro-3-methoxypyridine, detailing not only its known characteristics but also the authoritative methodologies for their determination.
Molecular Identity and Core Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. For 2-Bromo-5-fluoro-3-methoxypyridine, these core attributes are summarized below.
| Property | Value | Source |
| Chemical Name | 2-Bromo-5-fluoro-3-methoxypyridine | - |
| CAS Number | 1227502-87-5 | [2][3][4][5] |
| Molecular Formula | C₆H₅BrFNO | [3][5] |
| Molecular Weight | 206.01 g/mol | [3][5] |
| Appearance | Data not available; expected to be a solid or liquid at room temperature. | - |
| Storage | Store at room temperature under an inert atmosphere. | [3][4][5] |
Note: It is crucial to distinguish 2-Bromo-5-fluoro-3-methoxypyridine from its isomers, such as 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9)[6][7][8][9] and 5-Bromo-2-fluoro-3-methoxypyridine (CAS 1260663-02-4)[10], as their physicochemical properties will differ.
Thermal Properties: Melting and Boiling Points
Experimental Protocol for Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow range.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered, dry 2-Bromo-5-fluoro-3-methoxypyridine is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Experimental Protocol for Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Distillation
-
Apparatus Setup: A small-scale distillation apparatus is assembled.
-
Procedure: A sample of 2-Bromo-5-fluoro-3-methoxypyridine is placed in the distillation flask. The liquid is heated, and the temperature is recorded when the vapor and liquid phases are in equilibrium, and a steady stream of distillate is collected. The atmospheric pressure should be recorded, as boiling point is pressure-dependent.
Solubility Profile: A Key Determinant of Bioavailability
The solubility of a compound in both aqueous and organic media is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific solubility data for 2-Bromo-5-fluoro-3-methoxypyridine is not published, it is expected to have low solubility in water and good solubility in common organic solvents like dichloromethane.[10]
Experimental Protocol for Aqueous Solubility Determination
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of 2-Bromo-5-fluoro-3-methoxypyridine is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability across biological membranes, and interaction with its target.[2] For pyridine and its derivatives, the pKa of the protonated form is a key parameter.[2] While no experimental pKa is available for the target compound, a predicted pKa of -1.38 ± 0.20 has been reported for the isomer 3-Bromo-5-fluoro-2-methoxypyridine.[6]
Experimental Protocol for pKa Determination via ¹H NMR Titration
This method relies on the change in the chemical shift of protons adjacent to the basic nitrogen atom of the pyridine ring upon protonation.[1]
-
Sample Preparation: A series of solutions of 2-Bromo-5-fluoro-3-methoxypyridine are prepared in a suitable solvent system (e.g., D₂O/methanol-d₄) across a range of pH (or pD) values.
-
NMR Spectroscopy: ¹H NMR spectra are acquired for each sample.
-
Data Analysis: The chemical shifts of the aromatic protons are plotted against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.
Caption: Workflow for pKa determination using ¹H NMR titration.
Lipophilicity: A Measure of Drug-Like Character
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a fundamental physicochemical property in drug design. It influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall pharmacokinetic profile.
Experimental Protocol for log P Determination
Methodology: HPLC-Based Measurement
Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating log P values.[6]
-
System Calibration: A series of standard compounds with known log P values are injected into an RP-HPLC system (e.g., with a C18 column). A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known log P values.
-
Sample Analysis: 2-Bromo-5-fluoro-3-methoxypyridine is injected into the same HPLC system under identical conditions.
-
log P Calculation: The retention factor for the target compound is determined, and its log P value is calculated from the calibration curve.
Caption: Workflow for log P determination using RP-HPLC.
Spectroscopic Profile: Structural Verification and Quality Control
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound. While specific spectra for 2-Bromo-5-fluoro-3-methoxypyridine are not publicly available, this section provides an illustrative guide based on the spectroscopic profile of the related compound, 2-Bromo-5-methoxypyridine.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Illustrative ¹H and ¹³C NMR Data for 2-Bromo-5-methoxypyridine [11]
| ¹H NMR (400 MHz, CDCl₃) | |||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.19 | d | 2.8 | H-6 |
| 7.42 | d | 8.8 | H-3 |
| 7.15 | dd | 8.8, 2.8 | H-4 |
| 3.84 | s | - | -OCH₃ |
| ¹³C NMR (100 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| 155.9 | C-5 |
| 148.1 | C-6 |
| 141.8 | C-2 |
| 123.1 | C-3 |
| 140.2 | C-4 |
| 55.8 | -OCH₃ |
Expected NMR Signatures for 2-Bromo-5-fluoro-3-methoxypyridine:
-
¹H NMR: The spectrum would show distinct signals for the two aromatic protons, with coupling patterns influenced by both H-H and H-F coupling. A singlet for the methoxy group protons would also be present.
-
¹³C NMR: The spectrum would display six distinct carbon signals. The carbon atoms bonded to fluorine would show characteristic splitting (C-F coupling).
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom, likely showing coupling to the adjacent aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorptions for 2-Bromo-5-fluoro-3-methoxypyridine:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1600-1450 cm⁻¹
-
C-O stretching (methoxy): ~1250-1000 cm⁻¹
-
C-F stretching: ~1250-1000 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum for 2-Bromo-5-fluoro-3-methoxypyridine:
-
Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z corresponding to the molecular weight (206.01). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.
Conclusion: A Versatile Building Block for Future Therapies
2-Bromo-5-fluoro-3-methoxypyridine represents a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][3] A thorough understanding and experimental determination of its physicochemical properties are paramount for its effective utilization in drug design and development. This guide provides a framework for the characterization of this important intermediate, outlining the standard, field-proven methodologies for assessing its key attributes. As research in medicinal chemistry continues to evolve, the precise characterization of such foundational molecules will remain a critical enabler of innovation and the discovery of new therapeutic agents.
References
- Atalay, T. (2019). Determination of the pKa values of some pyridine derivatives by computational methods.
-
MySkinRecipes. (n.d.). 2-broMo-3-fluoro-5-Methoxypyridine. Retrieved from [Link]
-
Lead Sciences. (n.d.). 2-Bromo-3-fluoro-5-methoxypyridine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved from [Link]
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- 3. 2-broMo-3-fluoro-5-Methoxypyridine [myskinrecipes.com]
- 4. 1227502-87-5|2-Bromo-3-fluoro-5-methoxypyridine|BLD Pharm [bldpharm.com]
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- 6. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]
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- 10. 5-Bromo-2-Fluoro-3-Methoxypyridine Manufacturer & Supplier China | High Purity CAS 884494-67-1 | Specifications, Price & Safety Data [pipzine-chem.com]
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An In-depth Technical Guide to 2-Bromo-5-fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-5-fluoro-3-methoxypyridine, a key building block in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Chemical Identity
2-Bromo-5-fluoro-3-methoxypyridine is a substituted pyridine derivative that has garnered significant interest in the pharmaceutical and agrochemical sectors. Its unique trifunctional substitution pattern offers a versatile platform for a variety of chemical transformations.
Chemical Structure:
Caption: Chemical structure of 2-Bromo-5-fluoro-3-methoxypyridine.
Physicochemical Properties
Understanding the physicochemical properties of 2-Bromo-5-fluoro-3-methoxypyridine is crucial for its handling, reaction optimization, and incorporation into drug development pipelines.
| Property | Value | Source |
| Physical State | Not explicitly stated, but related compounds are liquids or solids. | |
| Storage Temperature | Room temperature.[1] | MySkinRecipes[1] |
Further characterization of properties such as melting point, boiling point, and solubility is recommended upon acquisition of a physical sample.
Synthesis and Reactivity
The synthesis of 2-Bromo-5-fluoro-3-methoxypyridine can be achieved through multi-step synthetic routes. One common approach involves the bromination of a corresponding fluoromethoxypyridine precursor.
Illustrative Synthetic Workflow:
The following diagram outlines a general synthetic approach to substituted methoxypyridines, which can be adapted for the synthesis of 2-Bromo-5-fluoro-3-methoxypyridine.
Caption: Generalized synthetic workflow for 2-Methoxy-3-bromo-5-fluoropyridine.
Experimental Protocol: Bromination of 2-Methoxy-5-fluoropyridine
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
-
Dissolution: Dissolve 2-methoxy-5-fluoropyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran) in a dried reaction flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 70°C) for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-Bromo-5-fluoro-3-methoxypyridine.
Applications in Research and Drug Development
The strategic placement of the bromo, fluoro, and methoxy groups on the pyridine ring makes 2-Bromo-5-fluoro-3-methoxypyridine a highly valuable intermediate in the synthesis of complex, biologically active molecules.[1]
Key Applications:
-
Cross-Coupling Reactions: The bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.[1] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atom and the pyridine ring can activate the molecule for nucleophilic aromatic substitution reactions, providing another avenue for structural diversification.
-
Scaffold for Bioactive Molecules: This compound is a key building block for the synthesis of drug candidates in various therapeutic areas, including:
-
Agrochemicals: Its structural motifs are also utilized in the design of new pesticides and herbicides.[1]
Logical Workflow in Drug Discovery:
The utility of 2-Bromo-5-fluoro-3-methoxypyridine in a drug discovery cascade is illustrated below.
Caption: Workflow of 2-Bromo-5-fluoro-3-methoxypyridine in drug discovery.
Safety and Handling
A Material Safety Data Sheet (MSDS) for 2-Bromo-5-fluoro-3-methoxypyridine should be consulted before handling.[2] As with all halogenated organic compounds, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-Bromo-5-fluoro-3-methoxypyridine is a valuable and versatile building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern allows for a wide range of chemical modifications, making it an essential tool for the development of novel and complex molecules. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in research and development.
References
-
2-Bromo-5-fluoro-3-methoxypyridine. MySkinRecipes. [Link]
- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
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A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-5-fluoro-3-methoxypyridine. As a crucial building block in medicinal chemistry and agrochemical synthesis, unambiguous structural verification is paramount. This document outlines the expected ¹H and ¹³C NMR spectral features, explains the underlying chemical principles, and provides a robust experimental protocol for data acquisition, empowering researchers to confidently identify and utilize this versatile intermediate.
The unique substitution pattern of 2-Bromo-5-fluoro-3-methoxypyridine—featuring a halogen at the 2-position, an electron-donating methoxy group at the 3-position, and a highly electronegative fluorine atom at the 5-position—creates a distinct electronic environment that is clearly resolved by NMR spectroscopy.[1] Its utility in forming complex drug candidates, particularly through cross-coupling reactions, makes a thorough understanding of its spectral signature essential for reaction monitoring and quality control.[1]
Molecular Structure and Atom Numbering
The logical first step in spectral assignment is a clear definition of the molecular structure and a consistent numbering system for all atoms. The pyridine ring is numbered starting from the nitrogen atom.
Caption: Molecular structure of 2-Bromo-5-fluoro-3-methoxypyridine with IUPAC numbering.
Experimental Protocol for NMR Data Acquisition
To ensure reproducibility and accuracy, a standardized experimental protocol is essential. The following methodology provides a self-validating system for acquiring high-quality NMR spectra.
1. Sample Preparation:
-
Accurately weigh 15-20 mg of 2-Bromo-5-fluoro-3-methoxypyridine.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and well-defined residual solvent signal.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) for referencing the chemical shifts to 0.00 ppm.[2]
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Acquisition:
-
Spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[2]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
3. Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Perform phase and baseline corrections to the resulting spectra.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.[2]
¹H NMR Spectroscopic Analysis (Predicted)
The proton NMR spectrum is characterized by two distinct signals in the aromatic region and one signal in the aliphatic region corresponding to the methoxy group. The presence of fluorine introduces key splitting patterns (H-F coupling) that are diagnostic for the structure.
Table 1: Predicted ¹H NMR Data for 2-Bromo-5-fluoro-3-methoxypyridine in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.95 | d | ~ 2.5 Hz | H-6 |
| ~ 7.20 | dd | ~ 8.5, 2.5 Hz | H-4 |
| ~ 3.90 | s | - | -OCH₃ (H-7) |
Interpretation and Causality
-
H-6 Signal (δ ~ 7.95): This proton is adjacent to the electronegative nitrogen atom, which deshields it significantly, shifting it downfield. It is expected to appear as a doublet due to a three-bond coupling to the fluorine atom at C-5 (³JHF). Any coupling to H-4 would be a five-bond ⁵JHH interaction, which is typically too small to be resolved.
-
H-4 Signal (δ ~ 7.20): This proton is influenced by the electron-donating methoxy group at C-3 (shielding) and the electron-withdrawing fluorine at C-5 (deshielding). It is predicted to appear as a doublet of doublets. The larger splitting (~8.5 Hz) arises from the three-bond coupling to the C-5 fluorine (³JHF), while the smaller splitting (~2.5 Hz) is due to the four-bond meta coupling to H-6 (⁴JHH).
-
Methoxy Signal (δ ~ 3.90): The three protons of the methoxy group are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.
¹³C NMR Spectroscopic Analysis (Predicted)
The ¹³C NMR spectrum provides a carbon map of the molecule. The most powerful diagnostic feature is the carbon-fluorine coupling, which splits the signals of carbons near the fluorine atom into doublets with characteristic coupling constants.
Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-fluoro-3-methoxypyridine in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity (C-F Coupling) | Coupling Constant (J) Hz | Assignment |
| ~ 158.0 | d | ~ 250 Hz | C-5 |
| ~ 155.0 | d | ~ 12 Hz | C-3 |
| ~ 142.0 | d | ~ 25 Hz | C-6 |
| ~ 139.0 | d | ~ 5 Hz | C-2 |
| ~ 115.0 | d | ~ 20 Hz | C-4 |
| ~ 56.5 | s | - | -OCH₃ (C-7) |
Interpretation and Causality
-
C-5 Signal (δ ~ 158.0): This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift. It will exhibit a very large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz, making it the most easily identifiable signal in the spectrum.
-
C-3 Signal (δ ~ 155.0): Attached to the oxygen of the methoxy group, this carbon is also shifted significantly downfield. It will show a small two-bond coupling to fluorine (²JCF).
-
C-6 Signal (δ ~ 142.0): This carbon is adjacent to the ring nitrogen and will show a two-bond coupling to fluorine (²JCF) of around 25 Hz.
-
C-2 Signal (δ ~ 139.0): The carbon bearing the bromine atom is deshielded. It is expected to show a small three-bond C-F coupling (³JCF).
-
C-4 Signal (δ ~ 115.0): This carbon will also exhibit a three-bond C-F coupling (³JCF) which is typically in the range of 20 Hz.
-
Methoxy Carbon (δ ~ 56.5): The signal for the methoxy carbon appears as a singlet in the typical aliphatic region, well-separated from the aromatic carbon signals.
Workflow for Spectroscopic Verification
The process of confirming a chemical structure using NMR follows a logical and self-validating workflow, from sample preparation to final interpretation.
Caption: Standard workflow for structural verification via NMR spectroscopy.
Conclusion
The structural elucidation of 2-Bromo-5-fluoro-3-methoxypyridine is readily achievable through ¹H and ¹³C NMR spectroscopy. The key diagnostic features are the characteristic chemical shifts of the two aromatic protons and the distinct splitting patterns arising from both proton-proton and proton-fluorine couplings. In the ¹³C NMR spectrum, the presence and magnitude of carbon-fluorine coupling constants provide unambiguous confirmation of the fluorine atom's position on the pyridine ring. This guide provides the foundational knowledge and practical protocols for researchers to confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.
References
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MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved January 20, 2026, from [Link]
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Reich, H. J. (2020). Organic Chemistry Data. University of Wisconsin. Available at: [Link]
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Reactivity profile of 2-Bromo-5-fluoro-3-methoxypyridine
An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-5-fluoro-3-methoxypyridine
Abstract
2-Bromo-5-fluoro-3-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its strategic substitution pattern—featuring a reactive bromine atom for cross-coupling, an electron-withdrawing fluorine atom to modulate electronics and metabolic stability, and a methoxy group influencing regioselectivity—renders it a versatile intermediate for the synthesis of complex molecular targets.[1][3] This guide provides an in-depth analysis of its reactivity, focusing on the principal transformations that underscore its utility. We will explore its synthesis, palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, offering mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.
Molecular Architecture and Electronic Landscape
The reactivity of 2-bromo-5-fluoro-3-methoxypyridine is a direct consequence of the interplay between its substituents and the inherent electron-deficient nature of the pyridine ring.
-
Pyridine Core : The nitrogen atom acts as an electron sink, reducing the aromatic character and activating the ring, particularly at the C2, C4, and C6 positions, towards nucleophilic attack.
-
2-Bromo Group : Positioned ortho to the ring nitrogen, this bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are the cornerstone of its application.[1] It is also the primary site for metal-halogen exchange and can be displaced via nucleophilic aromatic substitution (SNAr).
-
3-Methoxy Group : This group exerts a dual electronic effect: it is inductively electron-withdrawing but can act as a resonance donor. Its position adjacent to the bromine atom sterically and electronically influences reactions at the C2 position.
-
5-Fluoro Group : The high electronegativity of fluorine significantly lowers the electron density of the entire ring system, further enhancing its susceptibility to certain reactions. In medicinal chemistry, the fluorine atom is often incorporated to improve metabolic stability and bioavailability.[3]
This unique electronic arrangement makes the molecule a versatile platform for selective chemical modifications.
Synthesis of the Core Scaffold
The most common laboratory-scale synthesis of 2-bromo-5-fluoro-3-methoxypyridine involves the selective bromination of a readily available precursor, 2-methoxy-5-fluoropyridine. The electron-rich nature of the methoxy-substituted pyridine directs the bromination, while the fluorine atom deactivates the ring, requiring a potent brominating agent.
Workflow for Synthesis
Caption: Synthetic workflow for 2-Bromo-5-fluoro-3-methoxypyridine.
Experimental Protocol: Bromination of 2-Methoxy-5-fluoropyridine[4]
-
Reaction Setup : To a dry round-bottom flask, add 2-methoxy-5-fluoropyridine (1.0 eq) and N-bromosuccinimide (NBS) (1.1 eq).
-
Inert Atmosphere : Purge the flask with nitrogen or argon gas.
-
Solvent Addition : Add anhydrous tetrahydrofuran (THF) via syringe and stir the mixture at room temperature until all solids dissolve.
-
Reaction Execution : Slowly heat the reaction mixture to 70°C and maintain stirring for approximately 5 hours, monitoring progress by TLC or LC-MS.
-
Workup : Once the starting material is consumed, cool the mixture to room temperature.
-
Purification : Filter the mixture to remove succinimide byproduct. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Key Reactivity Profiles and Applications
The bromine atom at the C2 position is the primary hub of reactivity, enabling a diverse range of transformations critical for molecular construction.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions represent the most powerful and widely used application of this scaffold, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.[1]
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling the aryl bromide with an organoboron species (boronic acid or ester).[4] This reaction is fundamental for synthesizing biaryl structures commonly found in pharmaceuticals.[5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup : In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromo-5-fluoro-3-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd₂(dba)₃/phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).[6][7]
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Execution : Heat the mixture with vigorous stirring (e.g., 80-100°C) for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup : After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Typical Reagents/Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand (if needed) | SPhos, XPhos, RuPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DME |
| Temperature | 80 - 110 °C |
This reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds, coupling the aryl bromide with primary or secondary amines.[8][9]
Experimental Protocol: General Buchwald-Hartwig Amination [10]
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq).
-
Reagent Addition : Add 2-bromo-5-fluoro-3-methoxypyridine (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition : Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution : Heat the mixture (typically 80-110°C) until the starting material is consumed (monitored by LC-MS).
-
Workup and Purification : Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite. Concentrate the filtrate and purify the resulting residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium coupling is dominant, the electron-deficient nature of the pyridine ring also permits SNAr.[11] In this substrate, the bromine at the C2 position is activated for substitution as it is ortho to the ring nitrogen, which can stabilize the intermediate Meisenheimer complex.[12] The fluorine at C5 is meta to the nitrogen and thus not activated for SNAr. Therefore, nucleophiles will preferentially displace the bromide at C2. The high electronegativity of fluorine enhances the overall electrophilicity of the ring, facilitating the nucleophilic attack.[13][14]
Caption: The addition-elimination mechanism of SNAr at the C2 position.
Experimental Protocol: General SNAr with an Alkoxide
-
Reaction Setup : In a sealed tube, dissolve 2-bromo-5-fluoro-3-methoxypyridine (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).
-
Reagent Addition : Add the nucleophile, such as sodium methoxide (1.5 eq).
-
Reaction Execution : Heat the reaction mixture (e.g., 100-140°C) for several hours. Monitor for the disappearance of starting material.
-
Workup : Cool the reaction, pour it into water, and extract with an organic solvent.
-
Purification : Wash the organic extracts, dry, concentrate, and purify by chromatography.
Metal-Halogen Exchange
The C2-Br bond can undergo metal-halogen exchange with strong organometallic bases, such as n-butyllithium or via magnesium-halogen exchange with a Grignard reagent.[15][16] This transformation inverts the polarity at the C2 position, converting the electrophilic carbon into a potent nucleophile. This pyridyl anion can then be trapped with a wide variety of electrophiles.
Caption: Generation of a nucleophilic C2-pyridyl species for functionalization.
Experimental Protocol: Lithiation and Borylation [15]
-
Reaction Setup : Dissolve 2-bromo-5-fluoro-3-methoxypyridine (1.0 eq) in anhydrous THF in an oven-dried, three-neck flask under argon.
-
Lithiation : Cool the solution to -78°C (dry ice/acetone bath). Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Stir for 1 hour at this temperature.
-
Electrophilic Quench : Add triisopropyl borate (1.2 eq) dropwise to the solution, again keeping the temperature below -70°C.
-
Workup : After stirring for another 1-2 hours at -78°C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Purification : Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The resulting boronic ester can often be used directly or purified by chromatography.
Conclusion
2-Bromo-5-fluoro-3-methoxypyridine is a strategically designed building block whose reactivity is dominated by the versatile C2-bromo handle. Its value in modern organic synthesis, particularly in drug discovery, stems from its predictable and high-yielding participation in palladium-catalyzed cross-coupling reactions, which allow for the modular construction of complex molecular architectures. Furthermore, the capacity for nucleophilic substitution and polarity reversal via metal-halogen exchange provides orthogonal pathways for functionalization. This guide has illuminated the core reactivity principles and provided robust protocols, empowering researchers to effectively leverage this valuable intermediate in their synthetic endeavors.
References
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- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine | 41404-58-4.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyridine 95 | 13472-85-0.
- Pipzine Chemicals. (n.d.). 5-Bromo-2-Fluoro-3-Methoxypyridine Manufacturer & Supplier China.
- Biosynth. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9.
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- MySkinRecipes. (n.d.). 2-broMo-3-fluoro-5-Methoxypyridine.
- BenchChem. (n.d.). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
- National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
- National Institutes of Health. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2019). nucleophilic aromatic substitutions.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development.
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- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
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The Strategic Utility of 2-Bromo-5-fluoro-3-methoxypyridine in Modern Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
2-Bromo-5-fluoro-3-methoxypyridine, a substituted pyridine derivative, has emerged as a valuable and highly versatile building block in the fields of pharmaceutical and agrochemical research. Its strategic placement of bromo, fluoro, and methoxy functional groups on the pyridine ring offers a unique combination of reactivity and electronic properties, making it an attractive starting material for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its commercial availability, key chemical characteristics, and practical applications, with a focus on enabling researchers to effectively incorporate this reagent into their synthetic workflows. The presence of the bromine atom at the 2-position provides a handle for a variety of palladium-catalyzed cross-coupling reactions, while the fluorine at the 5-position can enhance metabolic stability and binding affinity of the final compound. The methoxy group at the 3-position, in turn, influences the electronic nature of the ring and can be a site for further functionalization.
Commercial Availability and Suppliers
2-Bromo-5-fluoro-3-methoxypyridine (CAS No. 1256806-73-1) is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs.[1][2] Purity levels typically exceed 97%, with common analytical techniques such as NMR and GC-MS used to confirm identity and quality. When sourcing this reagent, it is crucial to obtain and review the Certificate of Analysis (CoA) to ensure it meets the specifications required for the intended application.
| Supplier | Purity | Available Quantities |
| BLD Pharm | ≥ 98% | 1g, 5g, 10g |
| ChemScene | ≥ 98% | 100mg, 1g, 5g |
| Fluorochem | ≥ 97% | 1g, 5g, 25g |
| Matrix Scientific | ≥ 97% | 1g, 5g, 10g |
| MySkinRecipes | 98% | 100mg |
Note: This table is not exhaustive and represents a snapshot of available suppliers. Availability and purity may vary.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 2-Bromo-5-fluoro-3-methoxypyridine is essential for its effective use and characterization in a laboratory setting.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol |
| CAS Number | 1256806-73-1 |
| Appearance | Off-white to light yellow solid or liquid |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment[2] |
Expected Spectroscopic Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The coupling patterns and chemical shifts will be influenced by the electronegativity of the fluorine and bromine atoms.
-
¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The chemical shifts will be indicative of the electronic environment of each carbon atom.
-
Mass Spectrometry (MS): The mass spectrum, typically acquired using electron ionization (EI), will show a characteristic molecular ion peak (M+) and a prominent M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as C-O stretching of the methoxy group and C-Br and C-F stretching vibrations.
Synthesis of 2-Bromo-5-fluoro-3-methoxypyridine
A patented synthetic route to 2-Bromo-5-fluoro-3-methoxypyridine involves a two-step process starting from the readily available 2-methoxy-5-aminopyridine.[4] This method offers the advantages of using inexpensive starting materials and proceeding under relatively mild reaction conditions, making it suitable for industrial-scale production.[4]
Synthetic Scheme:
Caption: Synthetic pathway to 2-Bromo-5-fluoro-3-methoxypyridine.
Step-by-Step Protocol (based on patent literature[4]):
-
Diazotization and Fluorination: 2-methoxy-5-aminopyridine is dissolved in an acidic solution and treated with a nitrite source (e.g., sodium nitrite) to form a diazonium salt intermediate. Subsequent reaction with a fluorinating agent, such as tetrafluoroboric acid, yields 2-methoxy-5-fluoropyridine.
-
Bromination: The resulting 2-methoxy-5-fluoropyridine is then subjected to bromination. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) or liquid bromine under controlled temperature conditions to afford the final product, 2-Bromo-5-fluoro-3-methoxypyridine. The reaction temperature for this step is generally maintained between 20-90°C.[4]
Applications in Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination
The bromine atom at the 2-position of 2-Bromo-5-fluoro-3-methoxypyridine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This reactivity is central to its utility in the synthesis of complex molecular architectures for drug discovery and agrochemical development.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. 2-Bromo-5-fluoro-3-methoxypyridine is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine ring.
Generalized Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Key Considerations for Protocol Development:
-
Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The catalyst loading is typically in the range of 1-5 mol%.
-
Base: An appropriate base is crucial for the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is instrumental in synthesizing arylamines, which are prevalent structural motifs in many pharmaceuticals. 2-Bromo-5-fluoro-3-methoxypyridine can be effectively coupled with a diverse range of primary and secondary amines using this methodology.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Essential Components of the Reaction:
-
Palladium Precatalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often employed in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a water-free reaction environment.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-fluoro-3-methoxypyridine. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.[1][6][7][8]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
-
Conclusion
2-Bromo-5-fluoro-3-methoxypyridine is a strategically important building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its commercial availability and well-defined reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, make it an invaluable tool for medicinal and process chemists. A thorough understanding of its chemical properties, synthetic routes, and handling procedures, as outlined in this guide, will empower researchers to fully leverage the potential of this versatile reagent in their discovery and development programs.
References
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MySkinRecipes. (n.d.). 2-broMo-3-fluoro-5-Methoxypyridine. Retrieved January 20, 2026, from [Link]
- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved January 20, 2026, from [Link]
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MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved January 20, 2026, from [Link]
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MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved January 20, 2026, from [Link]
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Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]
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SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine. Retrieved January 20, 2026, from [Link]
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Elahi, S., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2654. [Link]
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An In-Depth Technical Guide to 2-Bromo-5-fluoro-3-methoxypyridine: A Keystone Intermediate in Modern Chemistry
This guide provides an in-depth technical overview of 2-Bromo-5-fluoro-3-methoxypyridine, a halogenated and functionalized pyridine derivative of significant interest to researchers and development professionals in the pharmaceutical and agrochemical industries. We will delve into its core molecular attributes, strategic applications in synthesis, and the critical considerations for its handling and characterization, grounding our discussion in established scientific principles and field-proven insights.
Core Molecular Profile and Physicochemical Properties
2-Bromo-5-fluoro-3-methoxypyridine is a strategically designed building block. The pyridine core is a prevalent scaffold in numerous biologically active molecules. The specific arrangement of its substituents—a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 3-position—imparts a unique combination of reactivity and physicochemical properties.
The bromine atom at the C2 position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom at C5 and the pyridine nitrogen influences the electron density of the ring, modulating its reactivity and pharmacokinetic properties in derivative compounds. The methoxy group at C3 further tunes the electronic landscape of the molecule.
Table 1: Physicochemical and Identification Data for 2-Bromo-5-fluoro-3-methoxypyridine
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrFNO | [1] |
| Molecular Weight | 206.01 g/mol | [1] |
| CAS Number | 1256806-73-1 | [2][3][4] |
| Appearance | Solid (Typical) | |
| Storage | Room Temperature | [1] |
Strategic Importance in Research and Development
The primary utility of 2-Bromo-5-fluoro-3-methoxypyridine lies in its role as a key intermediate for the synthesis of complex, high-value molecules. Its trifunctional nature allows for sequential and site-selective modifications, a highly desirable attribute in multi-step synthetic campaigns.
Key Application Areas:
-
Pharmaceutical Drug Discovery: This compound is a valuable starting material for constructing drug candidates, particularly in the fields of oncology and neurology.[1] The pyridine scaffold is a common feature in kinase inhibitors and other targeted therapies. The fluorine substituent is often incorporated to enhance metabolic stability, binding affinity, and bioavailability.
-
Agrochemical Synthesis: It serves as a building block for designing novel pesticides and herbicides with potentially improved efficacy and selectivity.[1]
-
Cross-Coupling Reactions: The C-Br bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds. It is frequently employed in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed coupling reactions to introduce aryl, heteroaryl, or alkyl groups.[1]
Caption: Strategic applications of 2-Bromo-5-fluoro-3-methoxypyridine.
Synthesis and Characterization: A Methodological Perspective
While specific, peer-reviewed synthesis protocols for 2-Bromo-5-fluoro-3-methoxypyridine (CAS 1256806-73-1) are not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from established pyridine chemistry and the known syntheses of its isomers. A common strategy involves the selective bromination of a pre-functionalized 5-fluoro-3-methoxypyridine precursor.
The synthesis of a related isomer, 2-methoxy-3-bromo-5-fluoropyridine, for instance, has been achieved by the bromination of 2-methoxy-5-fluoropyridine.[5] This suggests that a key challenge in the synthesis of the target compound is achieving the desired regioselectivity during the halogenation step, which is dictated by the directing effects of the existing methoxy and fluoro substituents.
General Workflow for Synthesis and Purification
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted bromopyridine, which would be applicable for 2-Bromo-5-fluoro-3-methoxypyridine.
Caption: Generalized workflow for synthesis and characterization.
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. The following are standard, field-proven protocols for acquiring spectroscopic data for this class of molecules.
Table 2: Standard Protocols for Spectroscopic Analysis
| Technique | Protocol Details |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube. ¹H NMR Acquisition: Acquire on a 400 MHz or higher spectrometer. A typical experiment involves 16 scans with a relaxation delay of 1.0 s. ¹³C NMR Acquisition: Acquire on the same instrument. A typical experiment involves 1024 scans with a relaxation delay of 2.0 s.[6] |
| Mass Spectrometry (MS) | Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol) into the mass spectrometer via direct infusion. Ionization: Use Electron Ionization (EI) at 70 eV. Analysis: Scan a mass range appropriate for the molecular weight (e.g., m/z 50-300). The presence and characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br) should be confirmed in the molecular ion peak.[6] |
| Infrared (IR) Spectroscopy | Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Acquisition: Record the spectrum on an FT-IR spectrometer from 4000-400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum should be subtracted.[6] |
Note: While specific spectral data for 2-Bromo-5-fluoro-3-methoxypyridine is not provided in the cited literature, the protocols above are the industry standard for its characterization.
Application in Practice: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of 2-Bromo-5-fluoro-3-methoxypyridine is its use in the Suzuki-Miyaura reaction to form C-C bonds. This reaction is one of the most powerful and versatile tools in modern organic synthesis.[7][8]
The reaction involves a palladium catalyst that facilitates the coupling of the organohalide (2-Bromo-5-fluoro-3-methoxypyridine) with an organoboron species (e.g., an arylboronic acid). The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be substrate-dependent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for researchers. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Materials & Reagents:
-
2-Bromo-5-fluoro-3-methoxypyridine (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., Toluene/H₂O or DME/H₂O)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add 2-Bromo-5-fluoro-3-methoxypyridine, the arylboronic acid, the base, and the palladium catalyst.[9]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80–110 °C). Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).[9]
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols must be strictly followed. Users should consult the Safety Data Sheet (SDS) before handling.[10]
Table 3: Key Safety and Handling Information
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[10] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust or aerosols. Avoid contact with skin and eyes. Use non-sparking tools and prevent electrostatic discharge.[10] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] |
| Spills | Clean up spills immediately. Avoid generating dust. Collect spilled material and dispose of it in accordance with local, state, and federal regulations.[11] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10] |
Conclusion
2-Bromo-5-fluoro-3-methoxypyridine stands as a highly valuable and versatile intermediate for chemical synthesis. Its carefully designed substitution pattern provides a robust platform for constructing complex molecular architectures through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, reactivity, and handling requirements is paramount to leveraging its full potential in accelerating innovation.
References
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2-Bromo-5-fluoro-3-methoxypyridine. MySkinRecipes. [Link]
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2-Bromo-5-fluoro-3-methoxypyridine. Fluorochem. [Link]
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Mol, G. A. & Dake, G. R. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 72(22), 8531-8545 (2007). [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 2-Bromo-5-fluoro-3-methoxypyridine
Executive Summary
2-Bromo-5-fluoro-3-methoxypyridine is a key heterocyclic building block utilized in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring bromo, fluoro, and methoxy groups, makes it a versatile intermediate for creating compounds with specific biological activities, particularly in oncology and neurology research.[2] However, the inherent reactivity that makes this compound valuable also presents challenges regarding its chemical stability and long-term storage. This guide provides an in-depth analysis of the factors influencing the stability of 2-Bromo-5-fluoro-3-methoxypyridine, outlines potential degradation pathways, and establishes field-proven protocols for optimal storage, handling, and stability assessment to ensure its integrity in research and development settings.
Chemical and Physical Profile
A foundational understanding of the compound's properties is critical to predicting its behavior. The pyridine ring, substituted with both electron-withdrawing halogens and an electron-donating methoxy group, possesses a nuanced electronic character that dictates its reactivity.
Physicochemical Properties
The fundamental properties of 2-Bromo-5-fluoro-3-methoxypyridine are summarized below.
| Property | Value | Source |
| CAS Number | 1256806-73-1 | [3] |
| Molecular Formula | C₆H₅BrFNO | [1] |
| Molecular Weight | 206.01 g/mol | [1] |
| Appearance | Varies; often a liquid or low-melting solid | [4] |
Structural Features and Inherent Reactivity
The stability of 2-Bromo-5-fluoro-3-methoxypyridine is directly linked to its structure. The carbon-bromine bond is a primary site of reactivity, frequently targeted in metal-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds.[2] While essential for synthesis, this reactivity implies that the C-Br bond can be a point of degradation under improper storage conditions. The methoxy group, an ether linkage, is susceptible to cleavage under strongly acidic conditions, while the pyridine nitrogen can be protonated, altering the ring's electronic properties.
Caption: Plausible degradation pathways for 2-Bromo-5-fluoro-3-methoxypyridine.
Recommended Storage and Handling Protocols
To ensure the compound's integrity, a multi-faceted approach to storage and handling is required, moving beyond simplistic single-temperature recommendations.
Optimal Storage Conditions
The following conditions are recommended for maximizing the shelf-life and purity of 2-Bromo-5-fluoro-3-methoxypyridine.
| Parameter | Recommendation | Rationale |
| Temperature | Long-Term (>3 months): ≤ -20°CShort-Term (<3 months): 2-8°C (Refrigerated) | Minimizes the rate of all potential degradation reactions. [5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents degradation from atmospheric moisture and oxygen. [7][8] |
| Light | Store in an amber vial or other light-blocking container. | Prevents photochemical decomposition. [9][6] |
| Container | Tightly sealed glass or compatible container. Use high-density polyethylene only for short durations. [10] | Prevents moisture ingress and contamination. Ensure container material is non-reactive. |
| Handling | Handle empty containers with care as flammable vapors may be present. [11] | Safety precaution to avoid ignition of residual vapors. |
Safe Handling Procedures
Proper handling is crucial for both personnel safety and maintaining compound purity.
-
Ventilation: Always handle the compound within a certified laboratory chemical fume hood to avoid inhalation of potentially harmful vapors. [7][10]2. Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a lab coat. [7]3. Dispensing: Use spark-proof tools and ensure proper grounding of containers when transferring larger quantities to prevent static discharge. [11][12]4. Spill Response: In case of a spill, use an inert absorbent material (e.g., sand, vermiculite), collect it into a sealed container, and dispose of it as hazardous waste. [10]
Experimental Protocols for Stability Assessment
Trustworthiness in a research setting is achieved through self-validating systems. The following protocols outline how to empirically determine the stability of 2-Bromo-5-fluoro-3-methoxypyridine under specific conditions.
Forced Degradation Study Protocol
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways.
Objective: To identify the primary degradation pathways and develop stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare five separate solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 48 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 48 hours.
-
Thermal Stress: Heat the solution at 80°C for 72 hours.
-
Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Control: Keep one sample at 2-8°C, protected from light.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples and the control by a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Evaluation: Compare the chromatograms. A loss in the main peak area and the appearance of new peaks in the stressed samples relative to the control indicates degradation. The MS data can be used to identify the mass of the degradation products, helping to elucidate the degradation pathway.
Long-Term Stability Testing Protocol
Objective: To determine the shelf-life of the compound under recommended storage conditions.
Methodology:
-
Sample Storage: Store multiple aliquots of a single, well-characterized batch of the compound under the recommended long-term conditions (e.g., -20°C, inert atmosphere, dark).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12, 24, and 36 months).
-
Analysis: At each time point, remove one aliquot, allow it to equilibrate to room temperature, and analyze its purity using a validated HPLC method. Key parameters to assess are purity (area %), concentration, and the appearance of any new impurity peaks.
-
Specification Setting: Define acceptance criteria (e.g., purity must remain ≥ 98%). The shelf-life is the time period during which the compound remains within these specifications.
Caption: Experimental workflow for a long-term stability study.
Conclusion
The chemical integrity of 2-Bromo-5-fluoro-3-methoxypyridine is paramount for its successful application in research and development. While it is a reactive molecule, its stability can be effectively managed through stringent control of its storage environment. The optimal strategy involves protection from moisture, oxygen, light, and elevated temperatures by storing the compound at sub-zero temperatures under an inert atmosphere in a light-blocking container. Adherence to these protocols, validated by empirical stability studies, will ensure the compound's purity and reliability for its intended synthetic applications.
References
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MySkinRecipes. (n.d.). 2-broMo-3-fluoro-5-Methoxypyridine. Retrieved from [Link]
-
Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498. Retrieved from [Link]
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Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Semantic Scholar. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Fetzner, S. (2013). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved from [Link]
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Retrieved from [Link]
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The Synthetic Chemist's Compass: Navigating the Potential of 2-Bromo-5-fluoro-3-methoxypyridine in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis, particularly within medicinal and agrochemical research, the strategic incorporation of substituted pyridine rings is a cornerstone of molecular design. Among the myriad of available building blocks, 2-Bromo-5-fluoro-3-methoxypyridine has emerged as a particularly valuable synthon. Its unique substitution pattern—a reactive bromine at the 2-position amenable to a host of cross-coupling reactions, an electron-withdrawing fluorine at the 5-position, and an electron-donating methoxy group at the 3-position—creates a nuanced electronic environment that can be exploited for selective and efficient chemical transformations. This guide serves as a comprehensive technical overview of the potential applications of 2-Bromo-5-fluoro-3-methoxypyridine, providing field-proven insights and detailed methodologies for its use in key synthetic reactions. This compound is a key intermediate in the synthesis of a variety of biologically active molecules, with applications in oncology and neurology.[1]
Synthesis of 2-Bromo-5-fluoro-3-methoxypyridine: A Proposed Pathway
While specific literature detailing the synthesis of 2-Bromo-5-fluoro-3-methoxypyridine is not abundant, a logical and efficient route can be extrapolated from established methodologies for analogous substituted pyridines. A particularly relevant precedent is the synthesis of the isomeric 2-methoxy-3-bromo-5-fluoropyridine.[2] The proposed synthesis involves two key steps: the formation of a 3-methoxy-5-fluoropyridine precursor, followed by regioselective bromination.
Part 1: Synthesis of the Precursor, 3-Methoxy-5-fluoropyridine
The synthesis of the precursor can be envisioned starting from commercially available 3-amino-5-fluoropyridine.
Caption: Proposed synthetic pathway to 2-Bromo-5-fluoro-3-methoxypyridine.
Experimental Protocol: Synthesis of 3-Methoxy-5-fluoropyridine (Representative)
-
Diazotization of 3-Amino-5-fluoropyridine: To a cooled (0-5 °C) solution of 3-amino-5-fluoropyridine in aqueous sulfuric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 10 °C. The resulting diazonium salt solution is then added to boiling water to yield 3-hydroxy-5-fluoropyridine.
-
Williamson Ether Synthesis: The crude 3-hydroxy-5-fluoropyridine is dissolved in a suitable solvent such as DMF or acetone. A base (e.g., potassium carbonate or sodium hydride) is added, followed by a methylating agent like methyl iodide. The reaction is stirred at room temperature or with gentle heating until completion. Work-up and purification by distillation or chromatography will afford 3-methoxy-5-fluoropyridine.
Part 2: Regioselective Bromination
The electronic nature of the pyridine ring in 3-methoxy-5-fluoropyridine, influenced by the electron-donating methoxy group and the electron-withdrawing fluorine, will direct the regioselectivity of electrophilic bromination. The methoxy group is an ortho-, para-director, and the pyridine nitrogen deactivates the 2- and 6-positions to electrophilic attack. Therefore, bromination is expected to occur at the 2-position.
Experimental Protocol: Bromination of 3-Methoxy-5-fluoropyridine (Representative) [2]
-
To a solution of 3-methoxy-5-fluoropyridine in a suitable solvent such as acetonitrile or a halogenated solvent, add N-bromosuccinimide (NBS) in one portion.
-
Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.[2]
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield 2-Bromo-5-fluoro-3-methoxypyridine.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl and heteroaryl structures.[3] For 2-Bromo-5-fluoro-3-methoxypyridine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. The electron-donating 3-methoxy group can influence the reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.
Caption: General workflow for the Suzuki-Miyaura coupling of 2-Bromo-5-fluoro-3-methoxypyridine.
Representative Experimental Protocol: Suzuki-Miyaura Coupling [3]
-
In a Schlenk flask, combine 2-Bromo-5-fluoro-3-methoxypyridine (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 2-aryl-5-fluoro-3-methoxypyridine.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Moderate to Good |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-90 | Good to Excellent |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Good to Excellent |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives. [3]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a diverse range of N-aryl and N-heteroaryl amines.[4] This reaction is particularly important in pharmaceutical chemistry, where the arylamine motif is a common feature in biologically active molecules.
Caption: General workflow for the Buchwald-Hartwig amination of 2-Bromo-5-fluoro-3-methoxypyridine.
Representative Experimental Protocol: Buchwald-Hartwig Amination [4][5]
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Add 2-Bromo-5-fluoro-3-methoxypyridine (1.0 eq.) and the desired primary or secondary amine (1.1-1.2 eq.).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Heat the reaction mixture in an oil bath at 80-110 °C until the starting material is consumed.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired 2-amino-5-fluoro-3-methoxypyridine derivative.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | Good to Excellent |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | Good to Excellent |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | Toluene | 90-110 | Good |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines. [4][6]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl functionalities, which can serve as handles for further transformations or as integral parts of a target molecule's scaffold.
Representative Experimental Protocol: Sonogashira Coupling [7]
-
To a flask, add 2-Bromo-5-fluoro-3-methoxypyridine (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-6 mol%).
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent such as DMF or THF, followed by a base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 eq.) and stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitor the reaction by TLC or LC-MS. Upon completion, dilute with water and extract with an organic solvent.
-
Wash the organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the 2-alkynyl-5-fluoro-3-methoxypyridine.
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield Range |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | Good to Excellent |
| Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 50-70 | Good to Excellent |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | Good |
Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines. [7]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing fluorine atom, makes 2-Bromo-5-fluoro-3-methoxypyridine a candidate for nucleophilic aromatic substitution (SNAr). While the C-Br bond is the primary site for cross-coupling, under certain conditions, nucleophilic attack at the fluorine-bearing carbon might be possible, although generally, fluorine is a better leaving group in SNAr reactions on pyridines. The presence of the methoxy group is also reported to enhance reactivity in such substitutions.[1]
Application in Pharmaceutical Synthesis: The Case of Selitrectinib (LOXO-195)
A significant application of a close isomer, 2-methoxy-3-bromo-5-fluoropyridine, is as a key intermediate in the synthesis of Selitrectinib (LOXO-195).[2] Selitrectinib is a next-generation TRK kinase inhibitor designed to overcome resistance to first-generation inhibitors in patients with TRK fusion-positive cancers.[8][9] The substituted pyridine moiety serves as a crucial pharmacophoric element, highlighting the importance of building blocks like 2-Bromo-5-fluoro-3-methoxypyridine in the development of targeted cancer therapies. While the exact step in the synthesis of LOXO-195 may utilize the isomer, the general synthetic strategies and the importance of this substitution pattern are clearly demonstrated.
Conclusion
2-Bromo-5-fluoro-3-methoxypyridine is a highly functionalized and versatile building block with significant potential in modern organic synthesis. Its capacity to undergo a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides medicinal and agrochemical chemists with a powerful tool for the construction of complex molecular architectures. The representative protocols and methodologies outlined in this guide, grounded in established chemical principles and analogous transformations, offer a solid foundation for researchers to unlock the full synthetic potential of this valuable pyridine derivative. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the strategic application of synthons like 2-Bromo-5-fluoro-3-methoxypyridine will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and materials science.
References
- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google P
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])
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2-Bromo-5-fluoro-3-methoxypyridine - MySkinRecipes. (URL: [Link])
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Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (URL: [Link])
- CN108239021B - Trifluoromethylation process of bromopyridine and derivatives thereof - Google P
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: not available)
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. (URL: [Link])
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Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - zora.uzh.ch. (URL: [Link])
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (URL: [Link])
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (URL: not available)
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A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide - Oriental Journal of Chemistry. (URL: [Link])
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The Suzuki Reaction - Chem 115 Myers. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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- Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: not available)
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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loxo oncology, inc. - SEC.gov. (URL: [Link])
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A Comprehensive Technical Guide to the Synthesis of 2-Bromo-5-fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthetic routes to 2-Bromo-5-fluoro-3-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research.[1] Its unique substitution pattern makes it a valuable building block for complex, biologically active molecules, particularly in the fields of oncology and neurology.[1] This document will detail the most viable synthetic strategies, providing step-by-step protocols, comparative data, and mechanistic insights to enable researchers to make informed decisions in their synthetic endeavors.
Strategic Overview of Synthetic Pathways
The synthesis of 2-Bromo-5-fluoro-3-methoxypyridine can be approached from several different starting materials. The most prevalent and industrially scalable methods involve either the introduction of a bromine atom to a pre-functionalized pyridine ring or the construction of the substituted pyridine from an acyclic precursor. After a thorough review of the existing literature, two primary synthetic strategies have been identified as the most practical and efficient.
Route A: From 2-Methoxy-5-aminopyridine
This is a highly effective two-step synthesis that begins with the readily available 2-methoxy-5-aminopyridine. The key transformations are a diazotization reaction to introduce the fluorine atom, followed by a regioselective bromination. This route is advantageous due to the use of inexpensive starting materials and mild reaction conditions, making it suitable for large-scale production.[2]
Route B: From 3-Bromo-5-fluoro-2-hydroxypyridine
This alternative one-step approach involves the methylation of 3-bromo-5-fluoro-2-hydroxypyridine. While more direct, this method is often hampered by the higher cost and limited availability of the starting material, as well as potentially lower yields.[2]
Below is a visual representation of these primary synthetic routes.
Caption: Primary synthetic routes to 2-Bromo-5-fluoro-3-methoxypyridine.
In-Depth Analysis and Experimental Protocols
Route A: A Two-Step Synthesis from 2-Methoxy-5-aminopyridine
This route is often the preferred method due to its efficiency and cost-effectiveness.
Step 1: Synthesis of 2-Methoxy-5-fluoropyridine via Diazotization
The first step is a modified Balz-Schiemann reaction, where the amino group of 2-methoxy-5-aminopyridine is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield 2-methoxy-5-fluoropyridine.
Reaction Mechanism: The reaction proceeds through the formation of a diazonium salt from the reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then subjected to fluorination, typically with a fluorinating agent like tetrafluoroboric acid.
Caption: Workflow for the diazotization of 2-Methoxy-5-aminopyridine.
Detailed Experimental Protocol:
-
Diazotization:
-
In a reaction vessel, dissolve 2-methoxy-5-aminopyridine in an acid such as hydrochloric acid or sulfuric acid.[2]
-
Cool the mixture to 0-5 °C in an ice bath.[2]
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.[2]
-
After the addition is complete, allow the reaction to stir at room temperature.[2]
-
-
Fluorination:
-
Work-up and Purification:
-
Upon completion of the reaction, neutralize the mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification can be achieved by column chromatography or distillation.
-
Step 2: Bromination of 2-Methoxy-5-fluoropyridine
The second step involves the electrophilic bromination of the electron-rich pyridine ring of 2-methoxy-5-fluoropyridine to introduce a bromine atom at the 3-position.
Reaction Mechanism: The methoxy group at the 2-position and the fluorine at the 5-position direct the incoming electrophile (bromine) to the 3-position. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, often in the presence of a radical initiator.
Detailed Experimental Protocol:
-
Reaction Setup:
-
Reaction Conditions:
-
Heat the reaction mixture to 70 °C and stir for several hours (typically 5 hours).[3]
-
-
Work-up and Purification:
Table 1: Comparison of Reaction Conditions for Route A
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diazotization | 2-methoxy-5-aminopyridine, NaNO₂, HBF₄ | Water, Acid | 0-5 then 35-45 | - | >50 | [2] |
| Bromination | 2-methoxy-5-fluoropyridine, NBS | Anhydrous THF | 70 | 5 | - | [3] |
Route B: Methylation of 3-Bromo-5-fluoro-2-hydroxypyridine
This one-step synthesis is an alternative, though often less preferred, route.
Reaction Mechanism: This reaction is a Williamson ether synthesis, where the hydroxyl group of 3-bromo-5-fluoro-2-hydroxypyridine is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide.
Detailed Experimental Protocol:
-
Reaction Setup:
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature overnight.[3]
-
-
Work-up and Purification:
A patent mentions a yield of only 44% for this route, and it requires column chromatography for purification, which can be a drawback for large-scale synthesis.[2]
Synthesis of Key Precursors
The availability of starting materials is a critical factor in selecting a synthetic route. While 2-methoxy-5-aminopyridine is commercially available, its synthesis from the more fundamental starting material, 2-aminopyridine, is well-documented and provides an alternative for in-house preparation.
Synthesis of 2-Amino-5-fluoropyridine from 2-Aminopyridine
This multi-step synthesis involves a series of classical organic reactions.
Caption: Multi-step synthesis of the precursor 2-Amino-5-fluoropyridine.
Optimized Reaction Conditions for the Synthesis of 2-Amino-5-fluoropyridine: [4]
-
Nitrification: 45°C, 2 h, 41% yield
-
Amino Acetylation: Reflux, 1 h, 96.3% yield
-
Reduction of Nitro Group: Reflux, 1 h, 90% yield
-
Diazotization: -5 to 0°C, 2 h, 81.4% yield
-
Schiemann Reaction and Hydrolysis: 130°C, 0.5 h (Schiemann), Reflux, 2.5 h (Hydrolysis), 51.6% combined yield for the final two steps.
Conclusion and Future Perspectives
The synthesis of 2-Bromo-5-fluoro-3-methoxypyridine is most efficiently achieved through a two-step process starting from 2-methoxy-5-aminopyridine. This route offers a balance of high yield, mild reaction conditions, and the use of readily available and inexpensive starting materials, making it amenable to industrial-scale production. While the methylation of 3-bromo-5-fluoro-2-hydroxypyridine presents a more direct, one-step alternative, it is often limited by the cost of the starting material and lower overall yield.
For researchers requiring this key intermediate, the detailed protocols and comparative analysis provided in this guide offer a solid foundation for successful synthesis. Future research may focus on developing even more efficient and sustainable catalytic methods for both the fluorination and bromination steps, potentially reducing the number of synthetic steps and minimizing waste.
References
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2-Bromo-5-fluoro-3-methoxypyridine - MySkinRecipes. [Link]
-
Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [Link]
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-fluoro-3-methoxypyridine
Introduction: Synthesizing High-Value Heterocycles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organohalide with an organoboron species, is indispensable in the synthesis of complex molecules, particularly biaryls and heteroaryls that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2]
Substituted pyridines are privileged scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and other key biological interactions. The specific substitution pattern of 2-Bromo-5-fluoro-3-methoxypyridine makes it a highly valuable and versatile building block. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group modulates electronic properties and provides a vector for further functionalization. This guide provides a comprehensive technical overview and a robust starting protocol for the successful application of 2-Bromo-5-fluoro-3-methoxypyridine in Suzuki-Miyaura coupling reactions.
Reagent Profile: 2-Bromo-5-fluoro-3-methoxypyridine
A thorough understanding of the starting material is critical for reaction success. Below are the key physicochemical properties and safety considerations for 2-Bromo-5-fluoro-3-methoxypyridine.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 2-Bromo-5-fluoro-3-methoxypyridine | - |
| CAS Number | 1227502-87-5 | [3] |
| Molecular Formula | C₆H₅BrFNO | [3] |
| Molecular Weight | 206.01 g/mol | [3] |
| Appearance | Colorless to light yellow oil or solid | Inferred from similar compounds[4] |
| Storage | Store at room temperature under an inert atmosphere | [3] |
Safety and Handling
2-Bromo-5-fluoro-3-methoxypyridine should be handled by trained personnel in a well-ventilated chemical fume hood. Assume the compound is harmful and an irritant.
-
Hazard Statements: Based on structurally similar compounds, it is likely harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[5][6][7]
-
Precautionary Measures:
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[8][9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding these fundamental steps is key to troubleshooting and optimizing the reaction. The three core steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-5-fluoro-3-methoxypyridine, forming a Pd(II) complex. This is often the rate-determining step. The electronic nature of the pyridine ring—influenced by the electron-withdrawing nitrogen and fluorine atoms and the electron-donating methoxy group—plays a crucial role in the kinetics of this step.
-
Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[10]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Experimental Protocol: A Generalized Starting Point
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 2-Bromo-5-fluoro-3-methoxypyridine with a generic arylboronic acid. Optimization may be required based on the specific coupling partner.
Materials and Equipment
-
Reagents:
-
2-Bromo-5-fluoro-3-methoxypyridine (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2–3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)
-
-
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heat plate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-fluoro-3-methoxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum.
-
-
Solvent Addition & Degassing:
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 90–100 °C.
-
Stir the reaction vigorously for 4–16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Optimization Strategies and Field-Proven Insights
While the generalized protocol is a robust starting point, achieving high yields, especially with challenging substrates, often requires careful optimization. The choice of catalyst, ligand, base, and solvent can profoundly impact the reaction outcome.
Parameter Selection Table
The following table summarizes common conditions used for Suzuki couplings of (hetero)aryl bromides, providing a logical framework for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Suitability & Notes |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | A classic, reliable, and cost-effective system for simple couplings.[11] |
| Pd(dppf)Cl₂ (2-3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90-100 | Excellent for a broad range of substrates, including heteroaromatics. The dppf ligand provides stability.[11] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | Buchwald ligands (e.g., SPhos, XPhos) are highly effective for sterically hindered or electron-rich/poor substrates.[11] |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | Another common and cost-effective system.[11] |
| Pd(dppf)Cl₂ (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | Cesium carbonate is a stronger, more soluble base, often beneficial for less reactive partners.[11] |
Expert Rationale and Troubleshooting
-
Catalyst and Ligand Choice: For 2-Bromo-5-fluoro-3-methoxypyridine, the pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalysis. Using a bidentate ligand like dppf (in Pd(dppf)Cl₂) or a bulky, electron-rich monophosphine Buchwald ligand like SPhos can prevent this and accelerate the oxidative addition and reductive elimination steps.[11]
-
Base Selection: The base's primary role is to facilitate transmetalation.[10] While K₂CO₃ is a good starting point, if the reaction is sluggish or stalls, switching to a stronger base like K₃PO₄ is a common strategy. K₃PO₄ is particularly effective with Buchwald-type ligands.
-
Solvent System: A biphasic solvent system like Dioxane/Water or Toluene/Water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.[12] For substrates with poor solubility, DMF can be an alternative, though it requires higher temperatures and can be harder to remove.
-
Troubleshooting Side Reactions:
-
Deborylation: The boronic acid coupling partner can decompose (protodeboronation) under the reaction conditions. To mitigate this, use a slight excess of the boronic acid (1.2-1.5 equiv), ensure thorough degassing, and avoid unnecessarily long reaction times.
-
Homocoupling: The boronic acid can couple with itself. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction. Using a Pd(0) precatalyst (like Pd(PPh₃)₄) and ensuring anaerobic conditions can minimize this.
-
Dehalogenation: The starting aryl bromide can be reduced to the corresponding arene. This side reaction can sometimes occur if there are proton sources in the mixture or via side reactions with the solvent or base.
-
By systematically applying this protocol and considering the optimization strategies outlined, researchers can effectively utilize 2-Bromo-5-fluoro-3-methoxypyridine to access a wide array of novel and high-value substituted pyridine derivatives.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubChem. 2-Bromo-5-methoxypyridine. Retrieved from [Link]
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PubChem. 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved from [Link]
-
MySkinRecipes. 2-broMo-3-fluoro-5-Methoxypyridine. Retrieved from [Link]
-
MySkinRecipes. 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved from [Link]
-
Pharmaffiliates. 2-Bromo-5-methoxypyridine-d3. Retrieved from [Link]
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Pipzine Chemicals. 5-Bromo-2-Fluoro-3-Methoxypyridine. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
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Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Retrieved from [Link]
-
Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]
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Application Note & Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-fluoro-3-methoxypyridine
Abstract & Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Traditional methods for aryl amine synthesis often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The Buchwald-Hartwig reaction elegantly overcomes many of these limitations, enabling the coupling of a wide array of amines with aryl and heteroaryl halides or pseudohalides.[1][4]
This guide provides a detailed examination and a field-proven protocol for the Buchwald-Hartwig amination of a specific, electronically modified substrate: 2-Bromo-5-fluoro-3-methoxypyridine . This substrate presents a unique challenge due to the electronic properties of the pyridine ring, which is rendered electron-deficient by the nitrogen atom and the fluorine substituent. Such substrates can be challenging partners in cross-coupling reactions, often requiring carefully optimized catalytic systems.[5]
This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and practical troubleshooting advice to ensure successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism is paramount to rational catalyst selection and reaction optimization. The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][6] The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-5-fluoro-3-methoxypyridine, forming a Pd(II) complex.[3][7] This is often the rate-limiting step and is heavily influenced by the ligand's properties. Bulky, electron-rich phosphine ligands are known to accelerate this process.[8]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[1][3] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade the substrate or reagents.[9]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the release of the aminated product.[3][7] The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. This step is also facilitated by sterically hindered, electron-donating ligands.[8]
Protocol: Amination of 2-Bromo-5-fluoro-3-methoxypyridine with Morpholine
This protocol provides a robust starting point for the coupling of 2-Bromo-5-fluoro-3-methoxypyridine with a representative secondary amine, morpholine. Optimization may be required for other classes of amines.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Bromo-5-fluoro-3-methoxypyridine | C₆H₅BrFNO | 206.01 | 1.0 | 1.0 | 206 mg |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 1.2 | 105 mg (104 µL) |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 0.01 (1 mol%) | 9.2 mg |
| XPhos | C₃₃H₄₃P | 486.66 | 0.03 | 0.03 (3 mol%) | 14.6 mg |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 | 135 mg |
| Anhydrous, Degassed Toluene | C₇H₈ | - | - | - | 5.0 mL |
Causality Behind Choices:
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable Pd(0) precursor that readily forms the active monoligated Pd(0) species in solution.[6]
-
Ligand: XPhos is a bulky, electron-rich biaryl monophosphine ligand from the third generation of Buchwald ligands. Its steric hindrance promotes the formation of the active L₁Pd(0) species and facilitates the crucial reductive elimination step, which is often challenging for electron-deficient heteroaryl substrates.[8]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base essential for deprotonating the amine without competing side reactions.[9] For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ could be screened, though this may require higher temperatures or longer reaction times.[7]
-
Solvent: Toluene is a standard solvent for this reaction due to its high boiling point and good solubility for many of the reagents. It is crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation.[6][10]
Experimental Procedure
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-fluoro-3-methoxypyridine (206 mg), Pd₂(dba)₃ (9.2 mg), XPhos (14.6 mg), and NaOtBu (135 mg).
-
Scientist's Note: The solids are added first in a glovebox or under a positive flow of inert gas (Argon or Nitrogen) to minimize exposure to air and moisture, which can deactivate the catalyst.
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe, followed by morpholine (104 µL).
-
Trustworthiness Check: Using a solvent that has been passed through a purification system (e.g., Grubbs apparatus) or is freshly opened from a sealed bottle is critical for reproducibility. Degassing the solvent by sparging with argon for 15-20 minutes before use is highly recommended.
-
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(5-fluoro-3-methoxypyridin-2-yl)morpholine.
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below is a guide to addressing common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently anhydrous/anaerobic conditions.3. Base is not strong enough or has degraded.4. Insufficient temperature. | 1. Use a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3).2. Ensure all glassware is oven-dried; use a freshly opened bottle of anhydrous solvent.3. Use a fresh bottle of NaOtBu, handled in a glovebox.4. Increase temperature in 10 °C increments (up to solvent reflux). |
| Hydrodehalogenation (Bromo group replaced by H) | 1. Presence of water or other proton sources.2. β-hydride elimination from the amine (if applicable).[1] | 1. Rigorously dry all reagents and solvents.2. This is less common with secondary cyclic amines like morpholine but can occur with primary amines having β-hydrogens. Screening different ligands can sometimes mitigate this side reaction. |
| Formation of Dark Palladium Black | 1. Catalyst decomposition due to high temperature or impurities. | 1. Lower the reaction temperature.2. Ensure high purity of all reagents. Filter the final reaction mixture through a pad of Celite® before work-up to remove precipitated palladium. |
| Difficult Purification | 1. Streaking of product on silica gel due to the basic pyridine nitrogen.2. Co-elution with ligand-related byproducts (e.g., XPhos oxide). | 1. Add 0.5-1% triethylamine (Et₃N) to the chromatography eluent to suppress tailing.2. Perform an aqueous acid wash (e.g., 1M HCl) during work-up to extract the basic product, followed by basification and re-extraction. This can separate it from neutral impurities. |
Conclusion
The Buchwald-Hartwig amination of 2-Bromo-5-fluoro-3-methoxypyridine is a highly effective transformation when conducted with careful attention to catalyst selection and reaction conditions. The use of a bulky, electron-rich phosphine ligand such as XPhos in combination with a strong base like NaOtBu is critical for achieving high yields with this electron-deficient heteroaryl halide. By following the detailed protocol and leveraging the troubleshooting insights provided, researchers can confidently and reproducibly synthesize valuable aminated pyridine building blocks for applications in drug discovery and materials science.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Chemistry Pro. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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MacMillan, D. W. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Catalysis. [Link]
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ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Martin, R., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research. [Link]
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Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]
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Biscoe, M. R., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
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Nolan, S. P., & Cazin, C. S. J. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Glorius, F., et al. (2015). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Angewandte Chemie International Edition. [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-5-fluoro-3-methoxypyridine
Introduction: The Strategic Value of 2-Bromo-5-fluoro-3-methoxypyridine in Modern Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in the design of bioactive molecules.[2] The strategic functionalization of the pyridine ring is therefore of paramount importance in the generation of novel chemical entities with therapeutic potential. 2-Bromo-5-fluoro-3-methoxypyridine has emerged as a highly versatile and valuable building block in this endeavor. Its utility is derived from the orthogonal reactivity of its substituents: the bromo group at the 2-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the fluoro and methoxy groups modulate the electronic properties of the ring and offer potential sites for further modification.
This in-depth technical guide provides detailed protocols for the synthesis of a variety of novel heterocyclic compounds starting from 2-Bromo-5-fluoro-3-methoxypyridine. We will explore key palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as subsequent cyclization strategies to construct fused heterocyclic systems such as furo[3,2-b]pyridines, thieno[3,2-b]pyridines, and pyrrolo[3,2-b]pyridines. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, with a focus on not only the "how" but also the "why" behind the experimental choices, ensuring scientific integrity and reproducibility.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heteroaromatic compounds like 2-Bromo-5-fluoro-3-methoxypyridine.[2][3][4][5] The general workflow for these reactions is depicted below.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] In the context of our starting material, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 2-position of the pyridine ring.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for an efficient reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, are often employed to facilitate the oxidative addition of the aryl bromide to the Pd(0) center and to promote the final reductive elimination step. The base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[8] The presence of the electron-donating methoxy group on the pyridine ring can slightly decrease the reactivity of the C-Br bond towards oxidative addition, making the choice of an appropriate ligand even more crucial.[9]
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoro-3-methoxypyridine with Phenylboronic Acid
Materials:
-
2-Bromo-5-fluoro-3-methoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-5-fluoro-3-methoxypyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-fluoro-3-methoxy-2-phenylpyridine.
Quantitative Data Summary:
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | 85-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8-12 | 80-92 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 4-8 | 90-98 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of 2-bromopyridines.[4][10]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[2][3][5] This reaction is invaluable for the synthesis of anilines and other N-aryl compounds, which are prevalent in pharmaceuticals.
Mechanistic Rationale:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination of the C-N bond, which can be a challenging step.[3] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine in the catalytic cycle.[12]
Detailed Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-fluoro-3-methoxypyridine with Morpholine
Materials:
-
2-Bromo-5-fluoro-3-methoxypyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 2-Bromo-5-fluoro-3-methoxypyridine and toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(5-fluoro-3-methoxypyridin-2-yl)morpholine.
Quantitative Data Summary:
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-12 | 88-97 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 12-24 | 82-94 |
| RuPhos Pd G3 | K₃PO₄ | t-BuOH | 80 | 6-18 | 85-96 |
Table 2: Representative conditions for Buchwald-Hartwig amination of 2-bromopyridines.[12][13]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is a gateway to a wide range of subsequent transformations, including the synthesis of fused heterocyclic systems.
Mechanistic Rationale:
The Sonogashira coupling involves a synergistic dual catalytic cycle with palladium and copper.[16] The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[17] The amine base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.
Detailed Protocol: Sonogashira Coupling of 2-Bromo-5-fluoro-3-methoxypyridine with Phenylacetylene
Materials:
-
2-Bromo-5-fluoro-3-methoxypyridine (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) chloride) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-5-fluoro-3-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF and Et₃N.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(phenylethynyl)-5-fluoro-3-methoxypyridine.
Quantitative Data Summary:
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3-6 | 85-95 |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 80 | 2-4 | 80-92 |
| Pd/C / CuI | Et₃N | Ethanol | RT | 6-12 | 75-88 |
Table 3: Representative conditions for Sonogashira coupling of 2-bromopyridines.[15][16]
Tandem Reactions for the Synthesis of Fused Heterocyclic Systems
The functionalized pyridines synthesized via the cross-coupling reactions described above are valuable intermediates for the construction of more complex, fused heterocyclic systems. These tandem, or one-pot, reactions offer increased efficiency by reducing the number of purification steps and minimizing waste.
Synthesis of Furo[3,2-b]pyridines via Tandem Sonogashira Coupling and Cyclization
Furo[3,2-b]pyridines are an important class of heterocycles with a range of biological activities.[18] A highly efficient method for their synthesis involves a tandem Sonogashira coupling of a 2-bromopyridine with a terminal alkyne bearing a hydroxyl group (or a protected equivalent), followed by an intramolecular cyclization.[19][20]
Reaction Principle:
The initial Sonogashira coupling introduces an alkynyl group at the 2-position of the pyridine ring. For the synthesis of furo[3,2-b]pyridines, a propargyl alcohol derivative is often used. The subsequent intramolecular cyclization is typically promoted by a base or a transition metal catalyst, leading to the formation of the furan ring.
Detailed Protocol: Synthesis of a Furo[3,2-b]pyridine Derivative
Note: This protocol requires the demethylation of the starting material to the corresponding 3-hydroxypyridine, which can be achieved using standard reagents such as BBr₃.
Materials:
-
2-Bromo-5-fluoro-3-hydroxypyridine (1.0 equiv)
-
Terminal alkyne (e.g., 1-hexyne) (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Dimethylformamide (DMF) (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-5-fluoro-3-hydroxypyridine, Pd(PPh₃)₄, CuI, and K₂CO₃.
-
Add anhydrous, degassed DMF.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The tandem reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired furo[3,2-b]pyridine derivative.
Synthesis of Thieno[3,2-b]pyridines
Thieno[3,2-b]pyridines are another important class of fused heterocycles with diverse biological applications.[10][21] Their synthesis can be achieved from 2-bromopyridines through various methods, including coupling with a sulfur nucleophile followed by cyclization.
Reaction Principle:
A common strategy involves the reaction of a 2-bromopyridine bearing a suitable ortho-functional group (e.g., a formyl or acetyl group) with a sulfur nucleophile, such as sodium sulfide or Lawesson's reagent, to construct the thiophene ring. Alternatively, a palladium-catalyzed coupling with a tin-containing sulfur heterocycle can be employed.
Conceptual Protocol:
-
Functionalization of the 3-position: Introduce a suitable functional group (e.g., a formyl group via Vilsmeier-Haack reaction or an acetyl group via Friedel-Crafts acylation) at the 3-position of a 2-aminopyridine derivative obtained from a Buchwald-Hartwig reaction.
-
Thiophene ring formation: React the functionalized pyridine with a sulfur source, such as Lawesson's reagent or P₄S₁₀, to effect the cyclization and formation of the thieno[3,2-b]pyridine core.
Synthesis of Pyrrolo[3,2-b]pyridines
Pyrrolo[3,2-b]pyridines, also known as 6-azaindoles, are bioisosteres of indoles and are of significant interest in medicinal chemistry.[22][23] Their synthesis can be approached through several strategies starting from a functionalized 2-bromopyridine.
Reaction Principle:
One effective method is the Larock indole synthesis, which involves the palladium-catalyzed reaction of a 2-amino-3-bromopyridine with an alkyne.[24] Alternatively, a sequence of Buchwald-Hartwig amination to introduce a protected amine at the 2-position, followed by functionalization of the 3-position and subsequent cyclization, can be employed.[22]
Conceptual Protocol (via Larock Indole Synthesis):
-
Buchwald-Hartwig Amination: Synthesize the 2-amino-5-fluoro-3-methoxypyridine by reacting 2-Bromo-5-fluoro-3-methoxypyridine with a suitable ammonia equivalent (e.g., benzophenone imine followed by hydrolysis).
-
Larock Annulation: React the resulting 2-aminopyridine with a disubstituted alkyne in the presence of a palladium catalyst and a base to construct the pyrrole ring, affording the pyrrolo[3,2-b]pyridine core.
Safety and Handling
Scientific integrity necessitates a strong emphasis on safety. The following guidelines should be strictly adhered to when performing the described protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations of volatile reagents and palladium catalysts should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air and moisture. The use of an inert atmosphere (argon or nitrogen) is crucial for both safety and reaction efficiency.
-
2-Bromo-5-fluoro-3-methoxypyridine: This compound is an irritant. Avoid contact with skin and eyes, and do not inhale the dust. Refer to the Safety Data Sheet (SDS) for detailed information.
-
Palladium Catalysts: Palladium catalysts, particularly when finely divided (e.g., Pd/C), can be pyrophoric, especially after use in hydrogenation reactions. Handle with care under an inert atmosphere and quench carefully.
-
Waste Disposal: Dispose of all chemical waste, including residual palladium, in accordance with institutional and local regulations. Scavenger resins can be used for the recovery of palladium from reaction mixtures.[12]
Conclusion
2-Bromo-5-fluoro-3-methoxypyridine is a powerful and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient methods for the functionalization of the pyridine ring. Furthermore, these functionalized intermediates serve as excellent precursors for the construction of fused heterocyclic systems with significant potential in drug discovery and materials science. By understanding the underlying mechanistic principles and adhering to the detailed protocols and safety guidelines presented, researchers can effectively leverage this valuable building block to accelerate their research and development programs.
References
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Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis of fused pyridines and piperidines. ResearchGate. Retrieved from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Retrieved from [Link]
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National Institutes of Health. (2021). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. ResearchGate. Retrieved from [Link]
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National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Retrieved from [Link]
-
ResearchGate. (2014). A comprehensive review on bioactive fused heterocycles as purine-utilizing enzymes inhibitors. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
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National Institutes of Health. (2021). Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization. National Center for Biotechnology Information. Retrieved from [Link]
-
Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Tandem Palladium/Charcoal‐Copper(I) Iodide (Pd/C—CuI) Catalyzed Sonogashira Coupling and Intramolecular Cyclization from 2‐Bromonicotinic Acid (= 2‐Bromopyridine‐3‐carboxylic Acid) and Ethynylarenes to 4‐Azaphthalides (= Furo[3,4‐b]pyridin‐5(7H)-ones) and 5‐Azaisocoumarins (= 5H‐Pyrano[4,3‐b]pyridin‐5‐ones). Sci-Hub. Retrieved from [Link]
-
Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. Retrieved from [Link]
-
Request PDF. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. Retrieved from [Link]
-
Request PDF. (2018). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Retrieved from [Link]
-
University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Bath. Retrieved from [Link]
-
National Institutes of Health. (2012). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information. Retrieved from [Link]
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Request PDF. (2017). (PDF) The Chemistry of Thienopyridines. ResearchGate. Retrieved from [Link]
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ResearchGate. (2013). One-Pot Tandem Synthesis of Furo[3,2-h]quinolines by a Sonogashira Cross-Coupling and Cyclization Reaction Supported by Basic Alumina Under Microwave Irradiation. ResearchGate. Retrieved from [Link]
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National Institutes of Health. (2017). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journals. (2017). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journals. Retrieved from [Link]
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MDPI. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]
-
National Institutes of Health. (2021). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]
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Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. Encyclopedia.pub. Retrieved from [Link]
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National Institutes of Health. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 2-Bromo-5-fluoro-3-methoxypyridine in Drug Discovery
Introduction: The Strategic Value of the 2-Substituted-5-fluoro-3-methoxypyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties.[2] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize efficacy and safety.
2-Bromo-5-fluoro-3-methoxypyridine has emerged as a particularly valuable building block for drug discovery.[3][4] This trifunctionalized scaffold offers a unique combination of reactive sites and modulating groups. The bromine atom at the 2-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties.[3] The fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the methoxy group at the 3-position modulates the electronic properties of the ring.[5]
These application notes provide a comprehensive guide to the derivatization of 2-bromo-5-fluoro-3-methoxypyridine, offering detailed protocols and mechanistic insights for key transformations crucial to modern drug development.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position of 2-bromo-5-fluoro-3-methoxypyridine is primed for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-withdrawing nature of the pyridine nitrogen facilitates the initial oxidative addition step in the catalytic cycle of many palladium-catalyzed cross-couplings.
Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds, making it an indispensable tool for the synthesis of biaryl and heterobiaryl structures prevalent in many kinase inhibitors and other targeted therapies.[6][7]
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. For an electron-deficient substrate like a halopyridine, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred as they promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[8] However, more traditional and cost-effective catalysts like Pd(PPh₃)₄ can also be effective.[1]
-
Base: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength of the base can influence the reaction rate and should be optimized for specific substrates.[1]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.[1] Rigorous degassing of the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
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Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-5-fluoro-3-methoxypyridine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Bromo-5-fluoro-3-methoxypyridine
2-Bromo-5-fluoro-3-methoxypyridine is a highly functionalized heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its strategic importance lies in the orthogonal reactivity of its substituents: the bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the fluorine atom can enhance metabolic stability and binding affinity of target molecules, and the methoxy group modulates the electronic properties of the pyridine ring.[3][4] This unique combination makes it a valuable intermediate for the synthesis of complex drug candidates, particularly in oncology and neurology.[1]
This guide provides a comprehensive overview of a robust and scalable synthetic route to 2-Bromo-5-fluoro-3-methoxypyridine, focusing on the practical challenges and critical process parameters for transitioning from laboratory to kilogram-scale production. We will delve into the causality behind procedural choices, present detailed, self-validating protocols, and offer troubleshooting guidance based on established chemical principles.
Synthetic Strategy: A Two-Step Approach for Scalability
A common and industrially viable route for the synthesis of 2-Bromo-5-fluoro-3-methoxypyridine begins with a Sandmeyer-type fluorination of an aminopyridine precursor, followed by a regioselective bromination. This approach is advantageous due to the availability of starting materials and the generally reliable nature of the individual transformations.[5]
Figure 1: Overall synthetic workflow for 2-Bromo-5-fluoro-3-methoxypyridine.
Part 1: Scale-up Protocol for 2-Methoxy-5-fluoropyridine via Diazotization-Fluorination
The first stage of the synthesis involves the conversion of 2-methoxy-5-aminopyridine to 2-methoxy-5-fluoropyridine. This is achieved through a diazotization reaction followed by a Balz-Schiemann type decomposition of the resulting diazonium tetrafluoroborate salt.[6][7]
Causality and Scale-up Considerations:
-
Diazotization at Low Temperatures: The formation of the diazonium salt is highly exothermic and the salt itself is thermally unstable.[8] Running the reaction at 0-5 °C is critical to prevent decomposition and the formation of hazardous, potentially explosive, byproducts. On a large scale, this necessitates a jacketed reactor with efficient cooling capacity to manage the heat evolution during the dropwise addition of sodium nitrite.
-
Acid Choice: Tetrafluoroboric acid (HBF₄) is used both as the acid medium and the fluoride source for the subsequent Balz-Schiemann reaction.[5] This simplifies the process by avoiding the need to isolate the diazonium salt before introducing the fluoride.
-
Controlled Addition: Slow, subsurface addition of the sodium nitrite solution is crucial to maintain temperature control and minimize the localized concentration of nitrous acid, which can lead to side reactions.
-
Off-Gassing: The decomposition of the diazonium salt liberates nitrogen gas. The reactor and work-up equipment must be adequately vented to handle the gas evolution safely.
Kilogram-Scale Protocol: Synthesis of 2-Methoxy-5-fluoropyridine
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Molar Eq. | Supplier Example |
| 2-Methoxy-5-aminopyridine | 1.00 kg | 1.0 | Sigma-Aldrich |
| Tetrafluoroboric acid (48 wt% in H₂O) | ~3.0 L | ~3.5 | Alfa Aesar |
| Sodium Nitrite (NaNO₂) | 615 g | 1.1 | Millipore |
| Deionized Water | ~10 L | - | - |
| Sodium Bicarbonate (Sat. Soln.) | As needed | - | - |
| Dichloromethane (DCM) | ~15 L | - | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~500 g | - | - |
| 100 L Jacketed Glass Reactor | - | - | - |
| Overhead Stirrer, Thermocouple | - | - | - |
| Addition Funnel | - | - | - |
Procedure:
-
Reactor Setup: Equip a 100 L jacketed glass reactor with an overhead stirrer, a thermocouple, and an addition funnel. Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge and Cool: Charge the reactor with 2-methoxy-5-aminopyridine (1.00 kg, 8.06 mol) and tetrafluoroboric acid (~3.0 L). Begin stirring and cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
Diazotization: Prepare a solution of sodium nitrite (615 g, 8.91 mol) in deionized water (2.0 L). Slowly add this solution dropwise to the stirred reaction mixture via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Decomposition: Once the addition is complete, slowly warm the reaction mixture to room temperature, then heat to 35-45 °C.[5] Maintain this temperature until gas evolution (N₂) ceases (typically 2-4 hours). Monitor the reaction completion by HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Caution: This will cause vigorous gas (CO₂) evolution.
-
Extraction: Transfer the neutralized mixture to a suitable separatory funnel or extraction vessel. Extract the aqueous layer with dichloromethane (3 x 5 L).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (~500 g). Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-methoxy-5-fluoropyridine.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.
Expected Yield: 75-85%; Purity (HPLC): >95%.
Part 2: Scale-up Protocol for 2-Bromo-5-fluoro-3-methoxypyridine via Regioselective Bromination
The second stage involves the bromination of 2-methoxy-5-fluoropyridine. The methoxy group is an activating, ortho-, para- director. Since the para-position (C5) is already substituted with fluorine, the bromination is directed to the ortho-position (C3).
Causality and Scale-up Considerations:
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it is highly corrosive, volatile, and difficult to handle on a large scale. N-Bromosuccinimide (NBS) is a common lab-scale alternative. However, for industrial production, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is often the superior choice.
-
Efficiency: DBDMH contains two bromine atoms, meaning half the molar equivalent is needed compared to NBS, which can significantly reduce costs.
-
Byproducts: The byproduct of DBDMH (5,5-dimethylhydantoin) is generally easier to remove than succinimide (from NBS).
-
Safety & Handling: DBDMH is a stable, crystalline solid, making it easier and safer to handle in a plant setting compared to liquid bromine.
-
-
Solvent Selection: An inert solvent such as acetonitrile is suitable. It provides good solubility for the reactants and is relatively easy to remove.
-
Temperature Control: Electrophilic aromatic bromination is exothermic. Although less aggressive than diazotization, temperature control is still important to prevent side reactions, such as dibromination. Slow, portion-wise addition of the brominating agent is recommended.
Figure 2: Key considerations for the scale-up of the bromination step.
Kilogram-Scale Protocol: Synthesis of 2-Bromo-5-fluoro-3-methoxypyridine
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Molar Eq. | Supplier Example |
| 2-Methoxy-5-fluoropyridine | 1.00 kg (from Step 1) | 1.0 | - |
| DBDMH | 1.13 kg | 0.5 | Sigma-Aldrich |
| Acetonitrile | ~10 L | - | Fisher Scientific |
| Sodium Thiosulfate (10% aq. soln.) | As needed | - | - |
| Brine | ~5 L | - | - |
| Ethyl Acetate | ~15 L | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~500 g | - | - |
| 100 L Jacketed Glass Reactor | - | - | - |
Procedure:
-
Reactor Setup: In the 100 L jacketed reactor, charge the crude 2-methoxy-5-fluoropyridine (assuming 1.00 kg, 7.87 mol) and acetonitrile (10 L).
-
Bromination: Begin stirring and add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.13 kg, 3.94 mol) portion-wise over 1-2 hours, maintaining the internal temperature between 20-30 °C. Use the reactor jacket for cooling if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the consumption of the starting material by HPLC or TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly add 10% aqueous sodium thiosulfate solution to quench any remaining active bromine species until the orange/yellow color dissipates.
-
Solvent Removal & Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile. Add ethyl acetate (10 L) and water (5 L). Stir and separate the layers. Wash the organic layer with brine (2 x 2.5 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-Bromo-5-fluoro-3-methoxypyridine can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Expected Yield: 80-90%; Purity (HPLC): >98%.
Part 3: Analytical Characterization and Quality Control
Rigorous analytical control is essential to ensure the quality and consistency of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing purity and monitoring reaction progress.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) | Provides good peak shape and is MS-compatible. |
| Gradient | 50% B to 90% B over 10 min, hold 2 min, re-equilibrate | Allows for elution of starting materials, product, and potential byproducts. |
| Flow Rate | 1.0 mL/min | Standard for analytical scale. |
| Detection | UV at 270 nm | Pyridine derivatives typically show strong absorbance in this region. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for structural confirmation of the final product and key intermediates.
-
¹H NMR (400 MHz, CDCl₃) of 2-Bromo-5-fluoro-3-methoxypyridine:
-
δ ~7.9-8.1 ppm: (d, 1H), Aromatic proton adjacent to Nitrogen (H-6).
-
δ ~7.2-7.4 ppm: (d, 1H), Aromatic proton adjacent to Bromine (H-4).
-
δ ~3.9-4.1 ppm: (s, 3H), Methoxy protons (-OCH₃).
-
-
¹³C NMR (100 MHz, CDCl₃) of 2-Bromo-5-fluoro-3-methoxypyridine:
-
Signals expected in the aromatic region (~100-160 ppm) and a signal for the methoxy carbon (~55-60 ppm). The carbon attached to fluorine will show a large C-F coupling constant.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1), the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of nearly equal intensity.
-
Expected m/z for C₆H₅BrFNO: [M]+ at ~205 and [M+2]+ at ~207.
Part 4: Troubleshooting and Safety
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | - Incomplete diazotization. - Premature decomposition of diazonium salt. | - Ensure slow, controlled addition of NaNO₂. - Strictly maintain temperature at 0-5 °C during diazotization. |
| Formation of Phenolic Impurities | Reaction of diazonium salt with water. | Ensure the decomposition step is conducted promptly after formation and at the recommended temperature. |
| Low Regioselectivity in Bromination (Step 2) | Reaction temperature too high, leading to over-bromination or alternative site reaction. | Maintain temperature below 30 °C during DBDMH addition. Ensure slow, portion-wise addition. |
| Product Purification Issues | Presence of persistent, colored impurities or close-eluting byproducts. | - For Step 1, ensure complete neutralization before extraction. - For Step 2, ensure complete quenching of bromine with thiosulfate. - Optimize recrystallization solvent system or consider column chromatography for very high purity requirements. |
Safety Precautions
-
General: All operations should be conducted in a well-ventilated fume hood or a suitable process reactor. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
Diazotization: Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Handle with extreme care and always keep in solution.
-
Brominating Agents: DBDMH is an oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Acids and Bases: Tetrafluoroboric acid is corrosive. Handle with care. Neutralization steps can be highly exothermic and release gas; perform slowly and with adequate cooling and venting.
References
-
Wiley-VCH. Supporting Information for various pyridine derivatives (provides general spectral characteristics).[Link]
- Google Patents.CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
The Royal Society of Chemistry. Supporting Information for various pyridine derivatives (provides general spectral characteristics).[Link]
-
MySkinRecipes. 2-Bromo-5-fluoro-3-methoxypyridine Product Description.[Link]
- Google Patents.CN102898358A - Preparation method of fluoropyridine compounds.
-
Organic Chemistry Portal. Sandmeyer Reaction.[Link]
-
MySkinRecipes. 2-broMo-3-fluoro-5-Methoxypyridine Product Description.[Link]
-
Wikipedia. Sandmeyer reaction.[Link]
-
Semantic Scholar. Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines.[Link]
-
National Institutes of Health. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.[Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[Link]
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- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Application of 2-Bromo-5-fluoro-3-methoxypyridine in the Synthesis of Advanced Agrochemicals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern agrochemical discovery, the pyridine scaffold remains a cornerstone for the development of novel fungicides, herbicides, and insecticides.[1][2] Its inherent biological activity and tunable physicochemical properties make it a privileged structure. Within this class, 2-Bromo-5-fluoro-3-methoxypyridine has emerged as a highly valuable and versatile intermediate. Its unique substitution pattern—a reactive bromine atom at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 3-position—offers a sophisticated platform for constructing complex, next-generation crop protection agents.[3][4][5]
The strategic placement of these functional groups provides chemists with multiple synthetic handles to manipulate the molecule's properties:
-
The 2-Bromo Substituent: Serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of diverse molecular fragments.[4][6]
-
The 5-Fluoro Substituent: The incorporation of fluorine can significantly enhance the biological efficacy, metabolic stability, and binding affinity of the final agrochemical product.[7]
-
The 3-Methoxy Group: This electron-donating group can influence the reactivity of the pyridine ring and provides an additional point for modification or interaction with biological targets.[3][6]
This technical guide delves into the practical applications of 2-Bromo-5-fluoro-3-methoxypyridine in agrochemical synthesis, providing detailed protocols for key transformations and illustrating its role in constructing advanced active ingredients.
Core Synthetic Applications: Building Efficacious Agrochemicals
The utility of 2-Bromo-5-fluoro-3-methoxypyridine is best demonstrated through its application in the synthesis of key agrochemical classes. Two of the most powerful and widely used synthetic transformations involving this building block are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Synthesis of Aryl-Pyridines via Suzuki-Miyaura Coupling: A Gateway to Novel Herbicides
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming C-C bonds, particularly for creating biaryl structures.[8] This reaction is instrumental in synthesizing herbicidal compounds that feature a substituted pyridine core linked to another aryl or heteroaryl moiety. A prime example is the synthesis of picolinate herbicides, which often rely on such a linkage. While a direct synthesis of a commercialized herbicide from 2-Bromo-5-fluoro-3-methoxypyridine is not publicly documented, its application can be illustrated through the synthesis of a key herbicidal intermediate, closely related to known active ingredients like Halauxifen-methyl.
Caption: Workflow for Suzuki-Miyaura Coupling.
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-5-fluoro-3-methoxypyridine with a substituted arylboronic acid.
Materials:
| Reagent/Material | Proportions (equivalents) | Purpose |
| 2-Bromo-5-fluoro-3-methoxypyridine | 1.0 | Starting Material |
| Substituted Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 - 0.05 (2-5 mol%) | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | 0.04 - 0.10 (4-10 mol%) | Ligand |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base |
| 1,4-Dioxane | - | Solvent |
| Water | - | Co-solvent |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Washing Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
| Inert Gas (Argon or Nitrogen) | - | Reaction Atmosphere |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-Bromo-5-fluoro-3-methoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (3 mol%) and PPh₃ (6 mol%)).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-fluoro-3-methoxypyridine.
Causality and Insights: The choice of a palladium catalyst and a phosphine ligand is critical for the reaction's success. The base (K₂CO₃) is essential for the transmetalation step in the catalytic cycle.[9] Using a degassed solvent system under an inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
Synthesis of Amino-Pyridines via Buchwald-Hartwig Amination: Crafting Novel Fungicides and Insecticides
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, allowing for the coupling of aryl halides with a wide range of amines.[2][10][11] This reaction is particularly useful in synthesizing agrochemicals where an amino-linkage to the pyridine core is essential for biological activity.
Caption: Workflow for Buchwald-Hartwig Amination.
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-5-fluoro-3-methoxypyridine with a primary or secondary amine.
Materials:
| Reagent/Material | Proportions (equivalents) | Purpose |
| 2-Bromo-5-fluoro-3-methoxypyridine | 1.0 | Starting Material |
| Substituted Amine (Primary or Secondary) | 1.2 | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.01 - 0.02 (1-2 mol%) | Catalyst Precursor |
| Xantphos | 0.02 - 0.04 (2-4 mol%) | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 | Base |
| Anhydrous Toluene | - | Solvent |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | Quenching Agent |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Washing Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
| Inert Gas (Argon or Nitrogen) | - | Reaction Atmosphere |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromo-5-fluoro-3-methoxypyridine (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-fluoro-3-methoxypyridin-2-amine.
Causality and Insights: The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base like sodium tert-butoxide to facilitate the deprotonation of the amine.[12] The choice of a bulky, electron-rich phosphine ligand such as Xantphos is crucial for promoting the reductive elimination step and preventing side reactions. The reaction must be conducted under strictly anhydrous and inert conditions to protect the sensitive catalyst system.[13]
Conclusion: A Strategic Intermediate for Future Innovation
2-Bromo-5-fluoro-3-methoxypyridine stands out as a strategic building block in the agrochemical synthesis pipeline. Its well-defined reactivity, particularly in robust and versatile cross-coupling reactions, provides a reliable pathway to novel molecular architectures. The ability to introduce a functionalized fluoro-methoxypyridine moiety allows for the fine-tuning of biological activity and pharmacokinetic properties, paving the way for the development of more effective and selective crop protection solutions. The protocols and workflows detailed herein offer a solid foundation for researchers and scientists to harness the full potential of this powerful intermediate in their discovery and development programs.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Pyridine Derivatives in Modern Chemical Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine.
- MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine.
- Jeschke, P. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate.
- MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine.
-
Sheng, Q., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved from [Link]
- MySkinRecipes. (n.d.). 2-broMo-3-fluoro-5-Methoxypyridine.
- BenchChem. (2025). Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Agrochemical Synthesis.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Google Patents. (n.d.). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and bromobutide, daimuron, oxaziclomefone or pyributicarb.
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.
- Google Patents. (n.d.). Pontentiating herbicidal compositions of auxin transport inhibitors and bipyridilium herbicides.
- Google Patents. (n.d.). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone.
- MedChemExpress. (n.d.). 2-Bromo-5-fluoropyridine | Intermediate.
- Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
-
Tanaka, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 164-173. Retrieved from [Link]
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Guidechem. (n.d.). How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?.
- BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Tanaka, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.
Sources
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- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. 2-Bromo-5-fluoro-3-methoxypyridine [myskinrecipes.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Role of 2-Bromo-5-fluoro-3-methoxypyridine in the Synthesis of Advanced Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Among the vast array of functionalized pyridines, 2-Bromo-5-fluoro-3-methoxypyridine stands out as a highly versatile and strategic building block for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors.[3] This document provides a detailed examination of the unique chemical attributes of this reagent and its practical application in the synthesis of Capivasertib (AZD5363), a potent, orally bioavailable pan-AKT kinase inhibitor.[4][5] We offer in-depth, field-proven protocols for key synthetic transformations, explain the causality behind experimental choices, and provide visual workflows to guide researchers in leveraging this valuable intermediate for drug discovery.
The Strategic Advantage of the 2-Bromo-5-fluoro-3-methoxypyridine Scaffold
The utility of 2-Bromo-5-fluoro-3-methoxypyridine in drug design stems from the specific arrangement and interplay of its three key functional groups. This unique combination provides a powerful platform for scaffold diversification, enabling precise control over the final molecule's physicochemical and pharmacological properties.[6]
-
The Bromine Atom (Position 2): The bromine atom serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions.[7] Its position on the pyridine ring makes it highly amenable to cornerstone reactions like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[8][9] This allows for the efficient and modular introduction of diverse aryl, heteroaryl, and amine moieties, which are critical for tuning a drug candidate's interaction with the target kinase.
-
The Fluorine Atom (Position 5): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability, bioavailability, and binding affinity.[6] The fluorine atom at the 5-position influences the electronic properties of the pyridine ring and can form key hydrogen bonds or favorable electrostatic interactions within the kinase active site, often leading to improved potency and selectivity.
-
The Methoxy Group (Position 3): The electron-donating methoxy group modulates the reactivity of the pyridine ring, influencing the efficiency of cross-coupling reactions at the 2-position.[6][8] Furthermore, it can act as a hydrogen bond acceptor and occupy hydrophobic pockets in the target protein, contributing significantly to the binding energy and overall pharmacological profile of the final inhibitor.
Application Showcase: Synthesis of Capivasertib (AZD5363), a Pan-AKT Inhibitor
Capivasertib (AZD5363) is a potent, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism; its dysregulation is a hallmark of many cancers.[10] By inhibiting AKT, Capivasertib effectively blocks this key signaling node, making it a promising therapeutic agent, particularly in breast and prostate cancers.[4]
The synthesis of Capivasertib provides an excellent example of the utility of 2-Bromo-5-fluoro-3-methoxypyridine. The core of the drug is constructed by coupling the pyridine building block with a pyrrolopyrimidine moiety, demonstrating the practical application of the synthetic protocols detailed below.
Key Synthetic Transformations and Protocols
The construction of complex kinase inhibitors from 2-Bromo-5-fluoro-3-methoxypyridine hinges on robust and high-yielding cross-coupling reactions. The following protocols provide generalized, yet detailed, methodologies based on established procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions on related scaffolds.[8][9][11]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromopyridine and a suitable organoboron partner (e.g., an arylboronic acid or ester).[12] This reaction is fundamental for introducing substituted aryl or heteroaryl groups, which often form key hydrophobic interactions in the kinase ATP-binding pocket.
Materials:
-
2-Bromo-5-fluoro-3-methoxypyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)
-
Standard laboratory glassware, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup (Inert Atmosphere): To a dry round-bottom flask or Schlenk tube, add 2-Bromo-5-fluoro-3-methoxypyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[9][13] In kinase inhibitor synthesis, this reaction is invaluable for installing the amine "hinge-binder" motif, which typically forms critical hydrogen bonds with the kinase hinge region.[7]
Materials:
-
2-Bromo-5-fluoro-3-methoxypyridine (1.0 equiv)
-
Primary or secondary amine (1.2-2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add the 2-Bromo-5-fluoro-3-methoxypyridine and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the required temperature (typically 80-120 °C). Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the desired 2-amino-5-fluoro-3-methoxypyridine derivative.
Data Presentation & Workflow Visualization
Successful synthesis requires careful optimization of reaction parameters. The following table provides representative conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives, serving as a robust starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | 75-90 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12-16 | 80-95 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 6-10 | 85-98 |
Note: Data compiled from established methodologies for related substrates.[8][11] Yields are representative and optimization is often necessary.
The overall process from starting material to a purified intermediate follows a structured workflow to ensure reproducibility and purity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-broMo-3-fluoro-5-Methoxypyridine [myskinrecipes.com]
- 4. ijfmr.com [ijfmr.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Reactions with 2-Bromo-5-fluoro-3-methoxypyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 2-Bromo-5-fluoro-3-methoxypyridine as a substrate. As a substituted pyridine, this compound presents unique electronic and steric properties that can influence reaction outcomes. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve higher yields and cleaner reaction profiles.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1] It is particularly vital in pharmaceutical development, where substituted pyridines are common structural motifs.[2] This guide aims to provide practical, field-proven insights to navigate the complexities of this reaction with your specific substrate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no yield in my Suzuki coupling with 2-Bromo-5-fluoro-3-methoxypyridine?
A: Low yields with this substrate are a common challenge and can stem from several factors related to its specific structure. The electron-deficient nature of the pyridine ring, further influenced by the fluorine atom, can impact key steps of the catalytic cycle.[3] Additionally, the methoxy group at the 3-position introduces steric hindrance.
Key areas to investigate include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species. This is a frequent issue with pyridine-containing substrates.
-
Inefficient Oxidative Addition: While the electron-withdrawing fluorine atom should facilitate this step, the overall electronic nature and steric hindrance from the adjacent methoxy group can make the oxidative addition of the palladium catalyst to the C-Br bond challenging.[4]
-
Slow Reductive Elimination: The final step to form the product can be hindered by steric congestion around the palladium center, especially when using bulky boronic acids.[5][6]
-
Protodeboronation of the Boronic Acid: A common side reaction where the boronic acid is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[3][7]
Q2: What are the optimal catalyst and ligand systems for this substrate?
A: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this sterically demanding and electronically specific substrate.[8] A more robust system is often required.
-
Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are highly recommended.[9] These ligands are both bulky and electron-rich, which promotes the oxidative addition and the reductive elimination steps.[4][10]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also very effective for coupling hindered substrates.[8] They are strong sigma-donors and form highly stable catalysts.[1]
-
Pre-catalysts: Using a pre-catalyst that readily generates the active Pd(0) species can be beneficial.[9]
Q3: How do I choose the right base and solvent for my reaction?
A: The choice of base and solvent is critical and interdependent.[2][9]
-
Bases: The base activates the boronic acid to facilitate transmetalation.[1][11] For 2-Bromo-5-fluoro-3-methoxypyridine, a range of bases can be effective, and screening may be necessary.
-
Solvents: The solvent needs to solubilize all reaction components.
Q4: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A: Besides low yield, byproduct formation can complicate purification.
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl from two boronic acid molecules and is often caused by the presence of oxygen.[14][4]
-
Dehalogenation (Hydrodebromination): The starting material is converted to 5-fluoro-3-methoxypyridine. This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[12][15]
-
Solution: Avoid amine bases and alcohol solvents which can be hydride sources.[8] Use inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
-
Protodeboronation: As mentioned, this is the loss of the boronic acid group.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or insufficient catalyst loading. 2. Inappropriate ligand for the substrate. 3. Incorrect base or base is not sufficiently soluble/active. 4. Reaction temperature is too low. 5. Poor solubility of reagents. | 1. Use a fresh, high-purity palladium source. Consider a more active pre-catalyst. Incrementally increase catalyst loading (e.g., from 2 mol% to 5 mol%).[9] 2. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[8] 3. Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered to maximize surface area.[2][12] 4. Increase the reaction temperature in increments of 10-20°C (typically in the 80-110°C range).[16] 5. Try a different solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) to improve solubility.[17] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) pre-catalyst without efficient reduction to Pd(0). | 1. Ensure rigorous degassing of solvents and the reaction vessel (sparging with Ar or N₂ for 20-30 minutes is recommended). Maintain a positive inert gas pressure.[14][8] 2. Start with a Pd(0) source like Pd(PPh₃)₄ or use a pre-catalyst system known for rapid generation of the active species.[9] |
| Formation of Dehalogenated Byproduct | 1. Use of a hydride-donating solvent or base. 2. Reaction run for an extended period at high temperature. | 1. Avoid amine bases (e.g., triethylamine) and alcohol solvents. Switch to an inorganic base.[8] 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Protodeboronation of Boronic Acid | 1. Instability of the boronic acid, especially in aqueous base.[7] 2. Prolonged reaction time or excessive temperature. | 1. Switch to a more stable boronic ester (e.g., neopentyl glycol or pinacol ester) or a potassium trifluoroborate salt. 2. Optimize the reaction time and temperature to be sufficient for product formation without excessive degradation of the boronic acid. |
Experimental Protocols & Methodologies
General Protocol for Suzuki Coupling of 2-Bromo-5-fluoro-3-methoxypyridine
This protocol provides a robust starting point and may require optimization for specific boronic acid partners.
Materials:
-
2-Bromo-5-fluoro-3-methoxypyridine (1.0 equiv.)
-
Arylboronic acid or ester (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf) or a Buchwald pre-catalyst, 2–5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, 4–10 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2–3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-fluoro-3-methoxypyridine, the arylboronic acid/ester, the base, and the palladium catalyst/ligand.[16]
-
Seal the flask with a septum and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles to remove air.[8]
-
-
Solvent Addition:
-
Add the degassed solvent mixture via syringe under a positive pressure of inert gas.[16]
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (typically 80–110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel.[12]
-
Catalytic Cycle and Workflow Diagrams
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
References
- BenchChem. (n.d.). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
-
Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(27), 11269–11277. [Link]
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Paper Teplate. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- BenchChem. (n.d.). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
-
ScholarWorks @ UTRGV. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]
-
ACS Publications. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Experimental Validation. Retrieved from [Link]
-
ResearchGate. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
ResearchGate. (2012). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Efficient Suzuki Coupling of Fluoropyridines.
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
ResearchGate. (2022). Optimization of the reaction conditions. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
-
ResearchGate. (2020). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
-
Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
-
National Institutes of Health. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
ResearchGate. (2014). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. Retrieved from [Link]
-
ACS Publications. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. old.rrjournals.com [old.rrjournals.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-5-fluoro-3-methoxypyridine by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-bromo-5-fluoro-3-methoxypyridine. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges that may arise during its purification via column chromatography. Our focus is on providing practical, experience-driven solutions grounded in chromatographic principles to enhance the purity and yield of your target compound.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you might encounter during the column chromatography of 2-bromo-5-fluoro-3-methoxypyridine, presented in a question-and-answer format.
Scenario: You have synthesized 2-bromo-5-fluoro-3-methoxypyridine and are moving to the purification stage. Thin-layer chromatography (TLC) analysis of your crude product in 20% ethyl acetate in hexanes shows the desired product spot, but also a more polar spot (unreacted starting material) and a less polar spot (a potential byproduct).
Question 1: My purified fractions show significant peak tailing on TLC and analytical HPLC. What is the cause and how can I resolve this?
Answer:
Peak tailing is a frequent challenge when purifying pyridine derivatives on silica gel. The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to a portion of the analyte molecules being retained more strongly, resulting in a "tailing" effect as they elute.
Root Cause Analysis and Solutions:
-
Acid-Base Interaction: The lone pair of electrons on the pyridine nitrogen can form a strong hydrogen bond with the acidic protons of the silanol groups on the silica surface. This can be particularly problematic if your silica gel is of lower quality or has a high concentration of acidic sites.
-
Solutions:
-
Mobile Phase Modification: A common and effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is frequently used for this purpose. The TEA acts as a competing base, binding to the active silanol sites on the silica gel and masking them from your compound.[1]
-
Recommendation: Add 0.1-1% (v/v) of triethylamine to your ethyl acetate/hexanes mobile phase. Start with a low concentration and increase if tailing persists. Be aware that TEA can be difficult to remove completely from your final product, so use the minimum amount necessary.
-
-
Choice of Stationary Phase: If peak tailing remains an issue, consider using a different stationary phase.
-
Deactivated Silica Gel: You can use silica gel that has been "end-capped" or treated to reduce the number of free silanol groups.
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds. Alumina has fewer acidic sites, which can significantly reduce peak tailing.
-
-
Question 2: I'm having difficulty separating my product from a closely-eluting impurity. How can I improve the resolution?
Answer:
Poor resolution between your desired product and an impurity indicates that their affinities for the stationary phase are very similar under the current chromatographic conditions. Improving separation requires optimizing the selectivity of your chromatographic system.
Strategies for Enhancing Resolution:
-
Optimize the Mobile Phase:
-
Solvent Strength: If the Rf values of your product and the impurity are too high (e.g., > 0.5), decrease the polarity of your eluent (reduce the percentage of ethyl acetate). This will increase the interaction with the silica gel and allow for better separation. Conversely, if the Rf values are too low, a slight increase in polarity may be beneficial.
-
Solvent System: Sometimes, simply changing the composition of the mobile phase can improve selectivity. For example, you could try a ternary system, such as hexanes/ethyl acetate/dichloromethane, or replace ethyl acetate with another polar solvent like diethyl ether. Different solvents will interact differently with your compounds and the stationary phase, potentially leading to better separation.
-
-
Employ Gradient Elution: Instead of using a single mobile phase composition (isocratic elution), a gradient elution can be highly effective.
-
How it works: Start with a low-polarity mobile phase to allow the less polar compounds to separate. Then, gradually increase the polarity of the mobile phase to elute the more polar compounds. For instance, you could start with 5% ethyl acetate in hexanes and gradually increase to 25% over the course of the chromatography.[2] This technique often results in sharper peaks and better separation of components with different polarities.
-
-
Column Parameters:
-
Column Length and Diameter: A longer, narrower column will generally provide better resolution, as it increases the number of theoretical plates.
-
Particle Size: Using silica gel with a smaller particle size can also enhance resolution, but this will increase the back pressure, requiring more careful column packing and potentially the use of flash chromatography systems.
-
Question 3: My yield of 2-bromo-5-fluoro-3-methoxypyridine is low after column chromatography, and I suspect the compound is degrading on the column. How can I confirm this and prevent it?
Answer:
Halogenated pyridines can be susceptible to degradation on acidic stationary phases like silica gel.[3] The acidic environment can potentially lead to hydrolysis of the methoxy group or other unforeseen reactions.
Confirming and Preventing Degradation:
-
2D TLC Analysis: You can check for on-plate degradation using two-dimensional thin-layer chromatography (2D TLC).
-
Spot your crude material on one corner of a square TLC plate.
-
Develop the plate in your chosen eluent system.
-
Remove the plate, dry it thoroughly, and then rotate it 90 degrees.
-
Develop the plate again in the same eluent system.
-
Interpretation: If your compound is stable, you will see all the spots aligned on a diagonal. If new spots appear that are not on the diagonal, it indicates that your compound is degrading on the silica gel.[1]
-
-
Minimizing Degradation:
-
Use Deactivated Silica or Alumina: As mentioned for peak tailing, using a less acidic stationary phase like deactivated silica gel or neutral alumina can prevent degradation.
-
Speed: Perform the chromatography as quickly as possible to minimize the time your compound spends in contact with the stationary phase. Flash column chromatography is ideal for this.
-
Temperature: Run the column at room temperature. Avoid any heat sources that could accelerate degradation.
-
Post-Purification Handling: After collecting your fractions, evaporate the solvent at a low temperature using a rotary evaporator. Overheating the purified product can also lead to degradation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis and column chromatography of 2-bromo-5-fluoro-3-methoxypyridine?
A1: Based on structurally similar compounds, a good starting point for TLC analysis is a mixture of ethyl acetate and hexanes.[2] We recommend starting with 20% ethyl acetate in hexanes. Adjust the ratio to achieve an Rf value for your product of approximately 0.25-0.35, which is ideal for good separation during column chromatography.
Q2: How should I prepare and load my sample onto the column?
A2: Proper sample loading is critical for achieving good separation. There are two main methods:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase (or a slightly more polar solvent like dichloromethane if necessary). Carefully pipette this solution onto the top of the column bed.
-
Dry Loading: If your compound is not very soluble in the mobile phase, or if you have a large amount of crude material, dry loading is recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column bed. This technique often leads to sharper bands and better separation.
Q3: How do I pack the chromatography column correctly?
A3: A well-packed column is essential to avoid cracking of the stationary phase or channeling of the solvent, both of which lead to poor separation.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your initial, low-polarity mobile phase.
-
Pour the slurry into the column and gently tap the sides to help the silica pack evenly.
-
Once the silica has settled, add another layer of sand on top to protect the silica bed during solvent and sample addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer before loading your sample.
Q4: How can I efficiently track my compound as it elutes from the column?
A4: Collect fractions in a systematic manner (e.g., in test tubes in a rack). Use TLC to analyze the fractions. Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of your crude starting material and a pure reference standard if you have one. Develop the plate and visualize the spots under a UV lamp. Combine the fractions that contain only your pure product.
III. Experimental Protocol and Data
Step-by-Step Column Chromatography Protocol
-
TLC Analysis:
-
Prepare a TLC developing chamber with a 20% ethyl acetate in hexanes mobile phase.
-
Dissolve a small amount of your crude 2-bromo-5-fluoro-3-methoxypyridine in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate and visualize under a UV lamp (254 nm).
-
Adjust the mobile phase composition to achieve an Rf of ~0.3 for the product spot.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Pack the column with silica gel using the slurry method described in the FAQs.
-
-
Sample Loading:
-
Load your crude sample using either the wet or dry loading technique.
-
-
Elution:
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
If using a gradient, start with a lower polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator at a temperature below 40°C to yield the purified 2-bromo-5-fluoro-3-methoxypyridine.
-
Data Summary Table
| Parameter | Recommended Value/Method | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Ethyl acetate / Hexanes | Good starting point for many organic compounds.[2] |
| Initial Eluent | 5-20% Ethyl acetate in Hexanes | Adjust to achieve an Rf of 0.25-0.35 for the product. |
| TLC Visualization | UV light (254 nm) | Aromatic rings are typically UV active. |
| Sample Loading | Dry loading | Recommended for optimal separation. |
| Elution Technique | Gradient elution | Often provides better separation and sharper peaks. |
| Mobile Phase Additive | 0.1-1% Triethylamine (if needed) | To mitigate peak tailing of the basic pyridine compound.[1] |
IV. Workflow Diagram
Sources
Common side reactions in the synthesis of 2-Bromo-5-fluoro-3-methoxypyridine
Welcome to the dedicated technical support resource for the synthesis of 2-Bromo-5-fluoro-3-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the preparation of this key synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Issue 1: Low Yield and/or Incomplete Bromination of 5-Fluoro-3-methoxypyridine
Question: I am attempting to synthesize 2-Bromo-5-fluoro-3-methoxypyridine via bromination of 5-fluoro-3-methoxypyridine, but I am observing low conversion of my starting material and the formation of multiple products. How can I improve the yield and selectivity of the desired product?
Answer: This is a common challenge that typically stems from issues with regioselectivity and the reactivity of the pyridine ring. The pyridine nucleus is electron-deficient, which can make electrophilic aromatic substitution, such as bromination, sluggish compared to benzene. The directing effects of the existing fluoro and methoxy substituents play a crucial role in determining the position of the incoming bromine atom.
The methoxy group at the 3-position is an ortho-, para-director, while the fluorine at the 5-position is also an ortho-, para-director, albeit a deactivating one. This leads to a complex interplay of electronic and steric effects that can result in the formation of undesired regioisomers.
Potential Side Reactions and Impurities:
-
Formation of Regioisomers: Besides the desired 2-bromo isomer, you may also form other brominated products, such as 4-bromo and 6-bromo isomers. The electron-donating methoxy group strongly activates the ortho (2- and 4-) and para (6-) positions for electrophilic attack.
-
Over-bromination: Although less common due to the deactivating effect of the first bromine atom, it is possible to introduce a second bromine atom to the ring, especially under harsh reaction conditions.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use N-Bromosuccinimide (NBS) instead of liquid bromine. | NBS is a milder and more selective brominating agent, which can help to minimize over-bromination and side reactions.[1] |
| Solvent | Aprotic solvents like acetonitrile or dichloromethane are generally preferred. | These solvents are less likely to participate in the reaction and can help to control the reactivity of the brominating agent. |
| Temperature | Maintain a controlled, low to ambient temperature (0-25 °C). | Higher temperatures can lead to decreased selectivity and the formation of degradation products.[2] |
| Catalyst | The use of a mild Lewis acid or a protic acid scavenger may be beneficial. | A catalyst can help to activate the brominating agent, while a scavenger can neutralize any acidic byproducts that might promote side reactions. |
Experimental Protocol: Regioselective Bromination of 5-Fluoro-3-methoxypyridine
-
Dissolve 5-fluoro-3-methoxypyridine (1.0 eq) in anhydrous acetonitrile in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired 2-Bromo-5-fluoro-3-methoxypyridine.
Caption: Workflow for regioselective bromination.
Issue 2: N-Methylation vs. O-Methylation in the Synthesis from 3-Bromo-5-fluoropyridin-2(1H)-one
Question: I am synthesizing 2-Bromo-5-fluoro-3-methoxypyridine by methylating 3-Bromo-5-fluoropyridin-2(1H)-one. My product is a mixture of the desired O-methylated product and the N-methylated isomer. How can I favor the formation of the desired product?
Answer: The alkylation of pyridinones is a classic example of a reaction with competing nucleophilic sites: the oxygen and the nitrogen atoms of the pyridinone ring. The ratio of N- to O-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.
Understanding the Competing Pathways:
-
O-Alkylation (Desired): This pathway leads to the formation of the methoxypyridine derivative. It is generally favored under conditions that promote the formation of the oxygen anion (phenoxide-like) and when using "hard" alkylating agents.
-
N-Alkylation (Side Reaction): This pathway results in the formation of an N-methylpyridinone, a common and often difficult-to-separate impurity. It is typically favored under conditions that lead to a greater degree of nitrogen anion character and with "softer" alkylating agents.
Troubleshooting and Optimization:
| Parameter | Recommendation for O-Alkylation | Rationale |
| Base | Use a milder base like silver carbonate (Ag₂CO₃) or potassium carbonate (K₂CO₃). | Stronger bases like sodium hydride (NaH) can lead to a higher proportion of the more thermodynamically stable N-alkylated product. Silver salts are known to promote O-alkylation.[3] |
| Solvent | Aprotic, non-polar solvents such as toluene or dichloromethane are preferred. | Polar aprotic solvents like DMF or DMSO can favor N-alkylation by solvating the counter-ion and increasing the nucleophilicity of the nitrogen atom.[4] |
| Methylating Agent | Use a "hard" methylating agent like methyl iodide or dimethyl sulfate. | "Harder" electrophiles tend to react preferentially at the "harder" oxygen nucleophilic site. |
| Temperature | Conduct the reaction at room temperature or slightly elevated temperatures. | The effect of temperature can be complex, but starting at ambient temperature is a good practice to maintain selectivity. |
Experimental Protocol: Selective O-Methylation of 3-Bromo-5-fluoropyridin-2(1H)-one
-
To a suspension of 3-Bromo-5-fluoropyridin-2(1H)-one (1.0 eq) and silver carbonate (1.5 eq) in anhydrous toluene, add methyl iodide (1.2 eq) at room temperature under an inert atmosphere.[3]
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Wash the celite pad with toluene.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the O-methylated product from any N-methylated byproduct.
Caption: Factors influencing N- vs. O-methylation.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of 2-Bromo-5-fluoro-3-methoxypyridine?
A1: There are two primary, well-documented synthetic routes:
-
Route A: Starting from 2-methoxy-5-aminopyridine, which undergoes a diazotization/fluorination reaction (a variation of the Balz-Schiemann reaction) to give 5-fluoro-2-methoxypyridine, followed by regioselective bromination.[2]
-
Route B: Starting from 3-bromo-5-fluoropyridin-2(1H)-one, which is O-methylated to yield the final product.[3]
Q2: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A2: A combination of techniques is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and identify any major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and for determining the ratio of regioisomers or N-/O-alkylated products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for assessing the purity of the final product, particularly for volatile impurities.
Q3: What are the typical purification methods for 2-Bromo-5-fluoro-3-methoxypyridine?
A3: The most common and effective purification method is silica gel column chromatography . A gradient elution system, typically with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is used to separate the desired product from starting materials and side products. Recrystallization may also be an option if a suitable solvent system can be identified and the product is a solid at room temperature.
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Diazotization Reactions: Diazonium salts can be explosive when isolated and dry. These reactions should be carried out at low temperatures (0-5 °C) and the diazonium intermediate should be used in situ without isolation.
-
Brominating Agents: Liquid bromine is highly corrosive and toxic. N-Bromosuccinimide (NBS) is a safer alternative, but it is still a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and potential carcinogens. They should be handled with extreme care in a fume hood, and appropriate gloves should be worn.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Work in a well-ventilated area, preferably a fume hood.
References
- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google P
- MySkinRecipes. 2-broMo-3-fluoro-5-Methoxypyridine. (URL not available)
- ChemicalBook. 2-Bromo-5-fluoro-3-nitropyridine synthesis. (URL not available)
- ChemicalBook. 2-Bromo-5-fluoropyridine | 41404-58-4. (URL not available)
- Guidechem. What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?. (URL not available)
- MySkinRecipes. 2-Bromo-5-fluoro-3-methoxypyridine. (URL not available)
- ChemicalBook. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9. (URL not available)
- CN102898358A - Preparation method of fluoropyridine compounds - Google P
- Biosynth. 3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9 | FB105388. (URL not available)
- Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (URL not available)
- Sourcing High-Purity 3-Bromo-5-Fluoro-2-Methoxypyridine: A Guide for Chemical Synthesis. (URL not available)
- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions - ResearchG
- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google P
-
PubChem. 3-Bromo-5-fluoro-2-methoxypyridine. [Link]
- MySkinRecipes. 2-Bromo-5-fluoro-3-methoxypyridine. (URL not available)
- (PDF)
- Sigma-Aldrich. 5-Bromo-2-iodo-3-methoxypyridine AldrichCPR 944805-60-1. (URL not available)
- MedchemExpress.com.
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Sigma-Aldrich. 2-Bromo-5-fluoropyridine 97 41404-58-4. (URL not available)
- ChemicalBook. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9. (URL not available)
- BLD Pharm. 884494-81-9|3-Bromo-5-fluoro-2-methoxypyridine. (URL not available)
-
PubChem. 2-Bromo-3,5-difluoropyridine. [Link]
- Pipzine Chemicals. 5-Bromo-2-Fluoro-3-Methoxypyridine Manufacturer & Supplier China. (URL not available)
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromo-5-fluoro-3-methoxypyridine
Welcome to the technical support center for 2-Bromo-5-fluoro-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging building block. Here, we address common experimental failures in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting steps grounded in mechanistic principles.
Understanding the Substrate: Key Physicochemical Properties
2-Bromo-5-fluoro-3-methoxypyridine is a highly functionalized heterocyclic compound, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its reactivity is governed by the interplay of its substituents:
-
2-Bromo Group: The primary site for cross-coupling reactions. The C-Br bond is susceptible to oxidative addition by palladium catalysts.[2]
-
5-Fluoro Group: A strong electron-withdrawing group that influences the electronics of the pyridine ring.
-
3-Methoxy Group: An electron-donating group that can also modulate the reactivity of the pyridine nitrogen through steric and electronic effects.[3]
-
Pyridine Nitrogen: Can act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity, a common issue with 2-halopyridines.[2][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, reactions with 2-Bromo-5-fluoro-3-methoxypyridine can be sluggish or fail entirely.
Question 1: My Suzuki-Miyaura coupling reaction with 2-Bromo-5-fluoro-3-methoxypyridine is not proceeding. TLC/LC-MS analysis shows only starting material. What are the likely causes and how can I fix it?
Answer:
Failure to initiate the reaction typically points to issues with the catalytic cycle, specifically the oxidative addition step or catalyst deactivation. The electron-deficient nature of the pyridine ring, compounded by the fluorine substituent, generally makes the C-Br bond reactive towards oxidative addition.[2] However, other factors can impede this crucial step.
Potential Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming inactive catalytic species.[5][6] This is a well-documented challenge with 2-substituted pyridines.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.[5]
-
-
Inactive Catalyst: The active Pd(0) species may not be forming from the Pd(II) precatalyst (e.g., Pd(OAc)₂) or may be deactivated by oxygen.
-
Solution:
-
Ensure rigorous degassing of all solvents and reagents.[2] Purging with an inert gas (argon or nitrogen) for an extended period is crucial.[7]
-
Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a stable precatalyst such as a palladacycle.
-
Verify the quality and age of your palladium source. Old or improperly stored catalysts can have reduced activity.
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction efficiency.
-
Solution:
-
-
Boronic Acid/Ester Instability: Pyridine boronic acids, in particular, can be unstable and prone to protodeboronation, especially at elevated temperatures.[2][7]
-
Solution:
-
Use the corresponding boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which often exhibit greater stability.[2]
-
Use fresh, high-purity boronic acid/ester.
-
-
Question 2: I am observing significant homocoupling of my boronic acid and/or debromination of my starting material. How can I minimize these side reactions?
Answer:
These side reactions are common in Suzuki couplings and are often indicative of suboptimal reaction conditions that favor undesired catalytic pathways.
Potential Causes & Solutions:
-
Boronic Acid Homocoupling (Glaser-type coupling): This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.
-
Solution: Rigorous degassing is paramount.[2] Ensure a completely inert atmosphere throughout the reaction setup and duration.
-
-
Debromination (Protodehalogenation): This occurs when the aryl halide is reduced instead of undergoing cross-coupling. It can be caused by trace amounts of water or other proton sources, or by certain catalytic intermediates.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Lowering the reaction temperature may disfavor this pathway.
-
Optimize the ligand-to-metal ratio. An excess of ligand can sometimes promote side reactions.
-
-
-
Catalyst System: The choice of palladium source and ligand can influence the prevalence of these side reactions.
-
Solution: If using a Pd(II) precatalyst, the initial reduction to Pd(0) can sometimes lead to homocoupling.[5] Switching to a Pd(0) source like Pd₂(dba)₃ can mitigate this.
-
Data Presentation: Recommended Suzuki-Miyaura Conditions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Palladacycle (e.g., XPhos-Pd-G3) | Provides a direct source of Pd(0), minimizing side reactions during catalyst activation.[5] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands prevent catalyst inhibition by the pyridine nitrogen and promote efficient oxidative addition and reductive elimination.[5] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases are often required for challenging couplings involving electron-deficient pyridines.[8] |
| Solvent | Toluene, Dioxane, or THF (anhydrous and degassed) | Aprotic solvents capable of dissolving reagents are standard. Rigorous degassing is essential to prevent catalyst deactivation.[4] |
| Temperature | 80-110 °C | Elevated temperatures are typically required, but optimization may be necessary to minimize side reactions.[4] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting low-yielding Buchwald-Hartwig aminations.
Section 3: General Issues and Purification
Question 4: I'm struggling to purify my reaction product. Are there any common impurities I should be aware of?
Answer:
Purification can be challenging due to the presence of structurally similar byproducts and residual catalyst components.
Common Impurities & Purification Strategies:
-
Debrominated Starting Material: As discussed, protodehalogenation can lead to the formation of 5-fluoro-3-methoxypyridine.
-
Strategy: This impurity can sometimes co-elute with the product. Careful column chromatography with a shallow solvent gradient (e.g., increasing ethyl acetate in hexanes) is often necessary.
-
-
Homocoupled Products: Dimerization of either the starting material or the coupling partner can occur.
-
Strategy: These higher molecular weight compounds usually have different polarity from the desired product and can be separated by standard silica gel chromatography.
-
-
Residual Palladium: Palladium residues can be difficult to remove completely.
-
Strategy:
-
After the initial aqueous workup, washing the organic layer with a solution of a sulfur-based scavenger (e.g., aqueous sodium metabisulfite or QuadraSil®) can help remove palladium.
-
Filtration of the crude product solution through a pad of Celite® or silica can also be effective.
-
-
Question 5: Could my starting material, 2-Bromo-5-fluoro-3-methoxypyridine, be degrading?
Answer:
While generally stable under standard laboratory conditions, halogenated pyridines can be susceptible to degradation, particularly hydrolysis, under harsh conditions. [9][10] Potential Degradation Pathways & Prevention:
-
Hydrolysis: The C-Br bond can undergo hydrolysis to form the corresponding 2-hydroxypyridine, especially in the presence of strong aqueous base or acid at elevated temperatures. [9] * Prevention: Store the compound in a cool, dry place, away from moisture. [9]During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
Photodegradation: Exposure to UV light can potentially induce cleavage of the C-Br bond. [9] * Prevention: Store the compound in an amber vial or otherwise protect it from light. [9]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
- Zhang, C., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH.
- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
- MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine.
- Benchchem. (n.d.). Overcoming challenges in the Buchwald-Hartwig amination of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
- Benchchem. (n.d.). Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine.
- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
- NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- Bradlow, H. L., & VanderWerf, C. A. (n.d.). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS1. The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. 2-Bromo-5-fluoro-3-methoxypyridine [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Bromo-5-fluoro-3-methoxypypyridine
Welcome to the technical support center for 2-Bromo-5-fluoro-3-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The purity of this reagent is paramount for the success of downstream applications, particularly in cross-coupling reactions and the synthesis of complex pharmaceutical intermediates.[1][2][3] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you overcome common purity-related challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-Bromo-5-fluoro-3-methoxypyridine?
A1: The impurity profile of 2-Bromo-5-fluoro-3-methoxypyridine largely depends on its synthetic route. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis. For instance, if the synthesis involves the bromination of 2-methoxy-5-fluoropyridine, this could be a potential impurity.[4]
-
Regioisomers: Isomers such as 3-Bromo-5-fluoro-2-methoxypyridine can form, especially if the directing effects of the substituents are not perfectly controlled during synthesis.[4][5] These often have very similar physical properties, making them challenging to separate.
-
Byproducts of Bromination: If N-bromosuccinimide (NBS) is used as the brominating agent, residual succinimide may be present.[4]
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., toluene, tetrahydrofuran, ethyl acetate) are common.[5][6]
Q2: My material is a brownish oil, but I expected a solid. What does this indicate?
A2: While some closely related pyridine derivatives are liquids or oils at room temperature, significant discoloration or a failure to solidify upon cooling (if a solid is expected) often points to the presence of impurities.[5][6] These impurities can disrupt the crystal lattice, leading to a lower melting point or preventing crystallization altogether. The brown color often results from trace amounts of degradation products or residual reagents from the synthesis.
Q3: How can I quickly assess the purity of my 2-Bromo-5-fluoro-3-methoxypyridine?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method to visualize the number of components in your sample. A single spot suggests high purity, while multiple spots indicate the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities. By comparing the integration of peaks corresponding to your product and any unknown signals, you can estimate the level of contamination.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities, such as residual solvents or low-boiling point byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and is particularly useful for detecting non-volatile impurities and isomers.
Troubleshooting and Purification Workflow
Impurities can significantly impact the outcome of subsequent reactions. The following section provides a logical workflow for diagnosing and resolving purity issues.
Caption: A decision workflow for purifying 2-Bromo-5-fluoro-3-methoxypyridine.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most versatile and commonly used method for removing impurities with different polarities, such as regioisomers or unreacted starting materials.[5][7]
When to Use:
-
When TLC analysis shows multiple spots with clear separation.
-
For removing impurities that are close in polarity to the product.
-
When the product is an oil or a low-melting solid.
Step-by-Step Methodology:
-
Slurry Preparation:
-
Dissolve the crude 2-Bromo-5-fluoro-3-methoxypyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This is known as "dry loading" and generally results in better separation.
-
-
Column Packing:
-
Select an appropriate size flash column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with the initial eluent (e.g., 100% hexanes). Ensure the packing is uniform and free of air bubbles.
-
-
Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with a low-polarity mobile phase (e.g., Hexanes/Ethyl Acetate 98:2).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the components from the column. A typical gradient might be from 2% to 20% ethyl acetate in hexanes.[7]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified product.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Offers good selectivity for many pyridine derivatives.[7] |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution. |
| Monitoring | TLC with UV visualization (254 nm) | Pyridine rings are UV active, allowing for easy visualization. |
Protocol 2: Recrystallization
Recrystallization is an effective technique for purifying solid compounds by removing small amounts of impurities.
When to Use:
-
When the product is a solid and has moderate to high initial purity (>90%).
-
For removing trace impurities that are more or less soluble than the product in the chosen solvent system.
Step-by-Step Methodology:
-
Solvent Selection:
-
Choose a solvent or solvent system in which the 2-Bromo-5-fluoro-3-methoxypyridine is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for pyridine derivatives include isopropanol, ethanol, or mixed solvent systems like ethyl acetate/hexanes.[8]
-
Test small quantities to find the optimal solvent.
-
-
Dissolution:
-
Place the crude solid in a flask and add a minimal amount of the selected solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Protocol 3: Acid-Base Extraction (Aqueous Wash)
This method is highly effective for removing basic or acidic impurities from a neutral organic compound. For pyridine derivatives, which are basic, an acidic wash can remove non-basic impurities. Conversely, to remove the pyridine product itself from a reaction mixture, an acidic wash is used.[9][10]
When to Use:
-
To remove acidic or basic byproducts from the crude product. For instance, removing succinimide (acidic) after an NBS bromination.
-
As a preliminary purification step before chromatography or recrystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[6]
-
Washing:
-
Transfer the solution to a separatory funnel.
-
Add a dilute aqueous acid solution (e.g., 1M HCl) to protonate and remove more basic impurities. Caution: Your product is a pyridine and will also have basic properties. This step is primarily for removing non-basic impurities where the product remains in the organic layer, or for removing the product itself into the aqueous layer if desired.
-
To remove acidic impurities (like succinimide), wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate).[6]
-
Follow with a wash using brine (saturated NaCl solution) to break any emulsions and remove excess water.
-
-
Drying and Isolation:
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.
-
References
- ChemicalBook. (n.d.). 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9.
- PubChem. (n.d.). 2-Bromo-5-methoxypyridine.
- PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine.
- Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
- The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine 97.
- MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.
- ChemicalBook. (n.d.). 2-Bromo-5-fluoro-3-nitropyridine synthesis.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- MySkinRecipes. (n.d.). 2-broMo-3-fluoro-5-Methoxypyridine.
- Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine.
- X-MOL. (n.d.). What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?.
- BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Pipzine Chemicals. (n.d.). 5-Bromo-2-Fluoro-3-Methoxypyridine Manufacturer & Supplier China.
- Biosynth. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.
- Beilstein Journals. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97.
- PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine.
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
Sources
- 1. 2-broMo-3-fluoro-5-Methoxypyridine [myskinrecipes.com]
- 2. 2-Bromo-5-fluoro-3-methoxypyridine [myskinrecipes.com]
- 3. innospk.com [innospk.com]
- 4. Page loading... [guidechem.com]
- 5. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]
- 6. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 9. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 10. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
Technical Support Center: Solvent Selection for 2-Bromo-5-fluoro-3-methoxypyridine
Welcome to the technical support guide for researchers, chemists, and process development professionals working with 2-Bromo-5-fluoro-3-methoxypyridine. This versatile building block is a key intermediate in the synthesis of numerous high-value compounds in the pharmaceutical and agrochemical industries. However, its unique electronic and physical properties can present challenges, particularly concerning solvent selection.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during synthesis. We will move beyond simple solvent lists to explain the underlying chemical principles, helping you make informed, robust decisions for your specific reaction.
Part 1: General Solvent Considerations & Troubleshooting
Q1: I'm starting a new project with 2-Bromo-5-fluoro-3-methoxypyridine. What are the standard "first-pass" solvents, and what problems might I encounter?
Answer: For initial screening, chemists typically turn to a reliable set of aprotic solvents. For cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, common choices include 1,4-dioxane , tetrahydrofuran (THF) , and toluene , often with an aqueous component for the base.[1][2] For metal-halogen exchange (lithiation), anhydrous ethereal solvents like THF or diethyl ether (Et₂O) are standard.[3][4]
However, you may encounter several issues:
-
Low Solubility: The substrate, catalyst, or base may have poor solubility in standard solvents, leading to sluggish or incomplete reactions. This is often observed in THF at lower temperatures.
-
Side Reactions: The solvent itself can be reactive. For instance, THF can be deprotonated by strong bases like n-butyllithium, especially at temperatures above -40 °C, leading to decomposition and reduced yield.[5]
-
Low Boiling Point: Solvents like THF (b.p. 66 °C) may not provide a high enough reaction temperature for less reactive coupling partners, resulting in slow kinetics.[6]
-
Work-up Complications: Water-miscible solvents like THF and dioxane can complicate aqueous work-ups, requiring larger extraction volumes and potentially leading to product loss.[6][7]
Understanding these potential pitfalls is the first step in selecting a more suitable, alternative solvent to optimize your reaction.
Part 2: Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Q2: My Suzuki-Miyaura coupling of 2-Bromo-5-fluoro-3-methoxypyridine is slow and gives low yields in a standard THF/water system. What are some effective alternative solvents?
Answer: This is a very common issue. When a reaction is sluggish, switching to a higher-boiling and better-solubilizing solvent is a primary optimization strategy. Here are several excellent alternatives to THF:
-
2-Methyltetrahydrofuran (2-MeTHF): This is often the first and best alternative to THF.[6] It has a higher boiling point (~80 °C), allowing for increased reaction rates.[7] Crucially, it has limited miscibility with water, which dramatically simplifies aqueous work-ups and product extraction.[6][8] Furthermore, 2-MeTHF is known to be more stable than THF towards strong bases and forms peroxides at a much slower rate, enhancing process safety.[6][9] It can be derived from renewable sources like levulinic acid, making it a greener choice.[8]
-
Cyclopentyl Methyl Ether (CPME): CPME is another exceptional green solvent alternative with a high boiling point (106 °C).[10][11] Its high hydrophobicity makes for very clean phase separations.[12][13] CPME is also remarkably stable under both acidic and basic conditions and shows low peroxide formation, making it a robust process solvent.[10][14] It is particularly useful for reactions where azeotropic water removal is beneficial.[13]
-
Toluene or xylene: These aromatic hydrocarbons are excellent for dissolving non-polar substrates and catalysts. Their high boiling points (Toluene: 111 °C, Xylene: ~140 °C) are ideal for driving difficult couplings to completion. They are completely immiscible with water, making them suitable for biphasic reactions with aqueous bases like K₂CO₃ or K₃PO₄.[1][15]
Solvent Comparison for Cross-Coupling Reactions
| Solvent | Boiling Point (°C) | Key Advantages & Rationale | Common Issues |
| THF | 66 | Good general-purpose ether, dissolves many organometallics. | Low boiling point, water-miscible, peroxide formation, unstable to strong bases.[5][6] |
| 2-MeTHF | ~80 | Higher boiling point, low water miscibility, safer (less peroxide), greener.[6][7] | Can be more expensive than THF. |
| CPME | 106 | High boiling point, very hydrophobic, stable to acid/base, low peroxide risk.[10][13] | Higher cost, may require higher temperatures. |
| Toluene | 111 | High boiling point, excellent for non-polar reagents, good for biphasic systems.[15] | Not a green solvent, can be difficult to remove. |
| 1,4-Dioxane | 101 | High boiling point, water-miscible, good solvating power for polar reagents.[2] | Carcinogenic, high freezing point (11.8 °C).[10] |
Q3: I am running a Buchwald-Hartwig amination and suspect my solvent is interfering with the catalyst. What should I consider?
Answer: This is a valid concern. The choice of solvent in Buchwald-Hartwig reactions is critical as it can influence catalyst activity and stability.[16] While ethereal solvents (dioxane, THF) and aromatic solvents (toluene) are common, some should be explicitly avoided.[16]
Solvents to Avoid:
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These can undergo oxidative addition to the palladium center, deactivating the catalyst.
-
Acetonitrile & Pyridine: These can act as ligands, binding to the palladium and inhibiting the catalytic cycle.[16]
Recommended Alternatives:
-
t-Butanol or t-Amyl Alcohol: In some cases, particularly with certain bases like alkali metal tert-butoxides, using the corresponding alcohol as a solvent or co-solvent can be beneficial.
-
Cyclopentyl Methyl Ether (CPME): Its stability and compatibility with organometallic reactions make it a strong candidate for optimizing Buchwald-Hartwig couplings.[12][13]
The following workflow can guide your solvent selection process for cross-coupling reactions.
Caption: Decision workflow for troubleshooting solvent choice in cross-coupling.
Part 3: Metal-Halogen Exchange (Lithiation) Reactions
Q4: I am performing a lithiation on 2-Bromo-5-fluoro-3-methoxypyridine with n-BuLi in THF at -78 °C, but my yields are inconsistent. What could be the cause and what solvents can I try instead?
Answer: Inconsistent yields in lithiation reactions often point to two main issues: reagent instability or solvent reactivity.[3][4]
The Problem with THF: While THF is a workhorse solvent for lithiations due to its ability to deaggregate organolithium reagents, it is not inert.[5] n-Butyllithium can deprotonate THF at the alpha position, a reaction that becomes significant even at temperatures approaching -40 °C.[5] This consumes your expensive reagent and reduces the effective concentration, leading to variability.
Alternative Ethereal Solvents:
-
Diethyl Ether (Et₂O): Et₂O is much more stable towards organolithiums than THF. However, its very low boiling point (35 °C) means reactions must be kept rigorously cold, and it is generally a poorer solvent for complex organolithium intermediates.
-
Cyclopentyl Methyl Ether (CPME) or tert-Butyl Methyl Ether (TBME): These are excellent, more stable alternatives to THF for lithiation reactions. They are less prone to deprotonation by strong bases. CPME, with its higher boiling point, offers a wider operational temperature window.[10][13] Studies have shown that organolithium reagents like n-butyllithium have significantly longer half-lives in solvents like 2-MeTHF compared to THF, and this stability is shared by other robust ethers like CPME and TBME.[9][17]
Experimental Protocol: Lithiation and Trapping
This protocol provides a general method for the lithiation of 2-Bromo-5-fluoro-3-methoxypyridine and subsequent trapping with an electrophile, using CPME as a robust alternative solvent.
-
Glassware Preparation: All glassware must be rigorously dried in an oven (>120 °C) overnight or flame-dried under high vacuum and allowed to cool under a stream of dry argon or nitrogen.[3]
-
Reaction Setup: To a dry, three-necked flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 2-Bromo-5-fluoro-3-methoxypyridine (1.0 equiv).
-
Solvent Addition: Add anhydrous CPME (dried over 3Å molecular sieves) via cannula or syringe to achieve a concentration of ~0.2 M.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv, solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the lithiated species may be indicated by a color change.
-
Electrophile Addition: Add the desired electrophile (e.g., trimethyl borate, DMF, an aldehyde) slowly, again maintaining a low internal temperature.
-
Warming and Quench: After the addition is complete, allow the reaction to stir for another 1-2 hours at -78 °C before slowly warming to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Work-up: Add water and separate the layers. The hydrophobicity of CPME will result in a clean phase split. Extract the aqueous layer with CPME or another suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product for purification.
Part 4: Nucleophilic Aromatic Substitution (SNAr)
Q5: I want to displace the fluorine atom on 2-Bromo-5-fluoro-3-methoxypyridine with a nucleophile (e.g., an alcohol or amine). What are the best solvents for this SNAr reaction?
Answer: Nucleophilic aromatic substitution (SNAr) reactions are highly dependent on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex).[18] For this, polar aprotic solvents are the undisputed champions.
The fluorine atom at the 5-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen.[19]
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Often the best choice due to its high polarity and ability to solvate cations, leaving the nucleophile "naked" and highly reactive. It allows many SNAr reactions to proceed at or slightly above room temperature.[20]
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc): These are also excellent polar aprotic solvents that effectively promote SNAr reactions.[21] They are often used when DMSO might cause unwanted side reactions (e.g., oxidation).
-
N-Methyl-2-pyrrolidone (NMP): A higher-boiling polar aprotic solvent, useful when higher temperatures are needed to drive the reaction with less reactive nucleophiles.[21]
Why these solvents work: SNAr proceeds via a negatively charged intermediate. Polar aprotic solvents are excellent at stabilizing this charge but do not strongly solvate the (often anionic) nucleophile through hydrogen bonding. This combination accelerates the initial nucleophilic attack, which is typically the rate-determining step.[18]
Caption: Role of polar aprotic solvents in stabilizing the SNAr intermediate.
By carefully considering the specific demands of your reaction type and troubleshooting potential issues with standard solvents, you can significantly improve the yield, reproducibility, and safety of your work with 2-Bromo-5-fluoro-3-methoxypyridine.
References
- Deep eutectic solvents: cutting-edge applications in cross-coupling reactions. Green Chemistry.
-
Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development. Available at: [Link]
-
Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ResearchGate. Available at: [Link]
-
Tolomei, A., et al. Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry. Available at: [Link]
-
Sydnes, M. O. (2019). Green Bio-Based Solvents in C-C Cross-Coupling Reactions. Current Green Chemistry. Available at: [Link]
-
Why 2-Methyltetrahydrofuran (2-MeTHF) is the Smart Choice Over THF. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. R Discovery. Available at: [Link]
-
Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. Available at: [Link]
-
Green Bio-Based Solvents in C-C Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
2-METHYLTETRAHYDROFURAN - (2-MeTHF). Monument Chemical. Available at: [Link]
-
Cyclopentyl methyl ether. Wikipedia. Available at: [Link]
-
Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA. INOVATUS JOURNALS. Available at: [Link]
-
2-Methyltetrahydrofuran. Wikipedia. Available at: [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]
-
SNAr Solvents and Reagents. WordPress. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Lithiation Reaction. American Chemical Society. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Optimization of Organolithium Reactions. Organic Process Research & Development. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Available at: [Link]
-
Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central. Available at: [Link]
-
Standard Lithiation–Borylation A user's guide. University of Bristol. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
2-Bromo-3-fluoro-5-methylpyridine. PubChem. Available at: [Link]
-
2-Bromo-5-methoxypyridine. PubChem. Available at: [Link]
-
3-Bromo-5-fluoro-2-methoxypyridine. PubChem. Available at: [Link]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-5-fluoro-3-methoxypyridine
Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-fluoro-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst poisoning and other common issues encountered during synthesis. As a substituted 2-bromopyridine, this substrate presents unique challenges that require a nuanced approach to reaction optimization. This document provides in-depth, field-proven insights and diagnostic protocols to ensure the success of your experiments.
Section 1: Understanding the Core Challenge: The "Pyridine Problem"
Q1: Why are my cross-coupling reactions with 2-Bromo-5-fluoro-3-methoxypyridine failing or showing poor conversion?
A1: The primary challenge stems from the inherent nature of the pyridine substrate itself. The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the palladium catalyst's open coordination sites.[1][2][3] This coordination can lead to the formation of stable, off-cycle Pd-complexes that are catalytically inactive or have significantly diminished activity, a phenomenon often referred to as substrate-related inhibition or catalyst poisoning.[3] The electron-withdrawing fluorine atom on the ring can further influence the electronic properties of the system, affecting various steps in the catalytic cycle.
Caption: Mechanism of catalyst poisoning by pyridine coordination.
Section 2: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common issues encountered at the outset of an experiment.
Q2: I have set up a Suzuki-Miyaura coupling, but I see no product formation. What are the first things to check?
A2: When facing a complete reaction failure, a systematic check of your reagents and setup is the crucial first step before assuming catalyst poisoning.[4]
-
Catalyst & Ligand Integrity: Is your palladium source active? Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[4] If this fails, the cycle never starts. Ensure your phosphine ligands have not been oxidized; they are often air-sensitive.[5][6]
-
Inert Atmosphere: Palladium(0) catalysts are readily oxidized by atmospheric oxygen, rendering them inactive.[7][8] Ensure your reaction vessel was properly sealed and that all solvents and liquid reagents were rigorously degassed prior to use.[2]
-
Reagent Quality: Boronic acids are susceptible to degradation over time (protodeboronation), especially if stored improperly.[7] The purity of your base and solvent is also critical; moisture can hinder many coupling reactions.
-
Base Selection: The base is not just a proton scavenger; it is integral to the catalytic cycle, particularly the transmetalation step in Suzuki reactions.[9][10] Ensure you are using an appropriate, anhydrous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7][11]
Q3: How do I select the right phosphine ligand for this substrate?
A3: Ligand choice is paramount. For challenging, electron-deficient substrates like 2-Bromo-5-fluoro-3-methoxypyridine, the general rule is to use bulky and electron-rich phosphine ligands .[12]
-
Causality:
-
Electron-rich ligands (e.g., those with alkyl groups like t-butyl or cyclohexyl) increase the electron density on the palladium center. This promotes the rate-limiting oxidative addition step and stabilizes the catalyst.[5]
-
Bulky (sterically demanding) ligands promote the final reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active catalyst.[6][12] They can also discourage the formation of inactive bis-ligated palladium complexes.
-
-
Recommended Starting Points:
-
For Suzuki/Buchwald-Hartwig: Biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices.
-
For Sonogashira: While often run with PPh₃, more challenging substrates may benefit from bulkier ligands if yields are low.
-
Q4: I am observing a significant amount of debrominated starting material. What causes this and how can I fix it?
A4: This side product arises from a dehalogenation reaction.[8] After oxidative addition, the palladium complex can abstract a hydride (H⁻) from sources like amine bases (in Buchwald-Hartwig), alcohol solvents, or even certain phosphine ligands.[8][13] This leads to reductive elimination of the arene and hydrogen, giving the debrominated byproduct.[14]
-
Troubleshooting Steps:
-
Change the Base: If using an amine base, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.
-
Solvent Choice: Avoid alcohol-based solvents if dehalogenation is a persistent issue. Opt for ethereal solvents like dioxane or toluene.
-
Ligand Choice: In some cases, the ligand itself can be a hydride source. Ensure you are using high-purity ligands.
-
Section 3: Diagnostic Protocols for Catalyst Poisoning
If initial troubleshooting fails, a more rigorous investigation is required to confirm and diagnose the source of catalyst deactivation.
Caption: Troubleshooting workflow for diagnosing reaction failure.
Protocol 1: Diagnostic Test for Substrate-Induced Poisoning
This protocol uses a control reaction to determine if the catalyst system is active but is being poisoned by the 2-Bromo-5-fluoro-3-methoxypyridine substrate.
Objective: To validate the activity of the catalyst, ligand, base, and solvent system independently of the challenging substrate.
Materials:
-
Control Substrate: Bromobenzene (1.0 eq.)
-
Challenging Substrate: 2-Bromo-5-fluoro-3-methoxypyridine (1.0 eq.)
-
Coupling partner (e.g., Phenylboronic acid, 1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., SPhos, 2.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Two identical reaction vessels (e.g., Schlenk tubes)
-
Standard analytical equipment (TLC, LC-MS, GC-MS)
Procedure:
-
Setup: Prepare two identical reaction vessels under an inert atmosphere (Argon or Nitrogen).
-
Vessel A (Control): Add the palladium precatalyst, ligand, base, phenylboronic acid, and bromobenzene .
-
Vessel B (Test): Add the palladium precatalyst, ligand, base, phenylboronic acid, and 2-Bromo-5-fluoro-3-methoxypyridine .
-
Reaction: Add the degassed solvent to both vessels simultaneously. Place both in the same heating block and stir at the desired reaction temperature (e.g., 100 °C).
-
Monitoring: Monitor both reactions at identical time points (e.g., 1h, 4h, 12h) using TLC or LC-MS.
Interpreting the Results:
-
If Reaction A proceeds to high conversion and Reaction B fails: This is strong evidence that your catalyst system is active, but is being poisoned by the 2-Bromo-5-fluoro-3-methoxypyridine substrate or an impurity within it. The solution involves optimizing the conditions for the challenging substrate (e.g., screening different ligands or bases).
-
If both Reaction A and Reaction B fail: The issue lies with one of the common reagents (catalyst, ligand, base, solvent) or the experimental setup (e.g., insufficient degassing). Re-evaluate these core components before proceeding.
Protocol 2: Analytical Characterization of Starting Material
Objective: To identify potential catalyst poisons present as impurities in the 2-Bromo-5-fluoro-3-methoxypyridine starting material.
Background: Impurities from the synthesis of the starting material can be potent catalyst poisons. Elemental sulfur and residual halides are known culprits in palladium-catalyzed reactions.[3][15][16]
Recommended Analytical Techniques:
-
GC-MS (Gas Chromatography-Mass Spectrometry): To identify and quantify volatile organic impurities.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the main component and identify organic impurities.
-
ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): A highly sensitive technique to detect trace elemental impurities, such as sulfur, phosphorus, lead, or mercury, which are known catalyst poisons.[16]
Procedure:
-
Submit a sample of your 2-Bromo-5-fluoro-3-methoxypyridine batch for analysis using the techniques above.
-
Compare the results to the supplier's Certificate of Analysis.
-
If significant impurities are detected, purify the starting material via distillation or column chromatography and repeat the coupling reaction.
Section 4: Advanced Troubleshooting & Data Summary
Troubleshooting Summary Table
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| No Reaction / Low Conversion | 1. Inactive Pd(0) catalyst (oxidation).[7][8] 2. Substrate poisoning.[1][3] 3. Poor reagent quality.[7] | 1. Ensure rigorous degassing of all solvents. 2. Run a control reaction (Protocol 1). 3. Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). |
| Debromination Side Product | Hydride abstraction from solvent, base, or ligand.[8][13][14] | 1. Switch from amine/alkoxide bases to carbonates/phosphates. 2. Use aprotic, non-alcoholic solvents (e.g., Dioxane, Toluene). |
| Boronic Acid Homocoupling (Suzuki) | Presence of oxygen promoting Pd(II) species.[8] | 1. Improve degassing procedure. 2. Maintain a positive pressure of inert gas throughout. |
| Alkyne Homocoupling (Sonogashira) | Copper co-catalyst activity in the presence of oxygen.[2] | 1. Rigorously exclude air. 2. Consider a "copper-free" Sonogashira protocol.[17] |
Common Catalyst Poisons in Cross-Coupling Reactions
| Poison Class | Examples | Common Source | Mechanism of Poisoning |
| Sulfur Compounds | Elemental sulfur (S₈), thiols, sulfides | Impurity in starting materials or reagents.[3][15] | Strong, irreversible binding to the palladium surface, blocking active sites.[18] |
| Nitrogen Heterocycles | Un-substituted pyridines, pyrazines, imidazoles | Substrate, product, or additive. | Reversible or irreversible coordination to the metal center, creating inactive complexes.[1][18] |
| Halide Ions | Excess Cl⁻, Br⁻, I⁻ | Additives, salts, or from substrate. | Can form stable, less reactive [PdL₂X]⁻ species, slowing down the catalytic cycle.[3] |
| Oxidizing Agents | Oxygen (O₂) | Atmospheric leak in the reaction setup. | Oxidizes the active Pd(0) catalyst to inactive Pd(II) oxides.[7][8] |
| Coordinating Solvents | Acetonitrile, DMF (at high temps) | Reaction solvent. | Can compete with the substrate for coordination sites on the palladium catalyst. |
References
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Improving yield in Suzuki reactions of 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem.
- Suzuki reaction - Wikipedia.
- An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxyl
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - The Journal of Organic Chemistry (ACS Public
- Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchG
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates - ResearchG
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Semantic Scholar.
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-(trifluoromethoxy)pyridine - Benchchem.
- A Comparative Guide to Phosphine Ligands for Cross-Coupling with 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem.
- Detection of C
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development - ACS Public
- Ligand design for cross-couplings: phosphines - YouTube.
- Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine - Benchchem.
- C
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor - ThalesNano.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
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- 16. Catalyst Poisoning Testing [intertek.com]
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- 18. GAS Dortmund [gas-dortmund.de]
Technical Support Center: Work-up Procedures for Reactions Containing 2-Bromo-5-fluoro-3-methoxypyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoro-3-methoxypyridine. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions to ensure the successful work-up and purification of reactions involving this versatile building block.
Introduction
2-Bromo-5-fluoro-3-methoxypyridine is a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern offers multiple reactive sites, which can also present challenges during reaction work-up and product purification. This guide is designed to provide practical, experience-based solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 2-Bromo-5-fluoro-3-methoxypyridine that I should be aware of during work-up?
A1: 2-Bromo-5-fluoro-3-methoxypyridine is a liquid at room temperature.[2] Its pyridine ring is electron-deficient, which influences its reactivity and solubility. The bromine atom can be susceptible to nucleophilic attack under certain conditions.[2] Understanding the solubility of your starting material and product in various organic solvents and aqueous solutions is crucial for designing an effective extraction strategy.
Q2: What are the primary safety precautions I should take when working with 2-Bromo-5-fluoro-3-methoxypyridine and its derivatives?
A2: It is essential to handle 2-Bromo-5-fluoro-3-methoxypyridine and its related compounds with appropriate safety measures. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3][4] Work should be conducted in a well-ventilated fume hood.[3] Avoid inhalation of vapors and contact with skin and eyes.[4][5] In case of contact, rinse the affected area immediately with plenty of water.[3][5] Always consult the Safety Data Sheet (SDS) for detailed hazard information.[3][5]
Q3: My reaction involves a Suzuki coupling with 2-Bromo-5-fluoro-3-methoxypyridine. What is a general work-up procedure for this type of reaction?
A3: A general work-up for a Suzuki-Miyaura coupling reaction involving a bromo-pyridine derivative typically involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and filtering through a pad of celite to remove palladium residues.[6] The filtrate is then washed with water and brine to remove inorganic salts and water-soluble impurities.[6]
Q4: How can I effectively monitor the progress of my reaction before proceeding to the work-up?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[6] These techniques will help you determine when the starting material has been consumed and the desired product has formed, signaling that the reaction is ready for work-up.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions containing 2-Bromo-5-fluoro-3-methoxypyridine.
| Problem | Potential Cause | Troubleshooting Steps |
| Emulsion formation during aqueous extraction. | High concentration of polar organic solvents (e.g., THF, DMF). Presence of fine particulate matter. | Add brine to the aqueous layer to increase its ionic strength. Filter the reaction mixture through celite before extraction. If an emulsion persists, allow it to stand, or consider centrifugation to break the emulsion. |
| Product is not precipitating upon quenching. | The product may be more soluble in the quenching solution than anticipated. The concentration of the product may be too low. | Try a different anti-solvent for precipitation. Concentrate the reaction mixture before quenching. Extract the product with a suitable organic solvent instead of relying on precipitation. |
| Difficulty removing palladium catalyst residues. | Inefficient filtration. The catalyst may be partially soluble in the organic phase. | Ensure a well-packed celite pad for filtration. Consider a wash with an aqueous solution of a chelating agent like thiourea or passing the organic solution through a silica plug. |
| Product co-elutes with impurities during column chromatography. | The polarity of the product and impurities are very similar. | Optimize the eluent system for column chromatography by trying different solvent mixtures.[7] Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. |
| Low yield after work-up and purification. | Incomplete reaction. Product loss during extraction or purification steps. Decomposition of the product. | Ensure the reaction has gone to completion before work-up. Minimize the number of transfer steps. Check the pH of your aqueous washes to avoid decomposition of acid or base-sensitive products. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for a Suzuki Coupling Reaction
This protocol provides a general procedure for the work-up of a palladium-catalyzed Suzuki coupling reaction.
-
Cooling and Quenching: Once the reaction is complete, cool the reaction vessel to room temperature.
-
Dilution and Filtration: Dilute the reaction mixture with an organic solvent such as ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst and other solid residues.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions or to neutralize any acidic byproducts)
-
Brine
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]
Protocol 2: Work-up Involving Precipitation
This protocol is suitable for reactions where the product is expected to be a solid and can be isolated by precipitation.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. Slowly add an anti-solvent (e.g., ice-water or hexanes) to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the product under vacuum to a constant weight.
-
Purity Check and Further Purification: Check the purity of the product by TLC or LC-MS. If necessary, recrystallize the product from a suitable solvent system or purify it by column chromatography.
Visualizing the Work-up Workflow
Below is a generalized workflow for the work-up and purification process.
Caption: Generalized workflow for reaction work-up and purification.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting common work-up issues.
Caption: Decision tree for troubleshooting work-up procedures.
References
- Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development.
- ChemicalBook. (2025). 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromo-5-fluoro-2-methoxypyridine.
- ChemicalBook. (2025). 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet.
- Apollo Scientific. (2023). 2-Bromo-5-fluoropyridine.
- MedchemExpress.com. (2025). Safety Data Sheet - 2-Bromo-3-fluoro-5-methylpyridine.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- MySkinRecipes. (n.d.). 2-broMo-3-fluoro-5-Methoxypyridine.
- Metabolomics. (n.d.). What is the synthesis and application of 3-BROMO-5-FLUORO-2-METHOXYPYRIDINE?.
Sources
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- 5. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Bromo-5-fluoro-2-methoxypyrdine | 884494-81-9 [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-5-fluoro-3-methoxypyridine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, substituted pyridines are foundational building blocks. 2-Bromo-5-fluoro-3-methoxypyridine, with its unique arrangement of functional groups, serves as a critical intermediate for synthesizing complex, biologically active molecules.[1] Its precise structural verification and purity assessment are paramount, making mass spectrometry (MS) an indispensable analytical tool. This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of this key compound, grounded in the principles of analytical chemistry and field-proven expertise.
Foundational Principles: Choosing the Right Analytical Path
The analytical strategy for a molecule like 2-Bromo-5-fluoro-3-methoxypyridine hinges on its intrinsic chemical properties. With a molecular weight of 206.01 g/mol and a structure featuring a polar pyridine ring, a methoxy group, and two different halogens, it is amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The choice between them is not arbitrary; it is dictated by the specific analytical goal, be it routine quality control, impurity profiling, or definitive structural elucidation.
-
GC-MS is the classic choice for volatile or semi-volatile compounds.[3] Given the compound's boiling point, GC-MS is a viable and robust method for routine analysis. Its primary strength lies in the high-resolution separation offered by gas chromatography and the extensive, standardized fragmentation libraries available for Electron Ionization (EI).
-
LC-MS excels in analyzing polar, less volatile, and thermally sensitive molecules.[4] For this pyridine derivative, LC-MS offers the advantage of gentler ionization techniques like Electrospray Ionization (ESI), which can provide clear molecular ion data with minimal fragmentation, a crucial factor when analyzing novel compounds or labile metabolites.
The following diagram illustrates the decision-making workflow for selecting the appropriate analytical technique.
Caption: Decision workflow for selecting between GC-MS and LC-MS.
Comparative Analysis of Ionization Techniques
The ionization source is the heart of the mass spectrometer, and its selection profoundly impacts the resulting mass spectrum.[5] For 2-Bromo-5-fluoro-3-methoxypyridine, we compare the three most relevant techniques: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
| Ionization Technique | Principle | Best Suited For | Expected Ion for Analyte | Fragmentation |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing electron ejection and fragmentation.[6] | GC-MS; volatile, thermally stable compounds. | M•⁺ (Radical Cation) | Extensive, "hard" ionization provides a detailed fragmentation fingerprint. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to protonated or sodiated molecules.[6] | LC-MS; polar, non-volatile, large molecules.[7] | [M+H]⁺ (Protonated) | Minimal, "soft" ionization, preserving the molecular ion.[8] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then transfers protons to the analyte.[6] | LC-MS; less polar, smaller molecules than ESI. | [M+H]⁺ (Protonated) | Minimal to moderate, "softer" than EI but can induce more fragmentation than ESI. |
Expert Insight: For unambiguous molecular weight determination, ESI is superior due to its soft nature. However, for structural confirmation and library matching, the rich fragmentation detail from EI is invaluable. APCI serves as an excellent intermediate, particularly for compounds of moderate polarity that may not ionize efficiently by ESI.
Fragmentation Analysis: Deciphering the Molecular Blueprint
The fragmentation pattern is a molecule's signature. Due to the presence of bromine, with its characteristic isotopes ⁷⁹Br and ⁸¹Br in a near 1:1 ratio, all bromine-containing fragments will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity.[9][10] This isotopic signature is a powerful diagnostic tool.
Predicted Fragmentation Pathways:
Under the high-energy conditions of Electron Ionization, the molecular ion of 2-Bromo-5-fluoro-3-methoxypyridine is expected to undergo several key fragmentation reactions. The stability of the aromatic pyridine ring means that initial fragmentations will likely involve the substituents.[11]
-
Loss of a Methyl Radical (-•CH₃): A common fragmentation for methoxy compounds, leading to a significant M-15 peak.
-
Loss of a Bromo Radical (-•Br): Cleavage of the C-Br bond. The large mass loss (79 or 81 Da) makes this a distinct feature in the spectrum.[12]
-
Loss of Formaldehyde (-CH₂O): A rearrangement reaction involving the methoxy group, resulting in an M-30 peak.
-
Loss of a Fluoro Radical (-•F) or HF: While less common than C-Br cleavage, loss of fluorine (M-19) or hydrogen fluoride (M-20) can occur.[13]
The following diagram illustrates the primary predicted fragmentation pathways.
Caption: Predicted EI fragmentation of 2-Bromo-5-fluoro-3-methoxypyridine.
Experimental Protocols: A Validated Approach
The following protocols provide detailed, self-validating methodologies for both GC-MS and LC-MS analysis.
This method is optimized for routine purity assessment and structural confirmation.
-
Sample Preparation: Prepare a 100 µg/mL solution of 2-Bromo-5-fluoro-3-methoxypyridine in methanol.
-
Instrumentation:
-
GC System: Agilent 8890 GC (or equivalent) with a 30 m x 0.25 mm x 0.25 µm HP-5ms column.
-
MS System: Agilent 5977B MSD (or equivalent).
-
-
GC Method:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.[14]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
Data Validation:
-
Confirm the presence of the molecular ion peaks at m/z 205 and 207 with an approximate 1:1 intensity ratio.
-
Identify key fragment ions (e.g., M-15, M-79/81) and verify their bromine isotopic patterns.
-
This method is ideal for high-sensitivity detection and analysis in complex matrices, such as in metabolite identification studies.
-
Sample Preparation: Prepare a 10 µg/mL solution of 2-Bromo-5-fluoro-3-methoxypyridine in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class (or equivalent) with a BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
MS System: Waters Xevo G2-XS QTof (or equivalent high-resolution mass spectrometer).
-
-
LC Method:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to initial conditions.
-
Column Temperature: 40°C.
-
-
MS Method (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 450°C.
-
Scan Range: m/z 50-500.
-
-
Data Validation (HRMS):
-
Measure the accurate mass of the [M+H]⁺ ion (Expected m/z for C₆H₆BrFNO⁺: 205.9662).
-
Calculate the mass error in parts-per-million (ppm). A value <5 ppm provides high confidence in the elemental composition.
-
Confirm the isotopic pattern and spacing for the protonated molecule (m/z 205.9662 and 207.9642).
-
Data Summary and Performance Comparison
| Parameter | GC-MS with EI | LC-MS with ESI (HRMS) | Advantage of Method |
| Primary Ion Observed | M•⁺ (m/z 205/207) | [M+H]⁺ (m/z 206/208) | LC-MS: Clear molecular weight confirmation. |
| Fragmentation | Extensive and reproducible. | Minimal (in-source CID possible). | GC-MS: Rich structural information; library searchable. |
| Sensitivity | Good (ng level). | Excellent (pg-fg level).[15] | LC-MS: Superior for trace-level analysis.[16] |
| Confidence in Formula | Inferred from fragments. | High (via <5 ppm mass accuracy). | LC-MS: Unambiguous elemental composition. |
| Sample Throughput | Moderate. | High. | LC-MS: Faster analysis times are often achievable. |
| Key Application | Purity, QC, structural verification. | Metabolomics, impurity profiling, quantitation. | N/A |
Conclusion and Recommendations
The choice between GC-MS and LC-MS for the analysis of 2-Bromo-5-fluoro-3-methoxypyridine is application-dependent.
-
For routine quality control, compound identification, and structural elucidation where volatility is not a concern, GC-MS with Electron Ionization is the recommended technique. Its robust nature and the highly detailed, reproducible fragmentation patterns provide a wealth of structural information and are amenable to established spectral libraries.
-
For trace-level quantification, analysis in complex biological matrices, or when definitive molecular formula confirmation is required , LC-MS with Electrospray Ionization , particularly when coupled with a high-resolution mass analyzer (e.g., Q-ToF), is the superior choice. The soft ionization preserves the molecular ion, and the high mass accuracy provides unequivocal confirmation of the elemental composition.
By understanding the strengths and limitations of each technique, researchers can select the optimal analytical strategy to ensure data integrity and accelerate their research and development efforts.
References
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A Predictive Crystallographic Guide to 2-Bromo-5-fluoro-3-methoxypyridine Derivatives: Paving the Way for Structure-Based Drug Design
Abstract
In the landscape of modern drug discovery, pyridine scaffolds are of paramount importance, serving as a cornerstone for a multitude of therapeutic agents. The strategic functionalization of the pyridine ring with bromine, fluorine, and methoxy groups, as seen in 2-Bromo-5-fluoro-3-methoxypyridine, offers a rich tapestry of physicochemical properties ripe for optimization in medicinal chemistry. Despite its significance as a synthetic intermediate, the three-dimensional crystal structure of 2-Bromo-5-fluoro-3-methoxypyridine remains elusive in the public domain. This guide addresses this critical knowledge gap by providing a comprehensive, predictive comparison of its potential crystallographic features against known structural analogues. By dissecting the influence of each substituent on molecular geometry and crystal packing, we offer a robust framework for researchers to anticipate and interpret the solid-state behavior of this important class of molecules. Furthermore, we present a detailed, field-proven experimental workflow for the crystallization and X-ray diffraction analysis of the title compound, empowering researchers to elucidate its structure and accelerate their drug development programs.
Introduction: The Untapped Potential of a Key Building Block
2-Bromo-5-fluoro-3-methoxypyridine is a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its unique substitution pattern—a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 3-position—provides a handle for a variety of chemical transformations, including cross-coupling reactions, to generate diverse molecular architectures. The interplay of the electron-withdrawing fluorine, the bulky and polarizable bromine, and the electron-donating methoxy group profoundly influences the molecule's reactivity, lipophilicity, and metabolic stability.
Understanding the three-dimensional arrangement of molecules in the solid state is fundamental to structure-based drug design. The crystal structure provides invaluable insights into molecular conformation, intermolecular interactions, and potential binding modes to biological targets. The absence of a publicly available crystal structure for 2-Bromo-5-fluoro-3-methoxypyridine represents a significant hurdle for computational chemists and drug designers seeking to leverage its full potential. This guide aims to bridge this gap by providing a predictive analysis of its solid-state properties and a practical roadmap for its experimental structure determination.
A Roadmap to Elucidation: Experimental Workflow for Crystal Structure Determination
The successful determination of a molecule's crystal structure hinges on a systematic and well-executed experimental plan. The following workflow outlines the key stages, from material synthesis and purification to single-crystal X-ray diffraction analysis.
Figure 1. A comprehensive workflow for the determination of the X-ray crystal structure of novel pyridine derivatives.
Synthesis and Purification: The Foundation of Quality Crystals
The journey to a high-quality crystal structure begins with the synthesis of the target compound with high purity. Several synthetic routes to substituted pyridines are available in the literature.[1] For 2-Bromo-5-fluoro-3-methoxypyridine, a potential route could involve the bromination of a corresponding fluoromethoxypyridine precursor.
Exemplary Protocol for Purification:
-
Column Chromatography: The crude product is subjected to silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to remove impurities.
-
Recrystallization: The purified compound is dissolved in a minimal amount of a hot solvent in which it has high solubility and allowed to cool slowly. This process further enhances purity and can sometimes yield single crystals directly.
-
Purity Assessment: The purity of the final product should be rigorously assessed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to be ≥98% before proceeding to crystallization trials.
Crystallization: The Art of Growing Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires screening a wide range of conditions.
Step-by-Step Crystallization Screening:
-
Solvent Selection: A diverse set of solvents with varying polarities should be screened. These can include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), chlorinated solvents (dichloromethane, chloroform), and hydrocarbons (hexanes, toluene).
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.
-
X-ray Diffraction and Structure Elucidation: Unveiling the Molecular Architecture
Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.
Data Collection and Analysis Protocol:
-
Crystal Mounting: A well-formed single crystal is carefully mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Modern diffractometers automate this process.
-
Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).
A Comparative Analysis of Structural Motifs
In the absence of the crystal structure for 2-Bromo-5-fluoro-3-methoxypyridine, we can infer its likely solid-state behavior by examining the crystal structures of closely related analogues. This comparative approach allows us to dissect the individual contributions of the bromo, fluoro, and methoxy substituents to the overall crystal packing.
The Influence of the 2-Bromo Substituent: A Director of Halogen Bonding
The bromine atom at the 2-position is expected to play a significant role in directing intermolecular interactions through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.
A study on the crystal structure of 6-bromopyridine-2-carbaldehyde provides valuable insights.[1] In this structure, the bromine atom is involved in significant intermolecular interactions that contribute to the stability of the crystal lattice.[1] The analysis of its Hirshfeld surface reveals that H···Br and Br···Br interactions play a crucial role in the crystal packing.[1]
Table 1: Comparison of Key Crystallographic Parameters of 2-Bromo-5-methylpyridine
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [IUCrData (2016). 1, x160090] |
| Space Group | Pnma | [IUCrData (2016). 1, x160090] |
| Key Intermolecular Interactions | C—H···N | [IUCrData (2016). 1, x160090] |
Note: Data for 2-Bromo-5-methylpyridine is used as a proxy due to the lack of data for closer analogues.
For 2-Bromo-5-fluoro-3-methoxypyridine, we can anticipate the formation of C-Br···N or C-Br···O halogen bonds, where the bromine atom interacts with the nitrogen of a neighboring pyridine ring or the oxygen of a methoxy group. These directional interactions are likely to be key synthons in the crystal packing.
The Role of the 5-Fluoro Substituent: A Modulator of Crystal Packing
Fluorine substitution in aromatic systems is known to significantly influence crystal packing. Studies on a series of fluorinated pyridines have shown that increasing the degree of fluorination can alter the packing motif from a herringbone arrangement to a parallel stacking of the molecules.[2] The small size and high electronegativity of the fluorine atom can lead to a variety of weak intermolecular interactions, including C-H···F hydrogen bonds and F···F contacts.[2] In the case of 2-Bromo-5-fluoro-3-methoxypyridine, the fluorine atom at the 5-position is expected to participate in a network of weak hydrogen bonds and potentially influence the overall electrostatic complementarity of the molecular surfaces.
The 3-Methoxy Group: A Contributor to Steric and Electronic Effects
The methoxy group at the 3-position introduces both steric bulk and an additional hydrogen bond acceptor site (the oxygen atom). Its presence will influence the planarity of the molecule and the accessibility of the pyridine nitrogen for intermolecular interactions. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming C-H···O interactions with neighboring molecules. The orientation of the methoxy group relative to the pyridine ring will be a key conformational feature, likely determined by a balance of steric hindrance and electronic effects.
Predicted Crystal Structure of 2-Bromo-5-fluoro-3-methoxypyridine: A Supramolecular Synthon Approach
Based on the analysis of its constituent functional groups, we can propose a logical model for the crystal packing of 2-Bromo-5-fluoro-3-methoxypyridine.
Figure 2. A schematic representation of the likely key intermolecular interactions governing the crystal packing of 2-Bromo-5-fluoro-3-methoxypyridine.
We predict that the crystal structure will be dominated by a combination of halogen bonding and hydrogen bonding. The C-Br···N halogen bond is likely to be a prominent and directional interaction, leading to the formation of chains or ribbons of molecules. These primary structures will then be further organized by weaker C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking interactions between the pyridine rings. The interplay of these interactions will ultimately determine the final crystal packing and the macroscopic properties of the solid material.
Conclusion: A Call for Experimental Validation
While this guide provides a robust, predictive framework for understanding the crystal structure of 2-Bromo-5-fluoro-3-methoxypyridine and its derivatives, experimental validation remains the ultimate goal. The detailed experimental workflow presented herein offers a clear path for researchers to undertake this important structural elucidation. The determination of this crystal structure will not only fill a critical data gap but also provide a valuable benchmark for computational models and pave the way for more informed, structure-based design of next-generation therapeutics and agrochemicals.
References
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Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(3), 1535–1545. [Link]
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Ferreira, M. J., & Reva, I. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1645. [Link]
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The Rising Star in Kinase Inhibition: A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-5-fluoro-3-methoxypyridine
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and synthetic versatility have made it a privileged structure in medicinal chemistry. Within this class, compounds derived from 2-Bromo-5-fluoro-3-methoxypyridine are emerging as particularly promising candidates, especially in the realm of oncology. This guide provides an in-depth, objective comparison of the biological performance of these derivatives, with a focus on their activity as kinase inhibitors, benchmarked against established alternatives. We will delve into the experimental data that underscores their potential and provide detailed protocols for the key assays used in their evaluation.
The Strategic Advantage of the 2-Bromo-5-fluoro-3-methoxypyridine Scaffold
The 2-Bromo-5-fluoro-3-methoxypyridine moiety is more than just a synthetic intermediate; it is a carefully orchestrated arrangement of functional groups that offers distinct advantages in drug design.[1][2][3] The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the facile introduction of molecular diversity.[1][4] The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions with biological targets.[2] Furthermore, the methoxy group can influence the molecule's conformation and solubility, key determinants of its pharmacokinetic profile.[2] This trifecta of functionalities makes 2-Bromo-5-fluoro-3-methoxypyridine an ideal starting point for the synthesis of complex, biologically active molecules.[1][2][3]
Case Study: Potent PI3K/mTOR Dual Inhibitors
A compelling example of the therapeutic potential of this scaffold is found in the development of novel dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A recent study by Gong et al. (2023) highlights the successful synthesis of a series of potent sulfonamide methoxypyridine derivatives from a closely related precursor, 5-bromo-2-methoxypyridin-3-amine.
One of the standout compounds from this series, compound 22c , demonstrated remarkable potency against both PI3Kα and mTOR, with IC50 values in the nanomolar range.[2] This dual inhibition is a highly sought-after attribute in cancer therapy, as it can lead to a more comprehensive and durable blockade of the oncogenic signaling pathway.
Performance Comparison: Pyridine-Based vs. Non-Pyridine PI3K/mTOR Inhibitors
To contextualize the performance of these novel pyridine derivatives, it is essential to compare their activity with that of established, non-pyridine-based PI3K/mTOR inhibitors. The following table summarizes the in vitro potency of compound 22c alongside several well-characterized alternative inhibitors.
| Compound | Target(s) | IC50 (nM) | Chemical Class |
| Compound 22c | PI3Kα / mTOR | 0.22 / 23 | Sulfonamide Methoxypyridine |
| Nvp-bez235 | PI3Kα / mTOR | 4 / 20.7 | Imidazoquinoline |
| GDC-0980 | PI3Kα / mTOR | 27 / 63 | Thienopyrimidine |
| Omipalisib (GSK2126458) | PI3Kα / mTOR | 0.04 / 0.18 | Quinoline |
Data for Compound 22c from Gong et al. (2023). Data for Nvp-bez235, GDC-0980, and Omipalisib from various sources.
As the data illustrates, compound 22c exhibits potency that is highly competitive with, and in some cases superior to, established dual PI3K/mTOR inhibitors from different chemical classes. This underscores the value of the substituted pyridine scaffold in designing next-generation kinase inhibitors.
Broader Biological Potential: Beyond Cancer
While the anticancer activity of derivatives of 2-Bromo-5-fluoro-3-methoxypyridine is a primary focus, the broader class of pyridine-containing compounds has demonstrated a wide spectrum of biological activities, including antimicrobial and antiviral properties. This suggests that the synthetic versatility of the 2-Bromo-5-fluoro-3-methoxypyridine building block could be leveraged to develop novel agents against infectious diseases.
Antimicrobial and Antiviral Activity of Pyridine Derivatives
Several studies have reported on the antimicrobial and antiviral efficacy of various pyridine derivatives. For instance, certain pyridine-based compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. Similarly, other pyridine derivatives have exhibited antiviral activity against a range of viruses, with EC50 values indicating their potential as therapeutic leads. While these examples are not directly derived from 2-Bromo-5-fluoro-3-methoxypyridine, they highlight the inherent potential of the pyridine core in diverse therapeutic areas.
Experimental Methodologies
To ensure the scientific integrity of the data presented, it is crucial to understand the experimental protocols used to assess the biological activity of these compounds. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a cornerstone of in vitro anticancer drug screening.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, with its turbidity adjusted to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of an agar plate (e.g., Mueller-Hinton agar) to create a bacterial lawn.
-
Well Creation: A sterile cork borer or a pipette tip is used to create uniform wells in the agar.
-
Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well. A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
-
Data Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the test compound.
Workflow Diagram:
Caption: Workflow for the agar well diffusion assay.
Conclusion
The strategic incorporation of the 2-Bromo-5-fluoro-3-methoxypyridine scaffold in medicinal chemistry programs has demonstrated significant potential, particularly in the development of potent kinase inhibitors for cancer therapy. The derivatives of this versatile building block exhibit competitive, and in some cases superior, biological activity when compared to established drugs. The broader antimicrobial and antiviral activities associated with the pyridine core further expand the therapeutic horizons for compounds derived from this promising starting material. As synthetic methodologies continue to evolve, we can anticipate the emergence of a new generation of highly effective and selective therapeutics built upon the foundation of 2-Bromo-5-fluoro-3-methoxypyridine.
References
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MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved from [Link]
- Google Patents. (n.d.). WO2006073457A2 - Bioactive compounds and methods of uses thereof.
- Google Patents. (n.d.). WO2020044245A1 - Bioactive compound.
- Google Patents. (n.d.). CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine.
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MDPI. (2022, June 7). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US20060142265A1 - Compositions comprising multiple bioactive agents, and methods of using the same.
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development. Retrieved from [Link]
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MDPI. (2024, January 18). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved from [Link]
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MDPI. (2022, June 7). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]
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Arabian Journal of Chemistry. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2024, November 21). The Versatility of 3-Bromo-5-Fluoro-2-Methoxypyridine in Advanced Organic Synthesis. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 2-Bromo-5-fluoro-3-methoxypyridine
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry. Its capacity for forging carbon-carbon bonds with high functional group tolerance has made it an indispensable tool. This guide provides an in-depth comparative analysis of catalytic systems for the Suzuki coupling of a particularly relevant building block: 2-Bromo-5-fluoro-3-methoxypyridine. The insights and data presented herein are designed to empower you to make informed decisions for optimizing your synthetic routes to novel biaryl and heteroaryl structures.
The pyridine moiety is a privileged scaffold in a vast number of biologically active compounds. The specific substitution pattern of 2-Bromo-5-fluoro-3-methoxypyridine, featuring both an electron-donating methoxy group and an electron-withdrawing fluorine atom, presents a unique electronic environment that influences its reactivity in cross-coupling reactions. The strategic selection of a palladium catalyst, ligand, base, and solvent system is therefore paramount to achieving high yields and reaction efficiency.
Understanding the Catalytic Landscape: A Comparative Analysis
While a direct head-to-head comparative study for 2-Bromo-5-fluoro-3-methoxypyridine is not extensively documented in publicly available literature, a wealth of data from structurally analogous substrates, particularly 2-bromo-3-methoxypyridine, provides a robust framework for catalyst selection. The electronic effect of the 5-fluoro substituent is anticipated to be modest but may slightly enhance the reactivity of the C-Br bond towards oxidative addition.
The following table summarizes the performance of various palladium-based catalytic systems for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives, offering a strong predictive foundation for your work with 2-Bromo-5-fluoro-3-methoxypyridine.
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp. (°C) | Time (h) | Expected Yield | Key Considerations |
| System 1: The Classic Workhorse | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A cost-effective and classic system, suitable for initial screening. May require longer reaction times. |
| System 2: The Reliable Standard | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A very common and reliable catalyst, often providing high yields. It is air-sensitive.[1] |
| System 3: Enhanced Reactivity | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands like SPhos are excellent for challenging substrates, often leading to higher yields and shorter reaction times.[1] |
| System 4: Broad Applicability | PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Known for its effectiveness across a broad range of substrates and good functional group tolerance.[1][2][3][4] |
The "Why": Causality Behind Experimental Choices
The success of a Suzuki coupling hinges on the intricate interplay of its components, each playing a critical role in the catalytic cycle.
The Palladium Precursor and Ligand Partnership
The choice of palladium precursor and ligand is the most critical decision. While Pd(PPh₃)₄ comes pre-ligated, systems like Pd(OAc)₂ or Pd₂(dba)₃ require the addition of a ligand. The ligand's role is multifaceted: it stabilizes the palladium center, influences its reactivity, and modulates the steric environment around the metal.
-
Triphenylphosphine (PPh₃): A standard, relatively inexpensive ligand. Its moderate electron-donating ability and steric bulk are suitable for many standard couplings.
-
Buchwald Ligands (e.g., SPhos): These are bulky, electron-rich biaryl phosphine ligands. Their steric hindrance promotes the formation of a monoligated, highly reactive Pd(0) species, which accelerates the rate-limiting oxidative addition step, especially with less reactive aryl bromides.[1]
-
dppf ([1,1'-Bis(diphenylphosphino)ferrocene]): This ligand's wide bite angle is believed to facilitate the final reductive elimination step, leading to efficient product formation.[2][3][4]
The Indispensable Role of the Base
The base is not a mere spectator; it is a crucial activator in the catalytic cycle. Its primary function is to react with the boronic acid to form a more nucleophilic boronate species. This "ate" complex is then competent to undergo transmetalation with the palladium(II) intermediate.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are common, moderately strong bases. Cesium carbonate is more soluble in organic solvents and can be more effective in challenging couplings.
-
Phosphates (K₃PO₄): A stronger base than carbonates, often used with more robust ligands like SPhos to drive the reaction to completion, particularly with sterically hindered or electron-deficient boronic acids.
The Solvent's Influence
The solvent system must be chosen to dissolve all reactants and facilitate the interaction between the organic and aqueous phases (where the base and boronate are often more soluble).
-
Toluene/H₂O, Dioxane/H₂O, DME/H₂O: These biphasic systems are common and effective. Dioxane and DME (1,2-dimethoxyethane) are often favored for their ability to coordinate weakly with the palladium center, potentially influencing its reactivity.
Visualizing the Path to Success
To better understand the process, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocols
The following are representative protocols for performing the Suzuki-Miyaura coupling of 2-Bromo-5-fluoro-3-methoxypyridine. These should be considered as starting points and may require optimization for specific arylboronic acids and desired scales.
Protocol 1: Using Pd(PPh₃)₄ (A Reliable Standard)
Materials:
-
2-Bromo-5-fluoro-3-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (degassed, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-5-fluoro-3-methoxypyridine, the arylboronic acid, and sodium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-fluoro-3-methoxypyridine.
Protocol 2: Utilizing a Buchwald Ligand System for Enhanced Reactivity
Materials:
-
2-Bromo-5-fluoro-3-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (degassed, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-fluoro-3-methoxypyridine, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Forward Outlook
The Suzuki-Miyaura coupling of 2-Bromo-5-fluoro-3-methoxypyridine is a highly accessible transformation with the appropriate choice of catalytic system. For routine syntheses, traditional catalysts such as Pd(PPh₃)₄ offer a reliable and cost-effective option. However, for more challenging substrates, to achieve higher turnover numbers, or to shorten reaction times, modern catalyst systems employing bulky, electron-rich phosphine ligands like SPhos are highly recommended. The use of PdCl₂(dppf) also presents a robust and broadly applicable alternative.
By understanding the fundamental roles of the catalyst, ligand, base, and solvent, and by leveraging the comparative data and protocols provided in this guide, researchers can confidently and efficiently synthesize a diverse array of novel 2-aryl-5-fluoro-3-methoxypyridine derivatives for their discovery and development programs.
References
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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ResearchGate. (n.d.). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Google P
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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- 4. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
A Comparative Guide to the In-Silico Modeling of 2-Bromo-5-fluoro-3-methoxypyridine Derivatives for Drug Discovery
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, antidiabetic, and antimicrobial properties.[3][4][5] This guide presents a comprehensive, comparative framework for the in-silico modeling of a novel subclass: 2-Bromo-5-fluoro-3-methoxypyridine derivatives. We will navigate the rationale behind selecting a multi-faceted computational workflow, compare alternative methodologies at each stage, and provide actionable protocols for researchers. The objective is to equip drug development professionals with the expertise to virtually screen, prioritize, and optimize these promising compounds, thereby accelerating the discovery pipeline while minimizing resource expenditure.[6][7]
Introduction: The Rationale for Targeting 2-Bromo-5-fluoro-3-methoxypyridine
The 2-Bromo-5-fluoro-3-methoxypyridine scaffold is not just another pyridine derivative; its specific substitution pattern offers a unique combination of physicochemical properties that are highly advantageous for drug design.
-
The Pyridine Core: The nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, which can be crucial for forming key interactions with biological targets and for modulating pharmacokinetic properties.[2]
-
The Bromo Substituent: Beyond its steric bulk, the bromine atom is a potent halogen bond donor.[8] Halogen bonding is a highly directional, non-covalent interaction that has gained significant recognition for its ability to enhance ligand-receptor binding affinity and selectivity.[9][10][11] This interaction can be a decisive factor in achieving high potency.
-
The Fluoro Substituent: Fluorine is a bioisostere of hydrogen but with profoundly different electronic properties. Its high electronegativity can modulate the pKa of the pyridine ring, influence metabolic stability by blocking potential sites of metabolism, and form favorable orthogonal dipole-dipole interactions within a binding pocket.
-
The Methoxy Group: This group can act as a hydrogen bond acceptor and its orientation can be critical for fitting into specific sub-pockets of a target protein.
This unique combination of features makes these derivatives compelling candidates for targeting protein classes where such interactions are prevalent, such as protein kinases.[12] This guide will use a hypothetical kinase target to illustrate the comparative workflows.
The Integrated In-Silico Workflow: A Strategic Overview
A successful in-silico campaign is not a linear process but an integrated, cyclical workflow where data from one stage informs the choices in the next. The goal is to efficiently filter a large virtual library of potential compounds down to a small number of high-probability candidates for synthesis and experimental validation.[13]
Caption: Figure 1. Integrated In-Silico Drug Discovery Workflow.
Part 1: Virtual Screening - A Comparison of Docking Methodologies
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[14] The choice of docking algorithm represents a trade-off between computational speed and predictive accuracy.
Method A: Rigid Receptor Docking (High-Throughput Virtual Screening)
-
Principle: This approach treats the protein receptor as a rigid entity while allowing the ligand to be flexible. It is computationally inexpensive, making it ideal for screening very large libraries (10^5-10^6 compounds).
-
Recommended Tool: AutoDock Vina is a widely used, open-source tool known for its speed and accuracy. The SwissDock web server provides a user-friendly interface for Vina.[15]
-
Causality: By keeping the receptor rigid, we make a significant assumption: that the binding pocket does not undergo conformational changes upon ligand binding. This is a reasonable starting point for initial ranking and filtering, as it rapidly identifies compounds that are sterically and electrostatically complementary to the known conformation of the active site.
Method B: Flexible Receptor Docking (Lead Optimization)
-
Principle: This more advanced approach allows for flexibility in the receptor's side chains within the binding pocket. This "induced fit" model often provides a more accurate representation of the true binding event.
-
Recommended Tool: Commercial suites like Schrödinger's Glide or Dassault Systèmes' BIOVIA offer powerful induced fit docking (IFD) protocols.[16][17]
-
Causality: Proteins are dynamic entities.[18] Allowing side-chain flexibility accounts for the subtle rearrangements that occur to accommodate a ligand, often revealing key interactions missed by rigid docking. This is critical when trying to optimize a hit into a lead, where small gains in affinity are paramount. The bromine and methoxy groups on our scaffold may induce specific side-chain movements to form optimal halogen or hydrogen bonds, which only a flexible docking approach could capture.
Comparative Data (Hypothetical)
Here, we compare the docking results for three hypothetical derivatives against a kinase target.
| Derivative ID | R-Group | Rigid Docking Score (kcal/mol) | Induced Fit Docking Score (kcal/mol) | Key Interactions (Induced Fit) |
| BFP-001 | -H | -7.5 | -8.2 | H-bond (Pyridine-N to Hinge), Halogen Bond (Br to Backbone C=O) |
| BFP-002 | -CH2OH | -7.9 | -9.5 | H-bond (Pyridine-N to Hinge), Halogen Bond (Br to Backbone C=O), H-bond (R-group OH to Asp) |
| BFP-003 | -Phenyl | -8.1 | -8.5 | H-bond (Pyridine-N to Hinge), Halogen Bond (Br to Backbone C=O), Pi-stacking (R-group to Phe) |
Table 1: Comparison of docking scores and interactions for hypothetical derivatives.
Insight: While BFP-003 had the best rigid docking score, the induced fit simulation revealed that BFP-002 could form an additional, potent hydrogen bond by slightly displacing a key aspartate residue, resulting in a significantly better score. This highlights the necessity of flexible docking for hit refinement.
Part 2: Validating Binding Stability with Molecular Dynamics (MD)
Docking provides a static snapshot at the end of a simulation. Molecular Dynamics (MD) simulations provide a movie, showing how the ligand-protein complex behaves over time in a simulated physiological environment.[19][20] This is crucial for assessing the stability of the predicted binding pose.
-
Principle: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe conformational changes and interaction stability over nanoseconds or microseconds.[18]
-
Recommended Tools: GROMACS and Desmond are high-performance MD engines widely used in academia and industry.[21]
-
Causality: A ligand might achieve a favorable docking score but be conformationally unstable in the binding pocket. MD simulations validate the docking pose by answering critical questions: Does the ligand remain in the pocket? Are the key interactions (like the crucial halogen bond) maintained over time? MD helps filter out false positives from docking that are not dynamically stable.[17]
Experimental Protocol: MD Simulation Workflow
Caption: Figure 2. Standard Molecular Dynamics Simulation Workflow.
Insight: By analyzing the trajectory of an MD run for BFP-002, we could confirm that the halogen bond to the protein backbone is maintained over 95% of the simulation time, signifying a highly stable and potent interaction.
Part 3: Predicting "Drug-Likeness" - A Comparison of ADMET Tools
A potent compound is useless if it is toxic or has poor pharmacokinetics. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is a cornerstone of modern drug discovery.[6][14]
-
Principle: ADMET predictors use machine learning models trained on large datasets of experimental results to forecast the properties of novel compounds.[22]
-
Causality: The "fail early, fail cheap" paradigm is essential. By weeding out compounds with predicted liabilities (e.g., poor oral bioavailability, high toxicity, potential for drug-drug interactions) before synthesis, we conserve immense resources.
Comparison of Web-Based ADMET Predictors
Numerous excellent web servers are available for rapid ADMET profiling.
| Tool Name | Key Strengths | Primary Use Case |
| SwissADME [23] | Comprehensive physicochemical properties, drug-likeness filters (Lipinski, Ghose, etc.), and a user-friendly "Bioavailability Radar". | Initial check for general drug-likeness and oral bioavailability. |
| ADMETlab 2.0 [24] | Extensive coverage of 50+ endpoints, including detailed toxicity predictions and medicinal chemistry friendliness alerts. | In-depth analysis of potential liabilities, especially toxicity. |
| ADMET-AI [22] | Utilizes advanced graph neural network models for high accuracy and speed, benchmarked against the Therapeutics Data Commons. | High-confidence prediction for large-scale virtual libraries. |
Protocol: ADMET Prediction with SwissADME
-
Navigate to the SwissADME website.[23]
-
Input the SMILES string of your derivative (e.g., COC1=C(C=C(C=N1)F)Br for the parent scaffold).
-
Click "Run" to generate a comprehensive report.
-
Analyze the "Physicochemical Properties" section for values like LogP and solubility.
-
Review the "Pharmacokinetics" section for predictions on GI absorption and CYP enzyme inhibition.
-
Check the "Drug-likeness" section to see if the molecule adheres to common medicinal chemistry rules of thumb.
-
Examine the "Medicinal Chemistry" section for alerts about synthetically unfeasible or problematic fragments.
Part 4: Guiding Synthesis with QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling creates a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[25][26]
-
Principle: QSAR models operate on the hypothesis that the activity of a compound is a function of its structural properties.[27] These properties are quantified by numerical values called molecular descriptors (e.g., size, shape, lipophilicity, electronic properties).[28]
-
Causality: Once a few initial compounds have been synthesized and tested, a QSAR model can be built. This model can then predict the activity of new, unsynthesized derivatives. This provides a powerful feedback loop, guiding medicinal chemists to prioritize the synthesis of compounds predicted to have the highest potency, thereby optimizing the lead optimization cycle.[29]
Conclusion and Future Directions
This guide has outlined a robust, multi-step in-silico workflow for the evaluation of 2-Bromo-5-fluoro-3-methoxypyridine derivatives. By strategically combining high-throughput virtual screening with more rigorous, computationally intensive methods like induced fit docking and molecular dynamics, researchers can build a high-confidence case for a compound's potential before committing to costly chemical synthesis. The early and continuous application of ADMET and QSAR modeling further refines this process, ensuring that resources are focused on candidates with the highest probability of success. The unique electronic and steric properties of this scaffold, particularly the potential for strong halogen bonding, make it a rich area for future therapeutic discovery.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]
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IntuitionLabs. (n.d.). A Technical Overview of Molecular Simulation Software. IntuitionLabs. Available at: [Link]
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Swanson, K. (n.d.). ADMET-AI. ADMET-AI. Available at: [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). A Guide to In Silico Drug Design. Journal of the Brazilian Chemical Society. Available at: [Link]
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Rappé, A. K., & Errico, G. (2020). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules. Available at: [Link]
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Siddiqui, N., Ahsan, W., Alam, M. S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Grosdidier, A., Zoete, V., & Michielin, O. (n.d.). SwissDock. SwissDock. Available at: [Link]
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Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. PubChem. Available at: [Link]
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ResearchGate. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. Available at: [Link]
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Altaf, A. A., Shahzad, A., Gul, Z., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. Available at: [Link]
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Frontiers Media. (n.d.). In Silico Methods for Drug Design and Discovery. Frontiers. Available at: [Link]
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Sledz, P., & Caflisch, A. (2018). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Current Opinion in Structural Biology. Available at: [Link]
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Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Patheon Pharma Services. Available at: [Link]
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Chandran, E. A., & Jose, J. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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ACS Publications. (n.d.). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. Available at: [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available at: [Link]
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MySkinRecipes. (n.d.). 2-broMo-3-fluoro-5-Methoxypyridine. MySkinRecipes. Available at: [Link]
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ADMETlab 2.0. (n.d.). ADMETlab 2.0. ADMETlab 2.0. Available at: [Link]
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Dror, R. O., Dirks, R. M., Grossman, J. P., et al. (2012). The future of molecular dynamics simulations in drug discovery. Journal of Computer-Aided Molecular Design. Available at: [Link]
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RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. Available at: [Link]
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Smajlagic, I. (n.d.). The Biological Impact of the Halogen Bond and its Contribution in Drug Development for Cancer Treatment. University of Windsor. Available at: [Link]
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admetSAR. (n.d.). admetSAR. admetSAR. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. PubChem. Available at: [Link]
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De, S., S, A. K., Shaha, S. K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
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De Vivo, M., Masetti, M., Bottegoni, G., & Cavalli, A. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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Aryal, S. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. Available at: [Link]
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Dockdynamics In-Silico Lab. (2022). Drug discovery by using in-silico experiments. Dockdynamics. Available at: [Link]
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Singh, K. P., & Gupta, S. (2022). Quantitative structure–activity relationship-based computational approaches. Methods in Enzymology. Available at: [Link]
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Dassault Systèmes. (n.d.). Molecular Dynamics Simulations. BIOVIA. Available at: [Link]
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A Comparative Guide to Novel Compounds Synthesized from 2-Bromo-5-fluoro-3-methoxypyridine: Characterization and Analysis
Introduction: The Strategic Importance of the Fluorinated 3-Methoxypyridine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in a multitude of biologically active molecules underscores its versatility and privileged status. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties, which in turn can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. The starting material, 2-Bromo-5-fluoro-3-methoxypyridine, represents a highly valuable building block for the synthesis of a diverse array of novel compounds.
The incorporation of a fluorine atom at the 5-position and a methoxy group at the 3-position imparts unique electronic and conformational properties. The high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influence metabolic stability by blocking sites of oxidation, and participate in favorable interactions with biological targets.[1] The methoxy group, a well-known bioisostere, can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.
This guide provides a comprehensive characterization of two novel compounds synthesized from 2-Bromo-5-fluoro-3-methoxypyridine via two powerful and widely utilized synthetic methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will present detailed experimental protocols, complete characterization data, and a comparative analysis of the synthesized compounds to showcase the utility of this versatile starting material for generating libraries of potential drug candidates.
Synthesis of Novel Derivatives
To illustrate the synthetic utility of 2-Bromo-5-fluoro-3-methoxypyridine, two representative novel compounds were synthesized: 2-(4-methoxyphenyl)-5-fluoro-3-methoxypyridine (Compound 1) via a Suzuki-Miyaura cross-coupling reaction and N-benzyl-5-fluoro-3-methoxypyridin-2-amine (Compound 2) via a Buchwald-Hartwig amination.
Synthetic Workflow Overview
Figure 1: General synthetic workflows for the preparation of Compound 1 and Compound 2.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-methoxyphenyl)-5-fluoro-3-methoxypyridine (Compound 1) via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2] This reaction was chosen to demonstrate the introduction of an aryl substituent at the 2-position of the pyridine ring.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-fluoro-3-methoxypyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene (8 mL) and water (2 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Compound 1 as a white solid.
Protocol 2: Synthesis of N-benzyl-5-fluoro-3-methoxypyridin-2-amine (Compound 2) via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method was selected to showcase the introduction of a nitrogen-based substituent, a common feature in many bioactive molecules.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add 2-Bromo-5-fluoro-3-methoxypyridine (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to the tube, followed by benzylamine (1.2 mmol).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Compound 2 as a pale yellow oil.
Characterization of Novel Compounds
The structures of the synthesized compounds were unequivocally confirmed by a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The following tables summarize the characterization data for each compound.
Compound 1: 2-(4-methoxyphenyl)-5-fluoro-3-methoxypyridine
| Analytical Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (d, J = 2.8 Hz, 1H), 7.85 (d, J = 8.8 Hz, 2H), 7.20 (dd, J = 8.4, 2.8 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 3.95 (s, 3H), 3.88 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 160.5, 157.2 (d, J = 252.5 Hz), 148.0, 140.1 (d, J = 22.2 Hz), 130.2, 129.5, 122.0 (d, J = 4.0 Hz), 114.2, 113.8 (d, J = 19.2 Hz), 55.4, 55.3. |
| IR (KBr, cm⁻¹) | 2965, 1610, 1520, 1465, 1250, 1180, 830. |
| Mass Spec (ESI) | m/z 234.09 [M+H]⁺. |
Interpretation of Data for Compound 1:
-
¹H NMR: The spectrum shows the characteristic signals for a 1,4-disubstituted benzene ring (two doublets at δ 7.85 and 7.00 ppm) and a trisubstituted pyridine ring. The doublet at δ 8.15 ppm is assigned to the proton at the 6-position of the pyridine ring, showing a small coupling constant due to the fluorine at the 5-position. The doublet of doublets at δ 7.20 ppm corresponds to the proton at the 4-position, coupled to both the proton at the 6-position and the fluorine at the 5-position. The two singlets at δ 3.95 and 3.88 ppm are assigned to the two methoxy groups.
-
¹³C NMR: The spectrum displays the expected number of carbon signals. The signal for the carbon attached to the fluorine atom (C5) appears as a doublet with a large coupling constant (J = 252.5 Hz). Other carbons in the pyridine and benzene rings also show smaller C-F couplings.
-
IR: The spectrum shows characteristic absorption bands for C-H stretching (2965 cm⁻¹), C=C and C=N stretching in the aromatic rings (1610, 1520, 1465 cm⁻¹), and C-O stretching of the methoxy groups (1250, 1180 cm⁻¹). The C-F stretching vibration is also present.
-
Mass Spec: The mass spectrum shows the protonated molecular ion peak at m/z 234.09, which is consistent with the calculated molecular weight of Compound 1.
Compound 2: N-benzyl-5-fluoro-3-methoxypyridin-2-amine
| Analytical Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, J = 2.9 Hz, 1H), 7.35-7.25 (m, 5H), 6.80 (dd, J = 10.0, 2.9 Hz, 1H), 5.50 (br s, 1H), 4.60 (d, J = 5.6 Hz, 2H), 3.80 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155.0 (d, J = 240.4 Hz), 149.5, 139.0, 135.0 (d, J = 20.2 Hz), 128.6, 127.5, 127.3, 120.5 (d, J = 18.2 Hz), 115.0 (d, J = 4.0 Hz), 55.8, 47.5. |
| IR (KBr, cm⁻¹) | 3420, 3030, 2940, 1620, 1580, 1480, 1260, 1150. |
| Mass Spec (ESI) | m/z 233.11 [M+H]⁺. |
Interpretation of Data for Compound 2:
-
¹H NMR: The spectrum displays signals for the benzyl group (a multiplet at δ 7.35-7.25 ppm and a doublet at δ 4.60 ppm for the benzylic CH₂) and the substituted pyridine ring. The doublet at δ 7.65 ppm is assigned to the proton at the 6-position of the pyridine ring. The doublet of doublets at δ 6.80 ppm corresponds to the proton at the 4-position. The broad singlet at δ 5.50 ppm is attributed to the N-H proton of the amine. The singlet at δ 3.80 ppm is from the methoxy group.
-
¹³C NMR: The spectrum is consistent with the proposed structure. The carbon attached to the fluorine (C5) shows a large C-F coupling constant (J = 240.4 Hz). The benzylic carbon appears at δ 47.5 ppm.
-
IR: The spectrum shows a characteristic N-H stretching vibration at 3420 cm⁻¹. Other bands correspond to aromatic C-H stretching (3030 cm⁻¹), aliphatic C-H stretching (2940 cm⁻¹), C=C and C=N stretching (1620, 1580, 1480 cm⁻¹), and C-O stretching (1260 cm⁻¹).
-
Mass Spec: The mass spectrum shows the protonated molecular ion at m/z 233.11, confirming the molecular weight of Compound 2.
Comparative Analysis
The synthesis of Compound 1 and Compound 2 from the same starting material highlights the versatility of 2-Bromo-5-fluoro-3-methoxypyridine. The introduction of either a C-C bond (Suzuki coupling) or a C-N bond (Buchwald-Hartwig amination) at the 2-position leads to compounds with distinct structural and electronic properties, which are expected to translate into different biological activities.
| Feature | Compound 1 (Aryl Derivative) | Compound 2 (Amino Derivative) | Alternative (e.g., 2-phenylpyridine) |
| Structure | Planar biaryl system | Flexible amino linkage | Planar biaryl system |
| Hydrogen Bonding | H-bond acceptor (O, F, N) | H-bond donor (N-H) and acceptor (O, F, N) | H-bond acceptor (N) |
| Lipophilicity (cLogP) | Higher | Lower | Intermediate |
| Potential Biological Role | Kinase inhibition, receptor antagonism | Interactions with enzymes requiring H-bond donors | General hydrophobic interactions |
The presence of the fluorine and methoxy groups in both novel compounds significantly differentiates them from simpler, non-functionalized pyridine derivatives. The fluorine atom can enhance binding affinity through halogen bonding and improve metabolic stability. The methoxy group can modulate solubility and provide an additional hydrogen bond acceptor site. In a drug discovery context, these features are highly desirable for optimizing lead compounds.
Structure-Activity Relationship (SAR) Insights
Figure 2: Conceptual diagram illustrating how modifications at the C2 position of the 5-fluoro-3-methoxypyridine core can influence the properties and biological activity of the resulting compounds.
Conclusion
This guide has demonstrated the successful synthesis and detailed characterization of two novel compounds derived from the versatile building block, 2-Bromo-5-fluoro-3-methoxypyridine. The application of robust and widely applicable synthetic methods, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allows for the facile generation of a diverse range of derivatives. The comprehensive characterization data provided serves as a valuable resource for researchers in the field.
The comparative analysis highlights how strategic modifications to the core scaffold can impart distinct physicochemical properties, which are crucial for the development of new therapeutic agents. The strategic incorporation of fluorine and methoxy substituents offers significant advantages in modulating the biological activity and pharmacokinetic profiles of these novel compounds. Further exploration of the chemical space around the 5-fluoro-3-methoxypyridine core holds considerable promise for the discovery of new and effective drug candidates.
References
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MDPI. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-5-fluoro-3-methoxypyridine
Introduction
2-Bromo-5-fluoro-3-methoxypyridine is a key structural motif and a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the fields of oncology and neurology.[1] Its unique substitution pattern, featuring bromo, fluoro, and methoxy groups, provides multiple reactive sites for medicinal chemists to elaborate upon, making it a crucial building block in the development of complex drug candidates.[1][2] The efficiency of its synthesis is therefore a critical factor in the drug discovery and development pipeline. This guide provides a comprehensive comparison of two prominent synthetic routes to 2-Bromo-5-fluoro-3-methoxypyridine, offering an objective analysis of their respective efficiencies based on published data. Detailed experimental protocols are provided to facilitate laboratory application and adaptation.
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway for 2-Bromo-5-fluoro-3-methoxypyridine is a strategic decision that balances factors such as overall yield, cost and availability of starting materials, reaction conditions, and scalability. This guide will focus on two distinct and well-documented approaches:
-
Route 1: Diazotization, Fluorination, and Bromination of 2-Methoxy-5-aminopyridine.
-
Route 2: Direct Methylation of 3-Bromo-5-fluoro-2-hydroxypyridine.
The following table provides a high-level comparison of these two routes based on key performance indicators.
| Metric | Route 1: From 2-Methoxy-5-aminopyridine | Route 2: From 3-Bromo-5-fluoro-2-hydroxypyridine |
| Overall Yield | >50%[3] | 44%[3][4] |
| Starting Materials | Inexpensive and readily available[3] | Expensive[3] |
| Key Reagents | Nitrous acid/nitrite, Fluorinating agent (e.g., HBF₄), N-Bromosuccinimide (NBS)[3] | Methyl iodide, Silver carbonate[4] |
| Reaction Steps | Two sequential steps | One step |
| Reaction Conditions | Mild, below 100°C, normal pressure[3] | Room temperature[4] |
| Purification | Simple extraction and washing[3] | Column chromatography required[3][4] |
| Scalability | Well-suited for industrial production[3] | Less cost-effective for large scale |
Route 1: A Two-Step Approach from 2-Methoxy-5-aminopyridine
This modern approach, detailed in Chinese patent CN111777549A, presents an efficient and cost-effective pathway to the target molecule.[3] The synthesis proceeds in two distinct stages: the conversion of 2-methoxy-5-aminopyridine to 2-methoxy-5-fluoropyridine via a diazotization-fluorination reaction, followed by regioselective bromination.
Causality of Experimental Choices
The strategic advantage of this route lies in its use of inexpensive and commercially abundant starting materials.[3] The diazotization of the amino group, a classic transformation in aromatic chemistry, allows for its conversion into a good leaving group (N₂), which is subsequently displaced by fluoride. The choice of a fluorinating agent like tetrafluoroboric acid is crucial for the efficiency of this step.[3] The subsequent bromination of the electron-rich pyridine ring is achieved using N-bromosuccinimide (NBS), a mild and selective brominating agent for aromatic compounds.[3][5] The methoxy group at the 2-position and the fluorine at the 5-position direct the electrophilic bromine to the 3-position. The mild reaction conditions and the avoidance of chromatographic purification contribute significantly to the overall efficiency and industrial applicability of this route.[3]
Experimental Protocol
Step 1: Synthesis of 2-Methoxy-5-fluoropyridine
-
Dissolve 2-methoxy-5-aminopyridine in an acidic solution (e.g., hydrochloric acid, nitric acid, or sulfuric acid).[3]
-
Cool the mixture to 0-5 °C.[3]
-
Slowly add a solution of nitrous acid or a nitrite salt (e.g., sodium nitrite) dropwise to the cooled mixture to form the diazonium salt intermediate.[3]
-
Allow the reaction to warm to room temperature.[3]
-
Add a fluorinating agent, such as tetrafluoroboric acid, and warm the reaction mixture to 35-45 °C to facilitate the fluorination.[3]
-
Upon completion, work up the reaction to isolate the 2-methoxy-5-fluoropyridine intermediate.
Step 2: Synthesis of 2-Bromo-5-fluoro-3-methoxypyridine
-
Dissolve the 2-methoxy-5-fluoropyridine intermediate from Step 1 in a suitable solvent.
-
Add a brominating agent, with N-bromosuccinimide (NBS) being the preferred reagent for better reaction outcomes.[3]
-
Heat the reaction mixture to a temperature between 20-90 °C for 2-6 hours.[3]
-
After the reaction is complete, quench the reaction with water.[3]
-
Extract the product with an organic solvent.[3]
-
Wash the organic phase with a saturated salt solution and then remove the solvent to yield the final product, 2-Bromo-5-fluoro-3-methoxypyridine.[3]
Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-5-fluoro-3-methoxypyridine via Route 1.
Route 2: Direct Methylation of 3-Bromo-5-fluoro-2-hydroxypyridine
This classical, single-step approach involves the O-methylation of 3-bromo-5-fluoro-2-hydroxypyridine. While more direct, this route is hampered by economic and practical challenges.
Causality of Experimental Choices
The methylation of a hydroxyl group on a pyridine ring is a standard transformation. However, the starting material, 3-bromo-5-fluoro-2-hydroxypyridine, is noted to be expensive, which significantly impacts the overall cost-effectiveness of this synthesis.[3] The use of silver carbonate as a base to facilitate the methylation with methyl iodide, as described in the prior art, further adds to the expense.[3][4] While the reaction can be performed at room temperature, the reported yield is modest at 44%, and the purification requires column chromatography, a process that is often time-consuming and not ideal for large-scale production.[3][4]
Experimental Protocol
-
To a solution of 3-bromo-5-fluoro-2-hydroxypyridine in an anhydrous solvent such as toluene, add silver carbonate.[4]
-
Slowly add methyl iodide to the suspension.[4]
-
Stir the reaction mixture at room temperature overnight.[4]
-
Upon completion, filter the reaction mixture to remove the solid silver salts.[4]
-
Concentrate the filtrate to obtain the crude product.[4]
-
Purify the crude product by silica gel column chromatography to isolate 2-Bromo-5-fluoro-3-methoxypyridine.[4]
Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-5-fluoro-3-methoxypyridine via Route 2.
Conclusion
Based on the available data, Route 1, starting from 2-methoxy-5-aminopyridine, emerges as the more efficient and economically viable method for the synthesis of 2-Bromo-5-fluoro-3-methoxypyridine. Its advantages include a higher overall yield, the use of inexpensive and readily available starting materials, mild reaction conditions, and a simpler purification process that avoids column chromatography. These factors make it particularly well-suited for large-scale industrial production.
In contrast, Route 2, the direct methylation of 3-bromo-5-fluoro-2-hydroxypyridine, is hampered by a lower yield, the high cost of the starting material and reagents, and the necessity for chromatographic purification. While it is a more direct, single-step transformation, its practical application on a larger scale is limited by these economic and operational drawbacks.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific requirements of their project, including scale, budget, and available resources. However, for those seeking an efficient, scalable, and cost-effective synthesis of 2-Bromo-5-fluoro-3-methoxypyridine, the two-step approach outlined in Route 1 presents a clear and compelling advantage.
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Safety Operating Guide
Operational Guide: Proper Disposal of 2-Bromo-5-fluoro-3-methoxypyridine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-5-fluoro-3-methoxypyridine. As a halogenated pyridine derivative used in pharmaceutical and agrochemical synthesis, its unique chemical properties necessitate rigorous disposal procedures to ensure personnel safety and environmental compliance.[1][2] This guide is designed for researchers and drug development professionals, moving beyond simple instructions to explain the scientific rationale behind each critical step.
Foundational Safety & Hazard Assessment
Before handling 2-Bromo-5-fluoro-3-methoxypyridine for any purpose, including disposal, a thorough understanding of its hazard profile is essential. While specific toxicological data for this exact compound is limited, analogous structures like 3-Bromo-5-fluoro-2-methoxypyridine are classified as hazardous.[3] The primary risks include acute toxicity if swallowed, inhaled, or in contact with skin, as well as causing serious skin and eye irritation.[3][4]
Immediate Pre-Disposal Checklist:
-
Location: All handling and preparation for disposal must occur within a certified chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE): A complete ensemble is mandatory. This includes:
-
Emergency Preparedness: An accessible safety shower and eyewash station are required.[4] Ensure all personnel are aware of their location and operation.
Waste Characterization: The Halogenated Organic Imperative
2-Bromo-5-fluoro-3-methoxypyridine is classified as a halogenated organic compound due to the presence of carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in its molecular structure.[7] This classification is the single most important factor determining its disposal pathway.
Why this matters: Halogenated wastes cannot be disposed of with non-halogenated organic solvents. The high-temperature incineration required for their destruction produces acidic gases (like hydrobromic and hydrofluoric acid), which must be neutralized by specialized scrubbers in a hazardous waste incinerator to prevent environmental damage.[8][9] Mixing these wastes can lead to regulatory non-compliance and create unsafe chemical cocktails. Under regulations like the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), land disposal of halogenated organic compounds is heavily restricted.[8][10]
Step-by-Step Disposal Protocols
The following procedures detail the correct methods for collecting and preparing different forms of 2-Bromo-5-fluoro-3-methoxypyridine waste for pickup by a certified hazardous waste disposal service.
-
Container Selection: Procure a dedicated, sealable, and chemically compatible waste container. The container must be in good condition with a secure, threaded cap to be vapor-tight and spill-proof.[6][11]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label.[5][11] Clearly write the full chemical name, "2-Bromo-5-fluoro-3-methoxypyridine," and any other components of the waste stream. Do not use abbreviations or chemical formulas.[11]
-
Waste Transfer: Carefully transfer the neat chemical or concentrated solution into the labeled waste container using a funnel. Perform this transfer inside a chemical fume hood.
-
Segregation: Store the sealed container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents and acids.[6][12]
-
Rinsing: Non-disposable glassware should be triple-rinsed with a suitable organic solvent (e.g., acetone, ethanol). The first two rinsates are considered hazardous and must be collected in the designated halogenated organic waste container. The third rinsate can often be disposed of as non-halogenated waste, but institutional policies may vary.
-
Solid Waste Collection: All solid materials that have come into direct contact with the chemical, including used gloves, weigh boats, and absorbent paper, must be disposed of as hazardous solid waste.
-
Packaging: Collect these items in a dedicated, sealed plastic bag or a labeled, puncture-proof container.[13] The container must be clearly marked as "Hazardous Waste" with the chemical name.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or ventilation is poor.
-
Control & Contain: If safe to do so, prevent the spill from spreading or entering drains.[4][13]
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[5][6] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect: Once fully absorbed, carefully sweep or scoop the material into a sealable, labeled hazardous waste container.[5][13]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[13]
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Data & Workflow Visualization
Summary of Safety and Disposal Parameters
| Parameter | Information | Source(s) |
| GHS Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation) - Cat. 4; Skin Irritation - Cat. 2; Eye Irritation - Cat. 2A | [3][4] |
| Waste Category | Halogenated Organic Waste | [7][11] |
| Primary Disposal Method | Incineration at an approved hazardous waste facility | [7][8][9] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [3][5] |
| Handling Environment | Certified Chemical Fume Hood | [4][6] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | [6][12] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from procedures involving 2-Bromo-5-fluoro-3-methoxypyridine.
Caption: Disposal workflow for 2-Bromo-5-fluoro-3-methoxypyridine waste.
References
-
U.S. Environmental Protection Agency . Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Bucknell University . HAZARDOUS WASTE SEGREGATION. [Link]
-
MySkinRecipes . 2-Bromo-5-fluoro-3-methoxypyridine. [Link]
-
eCFR . Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Washington State University . Pyridine Standard Operating Procedure. [Link]
-
University of Georgia Environmental Safety Division . EPA Hazardous Waste Codes. [Link]
-
U.S. Environmental Protection Agency . Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
-
Braun Research Group, Northwestern University . Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Agency for Toxic Substances and Disease Registry . Production, Import, Use, and Disposal of Pyridine. [Link]
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MySkinRecipes . 2-broMo-3-fluoro-5-Methoxypyridine. [Link]
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A Senior Application Scientist's Guide to Handling 2-Bromo-5-fluoro-3-methoxypyridine: From Core Principles to Emergency Response
As researchers and drug development professionals, our work with novel chemical intermediates like 2-Bromo-5-fluoro-3-methoxypyridine is foundational to discovery. However, the unique reactivity that makes this compound a valuable building block also necessitates a rigorous and well-understood safety protocol.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for handling this compound, ensuring that safety is an integral part of the experimental design.
Hazard Assessment: Understanding the Adversary
Before any container is opened, a thorough understanding of the risks is paramount. 2-Bromo-5-fluoro-3-methoxypyridine is a multi-hazard substance. The primary risks, as identified in safety data sheets for this and structurally similar compounds, are:
-
Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Irritation: It is known to cause significant skin and serious eye irritation.[2][3][4]
-
Respiratory Effects: Inhalation may lead to respiratory irritation.[4]
These hazards dictate a multi-layered personal protective equipment (PPE) strategy designed to prevent all routes of exposure.
The Primary Line of Defense: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a risk-based decision. The following table outlines the minimum required PPE for handling 2-Bromo-5-fluoro-3-methoxypyridine.
| Protection Type | Specific Recommendations | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and potential vapors which can cause serious eye irritation. A face shield offers a broader barrier for the entire face.[3][5] |
| Skin & Body Protection | A fully-buttoned, long-sleeved laboratory coat. | Prevents incidental skin contact with the chemical.[4][6] |
| Hand Protection | Double gloving: Butyl rubber or Polyvinyl Alcohol (PVA) outer glove with a nitrile inner glove. | Halogenated pyridines can be aggressive towards common glove materials. While nitrile offers good splash protection, its resistance to prolonged contact is poor.[6][7] Butyl rubber provides superior resistance to a wide variety of chemicals, including pyridines.[8] Double gloving provides a fail-safe; if the outer glove is breached, the inner glove allows time for safe removal and replacement. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. A NIOSH/MSHA approved respirator with an organic vapor cartridge may be required for large-scale operations or in case of ventilation failure.[3][5][9] | The primary engineering control to prevent inhalation of harmful vapors. Respirators are a secondary line of defense when engineering controls are insufficient.[9] |
Glove Selection: A Deeper Dive
The choice of glove material is critical. While specific permeation data for 2-Bromo-5-fluoro-3-methoxypyridine is not widely available, we can extrapolate from data on pyridine and other halogenated solvents. Nitrile gloves, while common, are not recommended for extended use with many pyridine-based compounds.[6]
| Glove Material | Performance Against Pyridines/Halogenated Organics | Recommended Use Case |
| Nitrile | Fair to Poor (Splash Protection Only)[6][7] | Inner glove (when double-gloving) or for very brief, incidental contact. Must be changed immediately upon any splash.[10] |
| Butyl Rubber | Excellent[8] | Outer glove for direct handling and prolonged work. Offers high resistance to a broad range of chemicals. |
| Polyvinyl Alcohol (PVA) | Excellent (for organic solvents) | An alternative to Butyl rubber. Crucially, PVA is water-soluble and must not be used in aqueous solutions. [11] |
| Natural Rubber (Latex) | Poor | Not recommended for use with this class of chemicals due to low chemical resistance and potential for allergic reactions.[12][11] |
Operational Plan: A Step-by-Step Workflow
Safe handling is a process, not just a set of equipment. The following workflow ensures that safety protocols are followed from preparation to disposal.
Workflow for Handling 2-Bromo-5-fluoro-3-methoxypyridine
Disposal Plan: Responsible Stewardship
Disposal of brominated heterocyclic compounds requires careful consideration to prevent environmental contamination.
-
Waste Segregation: All materials that have come into direct contact with 2-Bromo-5-fluoro-3-methoxypyridine (e.g., gloves, pipette tips, contaminated paper towels) must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, compatible, and clearly labeled container.[6] The container must be kept tightly closed and stored in a well-ventilated area, away from incompatible materials.[13]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste 2-Bromo-5-fluoro-3-methoxypyridine".
-
Disposal Request: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour this chemical down the drain.[3][13] The final disposal will be handled by an approved waste disposal plant.[3]
Emergency Protocols: Immediate & Corrective Actions
Even with meticulous planning, accidents can occur. Rapid and correct response is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][14] Remove contaminated clothing and launder it before reuse.[4] Seek medical attention if irritation develops or persists.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air immediately.[3][14] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[13] Call a physician or poison control center immediately.
-
Spill: For a small spill, alert personnel in the area and, if trained, clean it up using an appropriate spill kit.[6] Ensure you are wearing the full complement of PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[4] For large spills, evacuate the area and contact your institution's emergency response team.
By integrating this comprehensive safety and handling framework into your laboratory operations, you build a culture of safety that protects researchers and ensures the integrity of your scientific work.
References
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
PubChem. 3-Bromo-5-fluoro-2-methoxypyridine. [Link]
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MySkinRecipes. 2-broMo-3-fluoro-5-Methoxypyridine. [Link]
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Washington State University. Pyridine Standard Operating Procedure. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
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University of Alabama at Birmingham. Glove Selection Guide. [Link]
-
Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. [Link]
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Morf, L. S., et al. "Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant." Environmental science & technology 39.22 (2005): 8691-8699. [Link]
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University of Missouri. OSHA Glove Selection Chart. [Link]
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University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
